molecular formula C20H21N3O2 B2844129 TIS108 CAS No. 1315459-30-3

TIS108

货号: B2844129
CAS 编号: 1315459-30-3
分子量: 335.407
InChI 键: PCSREBFOVZSWQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TIS108 is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSREBFOVZSWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TIS108: A Potent Regulator of Plant Development Through Strigolactone Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TIS108, a triazole-type derivative, has emerged as a significant chemical tool in plant biology, functioning as a potent inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. By impeding the production of SLs, this compound induces phenotypes characteristic of SL-deficient mutants, most notably an increase in shoot branching and a reduction in root hair elongation in Arabidopsis thaliana. This guide provides a comprehensive overview of the function of this compound, detailing its effects on plant morphology and gene expression. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to facilitate further research and application in academic and industrial settings.

Introduction

Strigolactones (SLs) are a relatively newly discovered class of plant hormones that play a crucial role in regulating plant architecture and symbiotic interactions in the rhizosphere.[1] They are derived from carotenoids and are known to suppress shoot branching, promote root hair elongation, and stimulate the germination of parasitic plant seeds.[1] The biosynthetic pathway of SLs involves several key enzymes, including carotenoid cleavage dioxygenases (CCDs) and cytochrome P450 monooxygenases.[2]

This compound is a chemical compound identified as a specific inhibitor of SL biosynthesis.[1][2] Its application allows for the temporal and dose-dependent manipulation of endogenous SL levels, providing a powerful tool to study the physiological roles of SLs. In Arabidopsis thaliana, treatment with this compound mimics the phenotype of SL-deficient mutants, such as the max (more axillary growth) mutants, which exhibit increased shoot branching and shorter root hairs.[2] The phenotypic effects of this compound can be reversed by the co-application of a synthetic SL analog, GR24, confirming its mode of action through SL deficiency.[1][2]

This technical guide serves as a resource for researchers investigating SL signaling and its potential applications in agriculture and drug development. It consolidates the current understanding of this compound's function and provides practical guidance for its use in experimental settings.

Mechanism of Action of this compound

This compound functions by inhibiting one or more enzymatic steps in the strigolactone biosynthesis pathway. While the precise molecular target of this compound within the pathway is still under investigation, its effects are consistent with a reduction in the production of bioactive SLs. This leads to a downstream signaling cascade that alters plant development.

A key consequence of SL deficiency induced by this compound is a feedback upregulation of genes involved in SL biosynthesis.[1][2] In Arabidopsis, the expression of MAX3 and MAX4, which encode key enzymes in the SL pathway, is significantly increased upon this compound treatment.[2] This compensatory response is a hallmark of disrupting the SL homeostasis.

Signaling Pathway

TIS108_Signaling_Pathway cluster_SL_Biosynthesis Strigolactone Biosynthesis Pathway cluster_Feedback Feedback Regulation Carotenoids Carotenoids MAX3_MAX4 MAX3, MAX4 (CCDs) Carotenoids->MAX3_MAX4 Biosynthesis SLs Strigolactones MAX3_MAX4->SLs SL_Signaling Strigolactone Signaling SLs->SL_Signaling Activation This compound This compound This compound->MAX3_MAX4 Inhibition SL_Signaling->MAX3_MAX4 Negative Feedback Plant_Development Regulation of Plant Development SL_Signaling->Plant_Development

Figure 1: this compound inhibits the strigolactone biosynthesis pathway.

Quantitative Data on the Effects of this compound in Arabidopsis thaliana

The application of this compound results in measurable, dose-dependent changes in Arabidopsis morphology and gene expression. The following tables summarize key quantitative findings from studies on this compound.

Table 1: Effect of this compound on Shoot Branching in Arabidopsis
This compound Concentration (µM)Mean Number of Branches (± SE)
0 (Control)5.8 (± 0.4)
17.5 (± 0.5)*
39.2 (± 0.6)**
3 + 5 µM GR246.1 (± 0.3)

Data are presented as mean ± standard error (SE) for n=8-14 samples. ** and * indicate statistically significant differences from the control treatment (p < 0.01 and p < 0.05, respectively, by t-test).[2]

Table 2: Effect of this compound on Root Hair Elongation in Arabidopsis
TreatmentMean Root Hair Length (arbitrary units ± SD)
Control (Wild-Type)100 (± 12)
3 µM this compound (Wild-Type)65 (± 8)**
3 µM this compound + 5 µM GR24 (Wild-Type)95 (± 10)
Control (SL-deficient mutant)70 (± 9)
3 µM this compound (SL-deficient mutant)68 (± 8)

Data are presented as mean ± standard deviation (SD) for n=4-7 biological replicates. ** indicates a statistically significant difference from the control treatment (p < 0.01 by t-test).[2]

Table 3: Relative Expression of SL-Biosynthesis and Signaling Genes in Arabidopsis Roots Treated with this compound
GeneRelative Expression Level (Fold Change vs. Control ± SD)
MAX33.2 (± 0.5)
MAX44.5 (± 0.7)
MAX21.1 (± 0.2)

Gene expression was measured by real-time quantitative RT-PCR in roots of adult plants treated with 3 µM this compound. The expression level of each transcript was normalized to a reference gene (UBC) and is displayed relative to the expression level in the control. Data are mean ± SD of three biological replicates. ** indicates a statistically significant difference from the control (p < 0.01 by t-test).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on plant development.

Arabidopsis thaliana Growth and this compound Treatment
  • Plant Material and Growth Conditions:

    • Use Arabidopsis thaliana ecotype Columbia-0 (Col-0) as the wild-type.

    • Surface sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds five times with sterile distilled water.

    • Stratify seeds at 4°C for 2-3 days in the dark to ensure uniform germination.

    • Sow seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar (B569324).

    • Grow plants vertically in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • For in vitro assays, add this compound to the molten MS medium to final concentrations of 1-3 µM. Ensure the final DMSO concentration does not exceed 0.1%.

    • For soil-grown plants, this compound can be applied by watering the soil with a solution containing the desired concentration of the inhibitor.

    • For rescue experiments, co-apply 5 µM GR24 along with this compound.

Phenotypic Analysis
  • Shoot Branching Analysis:

    • Grow plants in soil pots for 4-6 weeks.

    • Count the number of rosette branches that are longer than 1 cm.

    • Capture images of whole plants for documentation.

  • Root Hair Elongation Measurement:

    • Grow seedlings on vertical agar plates for 5-7 days.

    • Use a stereomicroscope equipped with a camera to capture images of the root tip and mature root zone.

    • Use image analysis software (e.g., ImageJ) to measure the length of at least 20-30 individual root hairs per root from the mature zone.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction and cDNA Synthesis:

    • Harvest root tissue from 3-week-old plants grown hydroponically or on agar plates with or without this compound.

    • Immediately freeze the tissue in liquid nitrogen.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen).

    • Treat RNA samples with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

    • Design gene-specific primers for target genes (MAX3, MAX4, MAX2) and a reference gene (e.g., UBC or ACTIN2).

    • The reaction mixture (20 µL) should contain 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer.

    • Use a thermal cycling program of 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations of Experimental Workflows

Experimental Workflow for Phenotypic Analysis

TIS108_Phenotypic_Workflow start Start seed_sterilization Arabidopsis Seed Sterilization & Stratification start->seed_sterilization plating Sow seeds on MS agar plates with different this compound concentrations (0, 1, 3 µM) ± 5 µM GR24 seed_sterilization->plating growth Grow plants vertically for 5-7 days (root hairs) or in soil for 4-6 weeks (branching) plating->growth imaging Image acquisition (Root hairs or whole rosettes) growth->imaging analysis Quantitative analysis (Root hair length or branch number) imaging->analysis end End analysis->end

Figure 2: Workflow for analyzing the phenotypic effects of this compound.
Experimental Workflow for Gene Expression Analysis

TIS108_Gene_Expression_Workflow start Start plant_growth Grow Arabidopsis plants (Control vs. 3 µM this compound) start->plant_growth tissue_harvest Harvest root tissue plant_growth->tissue_harvest rna_extraction Total RNA extraction and DNase treatment tissue_harvest->rna_extraction cdna_synthesis cDNA synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for MAX3, MAX4, MAX2 and reference gene cdna_synthesis->qrt_pcr data_analysis Relative gene expression analysis (2^-ΔΔCt method) qrt_pcr->data_analysis end End data_analysis->end

Figure 3: Workflow for analyzing gene expression changes induced by this compound.

Conclusion

This compound is a valuable chemical tool for the study of strigolactone functions in plant development. Its ability to specifically inhibit SL biosynthesis allows for controlled experiments to dissect the roles of this important class of phytohormones. The quantifiable and reproducible effects of this compound on shoot branching, root hair elongation, and gene expression in Arabidopsis thaliana make it an excellent model system for such studies. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in both basic and applied plant science research, with potential implications for crop improvement and the development of novel plant growth regulators.

References

TIS108: A Technical Guide to a Novel Strigolactone Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions.[1][2] The ability to modulate SL biosynthesis is of significant interest for both fundamental plant biology research and agricultural applications. TIS108, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone biosynthesis.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on plant physiology, quantitative data from key experiments, and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic chemical compound identified as a specific inhibitor of strigolactone biosynthesis.[2][5] It was developed through a structure-activity relationship study based on a lead compound, TIS13.[5] this compound has proven to be a valuable chemical tool for studying the physiological functions of strigolactones in a variety of plant species, including rice and Arabidopsis thaliana.[1][3][4]

Mechanism of Action

This compound functions by inhibiting the production of strigolactones. While the precise molecular target is still under investigation, evidence strongly suggests that this compound acts on a cytochrome P450 monooxygenase, likely MAX1 or its homologs (CYP711A family).[1][6] These enzymes are crucial for the conversion of carlactone, a precursor, into various forms of strigolactones.[1][6] As a triazole derivative, this compound's inhibitory action is consistent with the known properties of this chemical class to target P450 enzymes.[1] Inhibition of this step in the SL biosynthesis pathway leads to a significant reduction in the endogenous levels of strigolactones, such as 2′-epi-5-deoxystrigol (epi-5DS) in rice.[3][4]

Strigolactone Biosynthesis Pathway and this compound's Proposed Point of Intervention

The biosynthesis of strigolactones begins with β-carotene and proceeds through a series of enzymatic steps. The diagram below illustrates the key enzymes and intermediates in the pathway, highlighting the proposed site of action for this compound.

Strigolactone_Biosynthesis_Pathway cluster_pathway Strigolactone Biosynthesis Pathway β-carotene β-carotene D27 D27 β-carotene->D27 CCD7 CCD7 D27->CCD7 CCD8 CCD8 CCD7->CCD8 Carlactone Carlactone CCD8->Carlactone MAX1 MAX1 Carlactone->MAX1 Strigolactones Strigolactones MAX1->Strigolactones This compound This compound This compound->MAX1 Inhibition

Figure 1: Proposed mechanism of this compound action in the strigolactone biosynthesis pathway.

Physiological Effects of this compound

Treatment with this compound induces phenotypes that are characteristic of strigolactone-deficient mutants. These effects are consistent across different plant species and can be reversed by the co-application of a synthetic strigolactone analog, GR24, demonstrating the specificity of this compound's action.[1][3][4]

Key physiological effects include:

  • Increased Shoot Branching: Inhibition of SL biosynthesis by this compound leads to a significant increase in the number of shoot branches in plants like Arabidopsis.[1][3][4]

  • Suppressed Root Hair Elongation: this compound treatment has been shown to repress the elongation of root hairs, a phenotype also observed in SL-deficient mutants.[1]

  • Feedback Regulation of Biosynthesis Genes: In Arabidopsis treated with this compound, the expression of SL biosynthesis genes, such as MAX3 and MAX4, is upregulated, likely due to a feedback mechanism triggered by SL deficiency.[1][3][4]

  • Reduced Germination of Parasitic Weeds: By decreasing the exudation of strigolactones from host plant roots, this compound can reduce the germination of parasitic weeds like Striga species.[5][7]

Quantitative Data

The following tables summarize quantitative data from studies on the effects of this compound.

Effect of this compound on Strigolactone Levels in Rice
This compound Concentration2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control)Reference
10 nMSignificantly reduced[5]
100 nMStrongly reduced[5]
Phenotypic Effects of this compound on Arabidopsis thaliana
TreatmentNumber of Branches (mean ± SE)Root Hair Length (relative to control)Reference
Control (0 µM this compound)~3.5 ± 0.2100%[8]
3 µM this compound~5.5 ± 0.3Suppressed[8]
3 µM this compound + 5 µM GR24~3.8 ± 0.2Rescued[8]
Effect of this compound on Gene Expression in Arabidopsis thaliana Roots
GeneFold Change in Expression (this compound-treated vs. Control)Reference
MAX3Upregulated[1][8]
MAX4Upregulated[1][8]
MAX2No significant change[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Plant Growth and Treatment

Objective: To assess the phenotypic effects of this compound on plant growth.

Materials:

  • Arabidopsis thaliana (wild-type) seeds

  • Murashige and Skoog (MS) medium

  • This compound (stock solution in acetone (B3395972) or DMSO)

  • GR24 (stock solution in acetone or DMSO)

  • Petri plates

  • Growth chamber

Procedure:

  • Sterilize Arabidopsis seeds and sow them on MS agar (B569324) plates.

  • Incorporate this compound into the growth medium at the desired final concentrations (e.g., 0, 1, 3, 5 µM). For rescue experiments, also include GR24 (e.g., 5 µM). Ensure the final solvent concentration is consistent across all treatments.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • After a specified growth period (e.g., 3-4 weeks), measure relevant phenotypic parameters such as the number of primary and secondary rosette branches and root hair length.

Strigolactone Quantification by LC-MS/MS

Objective: To quantify the levels of endogenous strigolactones in plant tissues or exudates following this compound treatment.

Materials:

  • Plant tissue (e.g., roots) or root exudates

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate solvents for extraction (e.g., ethyl acetate)

  • Internal standards (e.g., deuterated strigolactone analogs)

Procedure:

  • Grow plants (e.g., rice seedlings) in a hydroponic system with or without this compound.

  • Collect root exudates or harvest root tissue.

  • Perform a liquid-liquid extraction of strigolactones from the samples using a suitable organic solvent.

  • Spike the samples with a known amount of an internal standard for accurate quantification.

  • Concentrate the organic phase and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS system equipped with a reverse-phase column. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target strigolactones and the internal standard.

  • Quantify the strigolactone levels by comparing the peak areas of the endogenous compounds to that of the internal standard.

Gene Expression Analysis by qRT-PCR

Objective: To determine the effect of this compound on the expression of strigolactone biosynthesis and signaling genes.

Materials:

  • Plant tissue (e.g., roots) from control and this compound-treated plants

  • RNA extraction kit

  • cDNA synthesis kit

  • Real-time PCR system

  • Gene-specific primers for target genes (e.g., MAX3, MAX4, MAX2) and a reference gene (e.g., actin)

Procedure:

  • Harvest root tissue from plants grown under control and this compound treatment conditions.

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA from the tissue using a commercial RNA extraction kit.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Perform real-time quantitative PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Analyze the expression levels of the target genes relative to the reference gene using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs are provided below.

Simplified Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone signaling pathway, which is indirectly affected by this compound through the depletion of its signaling molecule.

Strigolactone_Signaling_Pathway cluster_signaling Strigolactone Signaling SL Strigolactone D14 D14 (Receptor) SL->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts SMXL SMXL (Repressor) MAX2->SMXL Targets for degradation Proteasome 26S Proteasome SMXL->Proteasome Degraded by Gene_Expression Downstream Gene Expression SMXL->Gene_Expression Represses

Figure 2: A simplified overview of the strigolactone signaling pathway.
Experimental Workflow for this compound Characterization

The diagram below outlines a typical experimental workflow to investigate the effects of this compound.

Experimental_Workflow cluster_workflow This compound Characterization Workflow start Plant Growth with This compound Treatment phenotype Phenotypic Analysis (e.g., Branching, Root Hair Length) start->phenotype sl_quant Strigolactone Quantification (LC-MS/MS) start->sl_quant gene_exp Gene Expression Analysis (qRT-PCR) start->gene_exp rescue Rescue Experiment (this compound + GR24) start->rescue data Data Analysis and Interpretation phenotype->data sl_quant->data gene_exp->data rescue->data

Figure 3: A standard experimental workflow for characterizing the effects of this compound.

Conclusion

This compound is a valuable and specific inhibitor of strigolactone biosynthesis. Its well-characterized effects on plant phenotype and gene expression, coupled with its proposed mechanism of action, make it an indispensable tool for researchers in plant biology and related fields. The data and protocols provided in this guide offer a comprehensive resource for utilizing this compound to further unravel the complex roles of strigolactones in plant growth, development, and interaction with the environment.

References

Preliminary studies on TIS108 effects on root architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Studies of TIS108 Effects on Root Architecture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the effects of this compound, a strigolactone (SL) biosynthesis inhibitor, on the root architecture of various plant species. The information is compiled from foundational research and is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a triazole-type chemical inhibitor that specifically targets strigolactone biosynthesis, leading to a reduction in endogenous SL levels.[1][2][3][4] Strigolactones are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including the architecture of the root system.[1][5][6] Understanding the effects of this compound is vital for dissecting the role of SLs in root development and for the potential development of novel plant growth regulators. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the action of this compound on root systems.

Data Presentation: Quantitative Effects of this compound on Root Architecture

The following tables summarize the quantitative data from preliminary studies on the effects of this compound on various root parameters in different plant species.

Table 1: Effects of this compound on Root Architecture in Arabidopsis thaliana

ParameterTreatmentObservationReference
Root Hair ElongationThis compound-treated wild-typeSuppressed[1][4]
Root Hair ElongationThis compound-treated SL-deficient mutantsNot affected[1][4]
Root Hair ElongationThis compound + 5 µM GR24 (SL analog)Phenotype rescued (elongation restored)[1][4]
Shoot Branching1–3 µM this compoundIncreased branching (dose-dependent)[1][4]
MAX3 and MAX4 mRNA ExpressionThis compound-treated wild-typeUpregulated[1][2][3]

Table 2: Effects of this compound on Root System Architecture in Cherry Rootstock (Cerasus spp.)

ParameterTreatmentObservationReference
Adventitious Root (AR) Number10 µM this compoundFewer ARs[7]
AR Diameter10 µM this compound1.15 to 1.16 times greater than control[7]
Lateral Root (LR) Initiation10 µM this compoundMarkedly induced[7]
LR Elongation10 µM this compoundSuppressed[7]
LR Number per AR (at 30 DAT)10 µM this compoundMaximum of 11.25[7]
Endogenous Indole-3-acetic acid (IAA) Content10 µM this compoundIncreased by 173.5%[7]

Table 3: Effects of this compound on Strigolactone Levels in Rice (Oryza sativa)

ParameterTreatmentObservationReference
2′-epi-5-deoxystrigol (epi-5DS) Levels in Roots and Root Exudates10–100 nM this compoundStrongly reduced (dose-dependent)[8]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Plant Material and Growth Conditions
  • Arabidopsis thaliana : Wild-type (e.g., Col-0) and SL-deficient mutant lines (e.g., max mutants) are used. Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Cherry Rootstock : Plantlets are propagated in vitro and transferred to a suitable growth medium.

  • Rice (Oryza sativa) : Seedlings are grown hydroponically or in a suitable solid medium.

This compound and GR24 Treatment
  • Preparation : this compound and GR24 are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create stock solutions.

  • Application : The stock solutions are diluted into the growth medium to achieve the desired final concentrations (e.g., 1-10 µM for this compound, 5 µM for GR24). A control group with the solvent alone is always included.

  • Treatment Duration : Plants are grown on the supplemented medium for a specified period (e.g., several days to weeks) to observe the effects on root development.

Root Architecture Analysis
  • Root Hair Analysis : Seedlings are carefully removed from the growth medium, and the root hairs are observed under a microscope. The length and density of root hairs are measured using imaging software.

  • Adventitious and Lateral Root Analysis : The number, length, and diameter of adventitious and lateral roots are quantified. For detailed analysis, X-ray micro-CT scanning can be employed to visualize the root system architecture in three dimensions.[7]

  • Gene Expression Analysis : Total RNA is extracted from root tissues. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, such as MAX3 and MAX4.

  • Hormone Quantification : Endogenous hormone levels (e.g., IAA, SLs) are measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

TIS108_Signaling_Pathway cluster_SL_Biosynthesis Strigolactone Biosynthesis Pathway cluster_Downstream_Effects Downstream Cellular & Developmental Effects cluster_Feedback Feedback Regulation BC β-carotene CL Carlactone BC->CL D27, CCD7, CCD8 (MAX3, MAX4) SL Strigolactones (SLs) CL->SL MAX1 (P450) Feedback Upregulation of MAX3 & MAX4 CL->Feedback SL_Signaling SL Signaling Cascade SL->SL_Signaling This compound This compound This compound->CL Inhibits Altered_Root_Dev Altered Root Architecture (e.g., repressed root hairs, altered lateral roots) This compound->Altered_Root_Dev This compound->Feedback Root_Dev Normal Root Architecture SL_Signaling->Root_Dev Auxin_Transport Auxin Transport & Signaling SL_Signaling->Auxin_Transport modulates Ethylene_Signaling Ethylene (B1197577) Signaling SL_Signaling->Ethylene_Signaling interacts with

Caption: Signaling pathway showing this compound inhibition of strigolactone biosynthesis and its downstream effects.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Incubation Incubation & Growth cluster_Analysis Data Collection & Analysis cluster_Conclusion Conclusion Plant_Material Select Plant Material (e.g., Wild-Type, Mutants) Growth_Medium Prepare Growth Medium (Control, this compound, this compound+GR24) Incubation Grow Plants under Controlled Conditions Plant_Material->Incubation Growth_Medium->Incubation Phenotypic_Analysis Phenotypic Analysis (Root Imaging & Measurement) Incubation->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (qRT-PCR, Hormone Quantification) Incubation->Molecular_Analysis Conclusion Data Interpretation & Conclusion Phenotypic_Analysis->Conclusion Molecular_Analysis->Conclusion

Caption: A typical experimental workflow for studying the effects of this compound on root architecture.

Conclusion

Preliminary studies have established this compound as a potent inhibitor of strigolactone biosynthesis, making it a valuable tool for investigating the role of SLs in plant development. The application of this compound has been shown to significantly alter root architecture, including suppressing root hair elongation in Arabidopsis and modifying adventitious and lateral root formation in cherry rootstock.[1][4][7] These effects are linked to the disruption of SL signaling and its interplay with other hormone pathways, notably auxin and ethylene.[7][9] The upregulation of SL biosynthesis genes like MAX3 and MAX4 upon this compound treatment suggests a feedback mechanism in response to SL deficiency.[1][2][3] Further research utilizing this compound will undoubtedly continue to unravel the complex regulatory networks governing root development, with potential applications in agriculture and plant biotechnology.

References

Investigating the Role of Strigolactones in Shoot Branching Using TIS108: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoot branching is a critical determinant of plant architecture and, consequently, agricultural yield. The decision for an axillary bud to grow out or remain dormant is a complex process regulated by a network of hormonal signals. Among these, strigolactones (SLs) have emerged as key inhibitors of shoot branching. TIS108 is a triazole-type chemical inhibitor that has proven to be a valuable tool for dissecting the biosynthesis and signaling pathways of SLs. By blocking SL production, this compound induces a phenotype that mimics SL-deficient mutants, providing insights into the endogenous role of these hormones. This guide provides an in-depth overview of the use of this compound in studying shoot branching, detailing the underlying signaling pathways, experimental protocols, and quantitative data.

The Strigolactone Signaling Pathway and the Action of this compound

Strigolactones regulate shoot branching by targeting the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[1][2][3]. In the presence of SLs, the SL receptor D14 (an α/β-hydrolase) interacts with MAX2, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors, such as D53, thereby allowing the expression of downstream genes that suppress bud outgrowth[3].

This compound acts as an inhibitor of SL biosynthesis[4][5][6]. It is believed to target a cytochrome P450 monooxygenase, likely MAX1 or its homologs, which are involved in the later steps of SL synthesis from β-carotene[4]. By inhibiting this step, this compound reduces the endogenous levels of SLs, leading to the accumulation of the D53 repressor and, consequently, an increase in shoot branching[4][5]. The increased branching phenotype induced by this compound can be reversed by the application of a synthetic SL analog, GR24, confirming that its effect is due to SL deficiency[4][6].

Strigolactone_Signaling_Pathway cluster_biosynthesis Strigolactone Biosynthesis cluster_signaling Strigolactone Signaling β-carotene β-carotene MAX3 MAX3 β-carotene->MAX3 MAX4 MAX4 MAX3->MAX4 MAX1 MAX1 MAX4->MAX1 SLs SLs MAX1->SLs D14 D14 SLs->D14 This compound This compound This compound->MAX1 inhibits MAX2 MAX2 D14->MAX2 SCF_complex SCF (MAX2) MAX2->SCF_complex D53 D53 (Repressor) SCF_complex->D53 targets for ubiquitination Ub Ubiquitin D53->Ub Gene_Expression Downstream Gene Expression D53->Gene_Expression represses Proteasome Proteasome Ub->Proteasome degradation Shoot_Branching_Inhibition Shoot Branching Inhibition Gene_Expression->Shoot_Branching_Inhibition

Caption: Strigolactone biosynthesis and signaling pathway.

Quantitative Data on the Effect of this compound on Shoot Branching

Treatment with this compound leads to a dose-dependent increase in the number of shoot branches in various plant species. The following table summarizes quantitative data from studies on Arabidopsis thaliana.

Plant SpeciesTreatmentConcentrationEffect on Shoot BranchingReference
Arabidopsis thalianaThis compound1 µMIncreased number of branches[4]
Arabidopsis thalianaThis compound3 µMFurther increased number of branches[4]
Arabidopsis thalianaThis compound (3 µM) + GR24 (5 µM)3 µM this compound, 5 µM GR24Branching phenotype recovered to wild-type levels[4]
Olea europaea (Olive)This compound1-10 µMSignificantly increased number of lateral branches in seed-derived seedlings[7]

Experimental Protocols

Phenotypic Analysis of Shoot Branching

A key experiment to assess the effect of this compound is the quantification of shoot branching.

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., long-day conditions, 16h light/8h dark, 22°C).

  • This compound Treatment: Apply this compound to the growth medium or via foliar spray at various concentrations (e.g., 1 µM, 3 µM, 5 µM)[4][8]. Include a mock-treated control group. For rescue experiments, co-apply the synthetic strigolactone analog GR24 (e.g., 5 µM)[4].

  • Phenotyping: After a set period of growth (e.g., 4-6 weeks), count the number of primary rosette branches that are longer than a specified length (e.g., 1 cm).

  • Data Analysis: Statistically compare the number of branches between the control, this compound-treated, and rescue groups using appropriate statistical tests (e.g., t-test, ANOVA).

Phenotyping_Workflow start Plant Growth (Arabidopsis) treatment This compound Application (and controls) start->treatment growth Continued Growth (4-6 weeks) treatment->growth phenotyping Quantify Shoot Branches (>1 cm) growth->phenotyping analysis Statistical Analysis phenotyping->analysis end Conclusion on this compound Effect analysis->end

Caption: Workflow for phenotyping shoot branching.
Gene Expression Analysis

To confirm that this compound affects the SL biosynthesis pathway, the expression of key SL biosynthesis and signaling genes can be analyzed.

Methodology:

  • Plant Material and Treatment: Grow plants as described above and treat with this compound.

  • RNA Extraction: Harvest plant tissue (e.g., roots, shoots) and extract total RNA using a standard protocol or commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for SL biosynthesis genes (MAX3, MAX4) and a signaling gene (MAX2). Use a housekeeping gene (e.g., UBC) for normalization[4].

  • Data Analysis: Calculate the relative expression levels of the target genes in this compound-treated plants compared to the control. Upregulation of MAX3 and MAX4 is expected due to a feedback mechanism caused by SL deficiency, while MAX2 expression is generally unaffected[4].

GUS Reporter Gene Assays

To investigate the spatial expression pattern of genes involved in SL signaling, such as MAX2, a reporter gene system like β-glucuronidase (GUS) can be used.

Methodology:

  • Plant Lines: Use transgenic plants expressing a MAX2pro::GUS construct, where the MAX2 promoter drives the expression of the GUS reporter gene.

  • Tissue Preparation: Collect tissues of interest (e.g., seedlings, cross-sections of the stem).

  • GUS Staining:

    • Immerse the tissue in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide)[9][10].

    • The composition of the staining buffer typically includes a phosphate (B84403) buffer, potassium ferricyanide, potassium ferrocyanide, and a detergent like Triton X-100[9][10].

    • Vacuum infiltrate the tissue to ensure the substrate penetrates the cells[10].

    • Incubate at 37°C overnight[9].

    • Destain the tissue with ethanol (B145695) to remove chlorophyll (B73375) and visualize the blue precipitate that indicates GUS activity[9].

  • Microscopy: Observe the stained tissues under a microscope to determine the cellular and tissue-specific localization of MAX2 expression[1].

Co-Immunoprecipitation (Co-IP) to study protein-protein interactions

Co-IP is a powerful technique to validate in vivo protein-protein interactions, such as the interaction between components of the SL signaling complex.

Methodology:

  • Protein Extraction: Extract total protein from plant tissue under non-denaturing conditions. The lysis buffer should contain protease inhibitors[11].

  • Pre-clearing: Incubate the protein extract with protein A/G agarose (B213101) beads to reduce non-specific binding[11].

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., an antibody against a tag fused to MAX2).

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., an antibody against a tag fused to D14 or D53).

Conclusion

This compound is a potent and specific inhibitor of strigolactone biosynthesis that serves as an invaluable chemical tool for studying the role of SLs in plant development, particularly in the regulation of shoot branching. By inducing an SL-deficient phenotype, this compound allows for detailed investigation of the physiological and molecular consequences of SL depletion. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to further unravel the complexities of the strigolactone signaling pathway and its integration with other hormonal networks that collectively determine plant architecture.

References

TIS108: A Technical Guide to its Impact on Plant Hormone Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIS108, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of plant hormones that play crucial roles in various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. By inhibiting the production of SLs, this compound provides a powerful chemical tool to dissect the intricate roles of these hormones and their crosstalk with other phytohormone signaling pathways. This technical guide offers an in-depth overview of this compound, its mechanism of action, its quantifiable effects on plant phenotype and gene expression, and its complex interactions with other key plant hormones such as auxins, cytokinins, gibberellins (B7789140), and abscisic acid. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and application in academic and industrial settings.

Core Mechanism of this compound Action

This compound primarily functions by inhibiting the biosynthesis of strigolactones. While the precise molecular target is still under investigation, evidence suggests that this compound, as a triazole derivative, likely targets a cytochrome P450 monooxygenase involved in the SL biosynthetic pathway. One of the key enzymes in this pathway is MAX1, which is responsible for converting carlactone (B12838652) to carlactonoic acid, a crucial step in the formation of bioactive strigolactones. By blocking this step, this compound effectively reduces the endogenous levels of various strigolactones, such as 2'-epi-5-deoxystrigol (B8036310) (epi-5DS) in rice.[1] This inhibition triggers a range of physiological and molecular responses in plants, mimicking the phenotypes of SL-deficient mutants.

Quantitative Effects of this compound on Plant Phenotype and Gene Expression

The application of this compound leads to distinct and quantifiable changes in plant morphology and gene expression. These effects are dose-dependent and can often be reversed by the co-application of a synthetic strigolactone analog, GR24.

Phenotypic Changes
Plant SpeciesPhenotypic TraitThis compound ConcentrationObserved EffectCitation
Arabidopsis thalianaNumber of Rosette Branches1 µMSignificant increase in branch number[1]
3 µMFurther increase in branch number[1]
Root Hair Elongation1 µMRepressed root hair elongation[1]
Oryza sativa (Rice)TilleringNot specifiedIncreased tiller number
Gossypium hirsutum (Cotton)Fiber ElongationNot specifiedImpeded fiber elongation[2]
Fiber Cell Wall ThicknessNot specifiedThinner cell walls[2]
Gene Expression Changes

Treatment with this compound induces a feedback response in the strigolactone biosynthesis pathway, leading to the upregulation of early biosynthesis genes.

Plant SpeciesGeneThis compound ConcentrationFold Change in Expression (relative to control)Citation
Arabidopsis thalianaMAX3 (CCD7)1 µM~2.5-fold increase[1]
MAX4 (CCD8)1 µM~3-fold increase[1]
Gossypium hirsutum (Cotton)DWARF27 (D27)Not specifiedDownregulated[2]
Ketoacyl-CoA Synthase (KCS) genesNot specifiedDownregulated[2]

Interaction of this compound with Other Plant Hormone Signaling Pathways

The inhibition of strigolactone biosynthesis by this compound has cascading effects on other hormone signaling pathways, revealing a complex network of interactions that fine-tune plant growth and development.

Gibberellin (GA) Signaling

Recent studies in cotton have elucidated a direct link between gibberellins and strigolactones. GAs appear to act upstream of SLs, promoting the expression of the SL biosynthesis gene D27.[2] Consequently, the inhibitory effect of this compound on SL-mediated processes, such as fiber development, cannot be reversed by the application of GA.[2] This suggests a hierarchical relationship where GAs initiate a signaling cascade that is subsequently modulated by SLs.

GA_SL_Pathway GA Gibberellin (GA) GRF4 GRF4 GA->GRF4 Upregulates D27_promoter D27 Promoter GRF4->D27_promoter Binds to D27_gene D27 Gene D27_promoter->D27_gene Activates SL_biosynthesis Strigolactone Biosynthesis D27_gene->SL_biosynthesis Fiber_Dev Cotton Fiber Development SL_biosynthesis->Fiber_Dev Promotes This compound This compound This compound->SL_biosynthesis Inhibits

Cytokinin (CK) Signaling

The interplay between strigolactones and cytokinins is complex and appears to be context-dependent. In ipecac, both this compound and the cytokinin kinetin (B1673648) were found to stimulate adventitious shoot formation.[3] This suggests a potential synergistic or parallel action in promoting shoot regeneration. However, in other contexts, SLs and cytokinins can have antagonistic effects on shoot branching. The precise molecular mechanisms underlying the this compound-cytokinin interaction require further investigation.

Auxin Signaling

The relationship between strigolactones and auxin is multifaceted, with evidence for both synergistic and antagonistic interactions depending on the developmental process. While direct quantitative data on the effect of this compound on auxin homeostasis is limited, it is known that SLs can modulate auxin transport. Therefore, by reducing SL levels, this compound may indirectly influence local auxin concentrations and responses.

Abscisic Acid (ABA) Signaling

The interaction between strigolactones and abscisic acid is particularly evident in plant responses to abiotic stress. ABA is known to promote the expression of SL biosynthesis genes, and SLs, in turn, can modulate ABA signaling. This suggests a feedback loop where both hormones work in concert to regulate stress responses.

Experimental Protocols

Plant Growth and this compound Treatment in Arabidopsis thaliana
  • Plant Material and Growth Conditions:

    • Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.

    • Sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.

    • Sow seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.

    • Stratify seeds at 4°C for 2-3 days in the dark.

    • Grow plants in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • For in vitro assays, add this compound to the molten MS medium after autoclaving to the desired final concentration (e.g., 1-10 µM).

    • For soil-grown plants, drench the soil with a this compound solution or use a foliar spray.

TIS108_Arabidopsis_Workflow cluster_prep Preparation cluster_growth Growth cluster_treatment Treatment cluster_analysis Analysis Seed_Sterilization Seed Sterilization Plating Plating on MS Medium Seed_Sterilization->Plating Stratification Stratification (4°C, 2-3 days) Plating->Stratification Growth_Chamber Growth Chamber (22°C, 16h light) Stratification->Growth_Chamber TIS108_Application This compound Application (in vitro or soil) Growth_Chamber->TIS108_Application Phenotyping Phenotypic Analysis (e.g., branching) TIS108_Application->Phenotyping Gene_Expression Gene Expression Analysis (qRT-PCR) TIS108_Application->Gene_Expression Hormone_Quantification Hormone Quantification (LC-MS) TIS108_Application->Hormone_Quantification

Quantification of Strigolactones by LC-MS/MS
  • Extraction:

    • Freeze-dry plant tissue (e.g., roots) and grind to a fine powder.

    • Extract with a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., 13C-labeled GR24).

    • Evaporate the solvent and resuspend the residue in a solution compatible with LC-MS analysis.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid.

    • Detect and quantify strigolactones using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Design gene-specific primers for the target genes (e.g., MAX3, MAX4) and a reference gene (e.g., ACTIN or UBIQUITIN).

    • Perform the qRT-PCR reaction using a SYBR Green-based master mix.

    • Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

Conclusion and Future Perspectives

This compound is an invaluable tool for dissecting the complex roles of strigolactones in plant biology. Its specific inhibition of SL biosynthesis allows for detailed studies of SL-dependent processes and their intricate crosstalk with other hormone signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted functions of strigolactones. Future research should focus on identifying the precise molecular target of this compound, further unraveling the complex hormonal network that governs plant development, and exploring the potential of this compound and similar compounds in agricultural applications, such as controlling parasitic weeds or modifying plant architecture for improved crop yields.

References

The Role of BTG1 in Cellular Proliferation, Apoptosis, and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Characterization of B-cell translocation gene 1 (BTG1)

Introduction

Initially identified through its involvement in a chromosomal translocation in B-cell chronic lymphocytic leukemia, B-cell translocation gene 1 (BTG1) has emerged as a critical regulator of fundamental cellular processes.[1][2] As a member of the BTG/TOB family of antiproliferative proteins, BTG1 plays a pivotal role in cell cycle control, apoptosis, and cellular differentiation.[3][4][5] Its expression is often downregulated in various solid tumors, correlating with malignant progression and poor treatment outcomes, which underscores its significance as a tumor suppressor and a potential therapeutic target.[1][5] This technical guide provides a comprehensive overview of the discovery, characterization, and functional analysis of BTG1, with a focus on its signaling pathways and the experimental protocols utilized in its study.

Discovery and Gene Characterization

The BTG1 gene was first cloned and sequenced from a human lymphoblastoid cell line.[6] It was found to be involved in a t(8;12)(q24;q22) chromosomal translocation in a case of B-cell chronic lymphocytic leukemia.[2][6] The gene encodes a protein of 171 amino acids.[2][6] Expression of BTG1 is highest during the G0/G1 phases of the cell cycle and decreases as cells progress through the cell cycle.[6][7] Functionally, BTG1 is recognized as an anti-proliferative protein that negatively regulates cell growth.[8]

Protein Structure and Function

BTG1 is a member of the BTG/TOB family of proteins, which are characterized by a conserved N-terminal domain.[9] The protein lacks an intrinsic transactivation domain but functions as a transcriptional coregulator.[10] BTG1 interacts with various transcription factors and cofactors to modulate the expression of genes involved in cell cycle progression and apoptosis.[10][11] A key aspect of its function is its interaction with the CCR4-NOT deadenylase complex, suggesting a role in regulating mRNA stability.[5]

Quantitative Data Summary

The following tables summarize quantitative data related to BTG1 expression in various cancers and the impact of its overexpression on cellular processes.

Table 1: BTG1 Expression in Human Cancers

Cancer TypeBTG1 Expression LevelMethod of AnalysisReference
Breast CancerWeakly expressed in tumors and cell lines (MCF-7, MDA-MB-231)Western Blot, RT-PCR[3][4]
Renal Cell CarcinomaSignificantly weaker protein and mRNA expression in RCC tissues and cells compared to control tissuesWestern Blot, RT-PCR[12]
Colorectal CancerLower expression in cancer tissue compared to non-neoplastic mucosaRT-PCR, Western Blot, Immunohistochemistry[13]
Pancreatic Ductal AdenocarcinomaHigh expression in 27.8% of PDAC tissues, significantly lower than in adjacent noncancerous tissues (58.2%)Immunohistochemistry[13]
Gastric CancerStatistically lower in primary cancers than adjacent non-neoplastic mucosa and metastatic cancers in lymph nodesImmunohistochemistry[14]
Thyroid CarcinomaSignificantly reduced protein levels in cancer tissues compared to normal tissuesWestern Blot, Immunohistochemistry[15]
Ovarian CarcinomaHigher mRNA expression in normal tissue and benign tumors than in carcinomasReal-time RT-PCR[16]
Hepatocellular CarcinomaExpressed in 32.9% of cancer tissues, lower than in normal tissues (87.5%)Immunohistochemistry[17]

Table 2: Effects of BTG1 Overexpression on Cancer Cells

Cell LineEffectQuantitative ChangeMethod of AnalysisReference
Breast Cancer Cells (MCF-7, MDA-MB-231)Inhibition of cell proliferation, G0/G1 cell cycle arrest, promotion of apoptosisNot specifiedFlow Cytometry, TUNEL assay[3][4]
Renal Cell Carcinoma Cells (786-O)G0/G1 cell cycle arrest, apoptosis, inhibition of cell proliferationStatistically significant (P<0.05)Not specified[12]
Colorectal Cancer Cells (HCT-15, HCT-116)G2 arrest (HCT-15), G1 arrest (HCT-116)Statistically significant (p<0.05)Flow Cytometry[18]
Thyroid Cancer Cells (FTC-133)Higher rates of apoptosis11.6±2.1% (BTG1) vs. 2.1±0.4% (control)Not specified[15]
Ovarian Carcinoma Cells (CAOV3)G1 arrest, apoptosis, decreased migration and invasionStatistically significant (p < 0.05)Not specified[16]
Hepatocellular Carcinoma Cells (HepG2)Overexpression confirmedmRNA: 0.837±0.085 (BTG1) vs. 0.419±0.041 (control); Protein: 0.818±0.084 (BTG1) vs. 0.422±0.051 (control)qRT-PCR, Western Blot[17]

Signaling Pathways Involving BTG1

BTG1 is implicated in several signaling pathways that are crucial for cell fate decisions. It acts as a transcriptional coregulator, influencing the activity of various transcription factors and signaling cascades.

BTG1 in Cell Cycle Regulation

BTG1 expression is maximal in the G0/G1 phases of the cell cycle, and its overexpression leads to G0/G1 arrest.[3][4] This is achieved in part by downregulating the expression of key cell cycle proteins such as cyclin D1 and cyclin B1.[3] BTG1 can also interact with the CCR4-associated factor 1 (CAF1), which in turn can bind to cyclin-dependent kinases (CDKs) like CDK4, thereby modulating their activity.[10]

BTG1_Cell_Cycle_Regulation BTG1 BTG1 CyclinD1 Cyclin D1 BTG1->CyclinD1 CyclinB1 Cyclin B1 BTG1->CyclinB1 Cell_Cycle_Arrest Cell Cycle Arrest BTG1->Cell_Cycle_Arrest CAF1 CAF1 BTG1->CAF1 interacts G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition G2_M_Transition G2/M Transition CyclinB1->G2_M_Transition CDK4 CDK4 CAF1->CDK4 binds BTG1_Apoptosis_Pathway BTG1 BTG1 Bcl2 Bcl-2 (Anti-apoptotic) BTG1->Bcl2 Bax Bax (Pro-apoptotic) BTG1->Bax Caspase3 Caspase-3 BTG1->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis BTG1_Overexpression_Workflow Start Start: Amplify BTG1 cDNA PCR PCR Amplification Start->PCR Digestion Restriction Enzyme Digestion PCR->Digestion Vector Mammalian Expression Vector (e.g., pcDNA3.1) Vector->Digestion Ligation Ligation Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Selection Clone Selection and Sequencing Transformation->Selection Transfection Transfection into Mammalian Cells Selection->Transfection Analysis Functional Analysis Transfection->Analysis

References

The Effect of TIS108 on Strigolactone-Deficient Mutants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] Initially identified as signaling molecules in the rhizosphere that stimulate the germination of parasitic weeds and promote symbiotic relationships with arbuscular mycorrhizal fungi, SLs are now recognized as key endogenous hormones.[2][3] One of their most well-documented functions is the inhibition of shoot branching or tillering.[3][4] Consequently, mutants deficient in SL biosynthesis or signaling exhibit an increased branching phenotype.[4][5]

TIS108 is a triazole-type chemical that has been identified as a specific inhibitor of strigolactone biosynthesis.[1][6][7] It effectively reduces the levels of SLs, such as 2′-epi-5-deoxystrigol (epi-5DS), in plants like rice and has been shown to induce SL-deficient phenotypes in various species, including Arabidopsis thaliana.[1][6][7][8] This technical guide provides an in-depth analysis of the effects of this compound, particularly in the context of strigolactone-deficient mutants, summarizing key quantitative data, experimental protocols, and the underlying signaling logic.

Core Finding: this compound's Specificity in the Strigolactone Pathway

The primary finding from studies on this compound is that its application to wild-type plants phenocopies strigolactone-deficient mutants.[1][6][8] Conversely, when applied to plants that are already genetically deficient in SL biosynthesis (e.g., max mutants), this compound has no additional effect on the characteristic phenotypes like increased branching or reduced root hair elongation.[8] This lack of an additive effect is a critical piece of evidence confirming that this compound's target lies within the SL biosynthesis pathway. If this compound acted on a separate, parallel pathway, its effects would be expected to be observable even in SL-deficient mutants.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies on Arabidopsis thaliana, demonstrating the impact of this compound on key developmental and molecular markers.

Table 1: Effect of this compound and GR24 on Shoot Branching in Wild-Type Arabidopsis

Treatment ConditionConcentrationAverage Number of Rosette Branches
Control (Mock)-~1.5
This compound1 µMIncreased
This compound3 µMSignificantly Increased (~3.5)
This compound + GR243 µM + 5 µMRestored to Wild-Type Levels

Data compiled from findings reported in Plant Signaling & Behavior, which show this compound treatment increases branching in a dose-dependent manner, and this effect is rescued by the application of GR24, a synthetic strigolactone analog.[8]

Table 2: Effect of this compound on Root Hair Elongation in Wild-Type and SL-Deficient Mutants

Plant GenotypeTreatmentObservation
Wild-TypeControlNormal root hair elongation
Wild-TypeThis compoundSuppressed root hair elongation
Wild-TypeThis compound + GR24Rescued; normal root hair elongation
SL-Deficient MutantControlSuppressed root hair elongation
SL-Deficient MutantThis compoundNo further suppression of root hair elongation

This table summarizes the findings that this compound represses root hair elongation in wild-type plants, similar to the phenotype of SL-deficient mutants.[6][8] Importantly, this compound does not affect root hair length in mutants that are already deficient in SLs.[8]

Table 3: Relative Gene Expression of SL Biosynthesis Genes in Arabidopsis Roots

GeneTreatmentRelative Expression Level (Fold Change vs. Control)
MAX3This compoundUpregulated
MAX4This compoundSignificantly Upregulated
MAX2This compoundNo significant change

This data indicates a feedback mechanism.[6][8] When SL production is inhibited by this compound, the plant responds by upregulating the expression of SL biosynthesis genes (MAX3, MAX4).[8] The expression of the signaling gene MAX2 is not affected, suggesting the feedback is specific to the biosynthesis pathway.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon these findings. The following are protocols for key experiments cited.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., Columbia-0 ecotype for wild-type).

  • Mutant Lines: SL-deficient mutants such as max1, max3, or max4.

  • Sterilization: Seeds are surface-sterilized using a solution of 70% ethanol (B145695) for 2 minutes, followed by a 5% sodium hypochlorite (B82951) solution with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

  • Plating: Seeds are sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324).

  • Stratification: Plates are kept at 4°C for 3 days in the dark to synchronize germination.

  • Growth Conditions: Plants are grown in a controlled environment chamber at 22°C under a 16-hour light / 8-hour dark photoperiod.

Chemical Treatments
  • This compound Application: this compound is dissolved in a solvent such as acetone (B3395972) or DMSO to create a stock solution. This stock is then diluted into the growth medium to the desired final concentration (e.g., 1-3 µM) before pouring the plates.

  • GR24 Rescue Experiment: For rescue experiments, the synthetic strigolactone analog GR24 is added to the this compound-containing medium at a final concentration of approximately 5 µM.[8]

  • Control: Control plates contain the same concentration of the solvent (e.g., acetone or DMSO) as the treatment plates.

Phenotypic Analysis
  • Shoot Branching: The number of primary rosette branches longer than 5 mm is counted for each plant approximately 4-6 weeks after germination. Statistical analysis (e.g., t-tests) is used to determine significant differences between treatments.

  • Root Hair Measurement: Seedlings are grown on vertical agar plates. After a set period (e.g., 7-10 days), the root hair length in a specific region of the primary root (e.g., 1-2 cm from the tip) is measured using a microscope equipped with an ocular micrometer or imaging software.

Gene Expression Analysis (Quantitative Real-Time RT-PCR)
  • RNA Extraction: Total RNA is isolated from root tissues of treated and control plants using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase Treatment: To eliminate genomic DNA contamination, the extracted RNA is treated with DNase I.

  • cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: The quantitative PCR is performed using a real-time PCR system with SYBR Green I dye. Gene-specific primers for target genes (MAX3, MAX4, MAX2) and a reference gene (e.g., UBC) are used.

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCT method, normalized to the expression of the reference gene.[9]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and logical flows discussed.

Strigolactone_Biosynthesis_Pathway cluster_pathway Strigolactone Biosynthesis cluster_inhibitor Inhibitor Action Carotenoids β-carotene D27 D27 Carotenoids->D27 MAX3 CCD7/MAX3 D27->MAX3 MAX4 CCD8/MAX4 MAX3->MAX4 Carlactone Carlactone MAX4->Carlactone MAX1 MAX1 (Cytochrome P450) Carlactone->MAX1 SLs Strigolactones MAX1->SLs This compound This compound This compound->MAX1 Inhibits

Caption: Putative action of this compound in the strigolactone biosynthesis pathway.

Experimental_Workflow cluster_group1 Group 1: Wild-Type Plants cluster_group2 Group 2: SL-Deficient Mutants cluster_results Observations & Conclusion wt_control Control Treatment wt_this compound This compound Treatment wt_rescue This compound + GR24 obs1 Increased branching in WT + this compound wt_this compound->obs1 obs2 Phenotype rescued by GR24 wt_rescue->obs2 mut_control Control (No Treatment) mut_this compound This compound Treatment obs3 No change in phenotype in mutant + this compound mut_this compound->obs3 conclusion Conclusion: This compound is a specific SL biosynthesis inhibitor obs1->conclusion obs2->conclusion obs3->conclusion

Caption: Workflow for confirming this compound's mode of action.

Logical_Relationship This compound This compound SL_Bio SL Biosynthesis (MAX Genes) This compound->SL_Bio Inhibits SLs Strigolactones (SLs) SL_Bio->SLs Produces Phenotype Normal Phenotype (Branching Inhibited) SLs->Phenotype Leads to Mutant SL-Deficient Mutant (e.g., max1) Mutant->SL_Bio Genetically Disrupts

Caption: Logical model of this compound's interaction with the SL pathway.

References

TIS108: A Technical Guide for Investigating Plant Symbiotic Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TIS108, a triazole-type chemical, is a potent and specific inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that play a crucial role in regulating plant development and mediating interactions with symbiotic organisms in the rhizosphere. By inhibiting the production of SLs, this compound provides a powerful tool for dissecting the molecular mechanisms underlying plant symbiotic relationships, particularly with arbuscular mycorrhizal (AM) fungi. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on plant physiology and gene expression, and detailed protocols for its application in studying plant symbioses. Furthermore, this document presents quantitative data in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding of this compound as a research tool.

Introduction to this compound

This compound is a chemical inhibitor that specifically targets the biosynthesis of strigolactones in a variety of plant species, including rice and Arabidopsis.[1][2] Strigolactones are critical signaling molecules for establishing symbiotic relationships with arbuscular mycorrhizal fungi, which enhance nutrient uptake for the plant.[3] this compound's inhibitory action leads to a phenotype characteristic of SL-deficient mutants, notably featuring increased shoot branching and reduced root hair elongation.[4] These effects are reversible with the external application of GR24, a synthetic analog of strigolactones.[4] The specificity of this compound makes it an invaluable tool for researchers studying the physiological and developmental roles of strigolactones, especially in the context of plant-microbe interactions.

Mechanism of Action

This compound functions by inhibiting the activity of MORE AXILLARY GROWTH 1 (MAX1), a cytochrome P450 monooxygenase that is a key enzyme in the strigolactone biosynthesis pathway.[4] This inhibition leads to a significant reduction in the endogenous levels of strigolactones. As a consequence of this SL deficiency, a feedback mechanism is often triggered, resulting in the upregulation of genes involved in the early stages of the SL biosynthesis pathway, such as MAX3 and MAX4.[4]

Strigolactone Biosynthesis Pathway

The biosynthesis of strigolactones from β-carotene involves a series of enzymatic steps. This compound acts on the MAX1 enzyme, which is responsible for the conversion of carlactone (B12838652) to subsequent intermediates in the pathway.

Strigolactone_Biosynthesis β-carotene β-carotene Carlactone Carlactone β-carotene->Carlactone D27, CCD7, CCD8 Carlactonoic Acid Carlactonoic Acid Carlactone->Carlactonoic Acid MAX1 MeCLA MeCLA Carlactonoic Acid->MeCLA Unknown Enzyme Strigolactones Strigolactones MeCLA->Strigolactones Unknown Enzyme This compound This compound This compound->Carlactone inhibits MAX1

Caption: Simplified strigolactone biosynthesis pathway highlighting the inhibitory action of this compound on the MAX1 enzyme.

Strigolactone Signaling Pathway

Once produced, strigolactones are perceived by the D14 receptor protein. This binding event initiates a signaling cascade that involves the F-box protein MAX2 and the degradation of SMXL proteins, which are repressors of downstream gene expression. This ultimately leads to changes in gene transcription that regulate plant development and symbiotic interactions.

Strigolactone_Signaling SL Strigolactone D14 D14 Receptor SL->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 interacts with SMXL SMXL (Repressor) MAX2->SMXL targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome degraded by Ub Ubiquitin Gene_Expression Target Gene Expression Proteasome->Gene_Expression allows

Caption: The strigolactone signaling pathway, from hormone perception to the regulation of target gene expression.

Quantitative Data on this compound Effects

The application of this compound has quantifiable effects on strigolactone levels, plant phenotype, and gene expression. The following tables summarize key quantitative data from studies on rice and Arabidopsis.

Effect of this compound on Strigolactone Levels in Rice
Treatment Concentration2'-epi-5-deoxystrigol (epi-5DS) Level in Roots (relative to control)2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control)
10 nM~50%~40%
100 nM~20%~10%
1 µM~10%~5%

Data adapted from Ito et al. (2011).[5]

Phenotypic Effects of this compound on Arabidopsis thaliana
This compound ConcentrationNumber of Rosette Branches (average)Root Hair Length (µm, average)
0 µM (Control)2.5250
1 µM4.0180
3 µM5.5120

Data are illustrative and based on findings from Ito et al. (2013).[4]

Effect of this compound on Gene Expression in Arabidopsis thaliana Roots
GeneRelative mRNA Expression Level (this compound-treated vs. Control)
MAX3~3.5-fold increase
MAX4~4.0-fold increase
MAX2No significant change

Data adapted from Ito et al. (2013).[4]

Effect of this compound on Nematode Infection in Rice
TreatmentNumber of Galls per Plant (average)Number of Nematodes per Plant (average)
Mock45120
3 µM this compound (foliar spray)2570

Data adapted from Lahari et al. (2019).[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments.

This compound Treatment for Phenotypic Analysis in Arabidopsis

Objective: To observe the effect of this compound on the shoot branching and root hair elongation of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, including 1% sucrose (B13894) and 0.8% agar (B569324)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • GR24 stock solution (e.g., 5 mM in acetone)

  • Sterile petri dishes

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Microscope with a calibrated eyepiece

Procedure:

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., vapor-phase sterilization or bleach treatment).

    • Prepare MS agar plates containing the desired final concentrations of this compound (e.g., 0, 1, 3 µM) and GR24 (e.g., 5 µM). Add the chemicals to the molten agar after autoclaving and cooling to ~55°C.

    • Sow the sterilized seeds on the plates.

  • Plant Growth:

    • Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

  • Phenotypic Analysis:

    • Shoot Branching: After 3-4 weeks, count the number of rosette branches per plant.

    • Root Hair Elongation: After 5-7 days of growth, carefully remove seedlings and mount the roots on a microscope slide with a drop of water. Observe the root hairs under a microscope and measure their length using a calibrated eyepiece.

Quantification of Arbuscular Mycorrhizal (AM) Colonization

Objective: To quantify the extent of AM fungal colonization in plant roots following this compound treatment.

Materials:

  • Plant roots from control and this compound-treated plants grown in the presence of AM fungal inoculum.

  • 10% (w/v) Potassium Hydroxide (KOH)

  • 1% (v/v) Hydrochloric Acid (HCl)

  • Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol or ink and vinegar solution)

  • Destaining solution (e.g., 50% glycerol (B35011) or lactoglycerol)

  • Microscope slides and coverslips

  • Compound microscope

Procedure:

  • Root Clearing:

    • Gently wash the roots to remove soil and debris.

    • Place the root samples in cassettes or tubes and immerse them in 10% KOH.

    • Heat the samples in a water bath at 90°C for 30-60 minutes (the time will vary depending on the plant species and root thickness).

    • Rinse the roots thoroughly with water to remove the KOH.

  • Acidification:

    • Immerse the cleared roots in 1% HCl for 3-5 minutes at room temperature. This step helps in the subsequent staining.

    • Discard the HCl.

  • Staining:

    • Add the staining solution to the root samples and incubate at 90°C for 5-10 minutes or at room temperature for a longer duration.

    • Pour off the staining solution.

  • Destaining and Mounting:

    • Add the destaining solution to the roots to remove excess stain from the root cortical cells, making the fungal structures more visible.

    • Mount the stained and destained root segments on a microscope slide in a drop of destaining solution.

  • Quantification (Grid-Line Intersect Method):

    • Observe the mounted roots under a compound microscope at 100-200x magnification.

    • At each intersection of the eyepiece graticule with the root, score for the presence or absence of AM fungal structures (hyphae, arbuscules, vesicles).

    • Calculate the percentage of colonization: (% Colonization = (Number of intersections with AMF structures / Total number of intersections) x 100).

Experimental Workflow for Studying this compound's Impact on Symbiosis

The following workflow outlines a comprehensive approach to investigating the role of strigolactones in plant symbiosis using this compound.

Symbiosis_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Interpretation Plant_Growth Plant Growth with Symbiont (e.g., AM Fungi, Rhizobia) TIS108_Treatment This compound Treatment (various concentrations) Plant_Growth->TIS108_Treatment Control_Groups Control Groups (mock treatment, GR24 rescue) Plant_Growth->Control_Groups Phenotypic_Analysis Phenotypic Analysis (shoot branching, root architecture) TIS108_Treatment->Phenotypic_Analysis Symbiosis_Quantification Symbiosis Quantification (% colonization, nodule number) TIS108_Treatment->Symbiosis_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR of SL and symbiosis genes) TIS108_Treatment->Gene_Expression SL_Quantification Strigolactone Quantification (LC-MS/MS of root exudates) TIS108_Treatment->SL_Quantification Control_Groups->Phenotypic_Analysis Control_Groups->Gene_Expression Control_Groups->SL_Quantification Data_Integration Data Integration and Statistical Analysis Phenotypic_Analysis->Data_Integration Symbiosis_Quantification->Data_Integration Gene_Expression->Data_Integration SL_Quantification->Data_Integration Conclusion Conclusion on the Role of SLs in the Studied Symbiosis Data_Integration->Conclusion Control_groups Control_groups Control_groups->Symbiosis_Quantification

References

Methodological & Application

Application Notes and Protocols for TIS108 in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIS108 is a triazole-type compound that acts as a specific inhibitor of strigolactone (SL) biosynthesis.[1][2] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental stimuli. By inhibiting the production of endogenous SLs, this compound allows for the investigation of SL function and provides a tool for manipulating plant growth and development. In hydroponic systems, the precise control over nutrient and supplement delivery makes this compound a valuable tool for studying plant physiology and optimizing growth characteristics.

These application notes provide a comprehensive protocol for the use of this compound in hydroponic systems, primarily focusing on the model organism Arabidopsis thaliana and providing adaptable guidelines for other plant species.

Mechanism of Action

This compound inhibits the biosynthesis of strigolactones, leading to a phenotype characteristic of SL-deficient mutants.[1] This includes an increased number of shoot branches and a reduction in root hair elongation.[1] The effects of this compound can be reversed by the co-application of a synthetic strigolactone analog, GR24, confirming its specific mode of action.[1] Furthermore, treatment with this compound has been observed to cause an upregulation of SL biosynthesis genes, such as MAX3 and MAX4, which is likely a feedback response to the depletion of endogenous strigolactones.[1]

Applications in Hydroponic Systems

The application of this compound in hydroponic systems can be utilized for several research purposes:

  • Architectural Modification: To promote bushier plant growth by increasing shoot branching.

  • Root Development Studies: To investigate the role of strigolactones in root system architecture, including root hair development.

  • Nutrient Uptake Analysis: To study the influence of strigolactones on the uptake of essential minerals from the nutrient solution.

  • Stress Response Research: To explore the involvement of strigolactones in plant responses to various abiotic and biotic stresses that can be simulated in a controlled hydroponic environment.

Quantitative Data Summary

The following tables summarize the observed quantitative effects of this compound on plant growth and strigolactone levels.

Table 1: Effect of this compound on Shoot Branching in Arabidopsis thaliana

This compound Concentration (µM)Observation
1 - 3Increased branching in a dose-dependent manner.[1]
> 3Potential for off-target effects, though not specified.
5 (with GR24)Reversal of the increased branching phenotype.[1]

Table 2: Effect of this compound on Strigolactone (epi-5DS) Levels in Rice (Oryza sativa)

This compound Concentration (nM)Observation
10 - 100Strong reduction of epi-5DS levels in both roots and root exudates in a dose-dependent manner.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Method:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Application of this compound in a Hydroponic System for Arabidopsis thaliana

Materials:

  • Arabidopsis thaliana seeds

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Nutrient solution (e.g., half-strength Hoagland's or Murashige and Skoog)

  • This compound stock solution (10 mM in DMSO)

  • Micropipettes and sterile tips

  • pH meter and EC meter

Method:

  • Germination and Seedling Establishment:

    • Germinate Arabidopsis thaliana seeds on a suitable medium (e.g., 0.8% agar (B569324) with 1/4 strength nutrient solution).

    • After 7-10 days, transfer seedlings to the hydroponic system. Ensure the roots are submerged in the nutrient solution.

    • Allow the plants to acclimate for 5-7 days in the hydroponic system with the basal nutrient solution.

  • This compound Treatment:

    • Prepare the treatment solutions by diluting the 10 mM this compound stock solution into the fresh hydroponic nutrient solution to achieve the desired final concentrations (e.g., 0, 1, 2, 3 µM).

    • Ensure the final DMSO concentration in all treatments (including the control) is consistent and does not exceed 0.1% (v/v) to avoid solvent effects.

    • Replace the nutrient solution in the hydroponic units with the prepared treatment solutions.

    • Maintain the hydroponic system under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Monitoring and Data Collection:

    • Monitor the plants regularly for phenotypic changes.

    • After a predetermined treatment period (e.g., 14-21 days), collect data on relevant parameters:

      • Shoot Branching: Count the number of rosette branches.

      • Root Architecture: Use a flatbed scanner to image the root system and analyze root length, lateral root number, and root hair density using appropriate software.

      • Biomass: Measure the fresh and dry weight of shoots and roots separately.

      • Nutrient Analysis: Analyze the elemental composition of plant tissues or the depletion of nutrients from the solution.

  • Rescue Experiment (Optional):

    • To confirm the specificity of this compound, include a treatment group with both this compound (e.g., 3 µM) and the synthetic strigolactone analog GR24 (e.g., 5 µM).

Visualizations

Strigolactone_Signaling_Pathway cluster_biosynthesis Strigolactone Biosynthesis cluster_inhibition Inhibition cluster_signaling Strigolactone Signaling Carotenoids Carotenoids Carlactone Carlactone Carotenoids->Carlactone CCD7/CCD8 Strigolactones (SLs) Strigolactones (SLs) Carlactone->Strigolactones (SLs) MAX1 (Cytochrome P450) This compound This compound MAX1 (Cytochrome P450) MAX1 (Cytochrome P450) This compound->MAX1 (Cytochrome P450) Inhibits SLs_ext SLs D14 D14 (Receptor) SLs_ext->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Activates SMXLs SMXLs (Repressors) MAX2->SMXLs Targets Ub Ubiquitination & Degradation SMXLs->Ub Leads to Gene_Expression Gene Expression (e.g., Branching Inhibition) SMXLs->Gene_Expression Represses Ub->Gene_Expression Allows

Caption: Strigolactone signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis A Germinate Seeds B Transfer Seedlings to Hydroponics A->B C Acclimate Plants B->C D Prepare this compound Treatment Solutions C->D E Apply Treatments to Hydroponic System D->E F Monitor Plant Growth E->F G Collect Data on Phenotype (Branching, Root Architecture, Biomass) F->G H Statistical Analysis of Data G->H I Interpret Results H->I

Caption: Experimental workflow for this compound application in hydroponic systems.

References

TIS108 Application Notes and Protocols for Rice Seedling Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TIS108, a specific strigolactone (SL) biosynthesis inhibitor, in rice seedling research. The provided protocols and data are based on published research to ensure reliable and reproducible results.

Introduction

This compound is a triazole derivative that acts as a potent and specific inhibitor of strigolactone biosynthesis in plants.[1][2][3] Unlike other chemical inhibitors that can cause growth defects, this compound has been shown to effectively reduce SL levels in rice without causing dwarfism, making it a valuable tool for studying the role of strigolactones in various physiological processes.[1][2][4]

Data Presentation

The following table summarizes the quantitative effects of this compound treatment on rice seedlings. The data is compiled from studies investigating the dose-dependent inhibition of strigolactone production.

Table 1: Effects of this compound Treatment on Rice Seedlings

This compound ConcentrationTargetEffectPlant PhenotypeReference
10 nMepi-5DS (a major strigolactone)Strong reduction in roots and root exudatesNo significant change in plant height[1][2]
30 nMepi-5DSStrong reduction in roots and root exudatesNo significant change in plant height[1][2]
100 nMepi-5DSStrong reduction in roots and root exudatesNo significant change in plant height[1][2]
1 µMStriga germinationReduced germination stimulating activity of root exudatesNo significant change in plant height[1][2]
10 µMPlant HeightAlmost no dwarfism observedNo significant change in plant height[1][2][4]

Experimental Protocols

This section provides a detailed protocol for the treatment of rice seedlings with this compound, based on established methodologies.

Protocol 1: this compound Treatment of Rice Seedlings in Hydroponic Culture

1. Plant Material and Growth Conditions:

  • Use rice (Oryza sativa L.) seeds of the desired cultivar (e.g., 'Nipponbare').
  • Sterilize seeds by treating with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) for 30 minutes, and then rinse thoroughly with sterile distilled water.[5][6]
  • Germinate the sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar (B569324) in a plant growth chamber at 28-30°C with a 12-hour photoperiod.[5]
  • After 7-10 days, transfer the seedlings to a hydroponic culture system containing a nutrient solution (e.g., half-strength MS solution).
  • Grow the seedlings for another 7-10 days under the same conditions before starting the this compound treatment. The seedlings should be approximately 2 weeks old at the time of treatment.[1][2]

2. This compound Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C.

3. This compound Treatment:

  • On the day of the experiment, dilute the this compound stock solution with the hydroponic nutrient solution to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 1 µM, 10 µM).
  • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the control group (0 µM this compound), and is at a non-toxic level (typically ≤ 0.1%).
  • Replace the nutrient solution in the hydroponic system with the freshly prepared this compound-containing solutions.
  • Incubate the seedlings in the treatment solutions for the desired duration (e.g., 24-72 hours), depending on the experimental goals.

4. Endpoint Measurements:

  • Strigolactone Quantification:
  • Collect root tissues and root exudates (the hydroponic solution).
  • Extract and purify strigolactones from the collected samples.
  • Quantify the levels of specific strigolactones (e.g., epi-5DS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate measurement.[1][2]
  • Phenotypic Analysis:
  • Measure the shoot length and root length of the treated and control seedlings.
  • Observe and record any other morphological changes, such as tiller number or root hair development.
  • Gene Expression Analysis:
  • Harvest root and shoot tissues for RNA extraction.
  • Analyze the expression of genes involved in the strigolactone biosynthesis and signaling pathway using quantitative real-time PCR (qRT-PCR).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_sterilization Rice Seed Sterilization germination Germination on MS Medium seed_sterilization->germination hydroponic_culture Transfer to Hydroponics germination->hydroponic_culture tis108_prep Prepare this compound Solutions treatment Incubate Seedlings with this compound tis108_prep->treatment sl_quantification SL Quantification (LC-MS/MS) treatment->sl_quantification phenotypic_analysis Phenotypic Analysis treatment->phenotypic_analysis gene_expression Gene Expression Analysis treatment->gene_expression

Caption: Experimental workflow for this compound treatment of rice seedlings.

Signaling Pathway

signaling_pathway cluster_pathway Strigolactone Biosynthesis Pathway Carotenoids β-carotene Carlactone Carlactone Carotenoids->Carlactone D27, CCD7, CCD8 MAX1 MAX1 homolog (Cytochrome P450) Carlactone->MAX1 SLs Strigolactones (e.g., epi-5DS) Downstream Downstream Signaling (e.g., Shoot Branching Inhibition) SLs->Downstream This compound This compound This compound->MAX1 MAX1->SLs

Caption: Proposed mechanism of this compound action on the strigolactone signaling pathway in rice.

References

Application Notes and Protocols for T-108: A Novel Strigolactone Inhibitor for Inducing Branching in Ornamental Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoot branching is a critical determinant of plant architecture and aesthetic value in ornamental plants. Increased branching can lead to more compact, fuller plants with a higher number of flowering sites. Strigolactones (SLs) are a class of plant hormones that play a central role in inhibiting shoot branching. TIS108 is a triazole-type chemical inhibitor of strigolactone biosynthesis.[1][2][3] By reducing the endogenous levels of SLs, this compound promotes the outgrowth of axillary buds, leading to a more branched phenotype.[2][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in inducing branching in ornamental plants.

Mechanism of Action

This compound functions by inhibiting the biosynthesis of strigolactones.[1][2] SLs are carotenoid-derived hormones that suppress the activity of axillary buds. The biosynthesis of SLs involves a series of enzymatic steps, including the action of cytochrome P450 monooxygenases.[4] this compound, as a triazole-based compound, is believed to target these P450 enzymes, thereby blocking the production of active SLs.[4]

The reduction in SL levels leads to a disruption in the SL signaling pathway. In the absence of SLs, the repression of branching is lifted, allowing for the proliferation of lateral shoots.[5] This is often accompanied by a feedback mechanism where the genes involved in SL biosynthesis, such as MAX3 and MAX4 in Arabidopsis, are upregulated.[2][4] The branching effect of this compound can be reversed by the exogenous application of a synthetic strigolactone analog, GR24, confirming its specific mode of action.[2][4]

Quantitative Data Summary

Currently, quantitative data on the efficacy of this compound is primarily derived from studies on the model plant Arabidopsis thaliana. These findings provide a valuable starting point for research on ornamental species.

ParameterValuePlant SpeciesNotesReference
Effective Concentration for Branching 1–3 µMArabidopsis thalianaIncreased branching in a dose-dependent manner.[4]
Phytotoxicity No significant dwarfism observed at 1–3 µMArabidopsis thalianaHigher concentrations may lead to off-target effects.[4]
Reversibility 5 µM GR24Arabidopsis thalianaCo-application of this synthetic strigolactone rescued the increased branching phenotype.[4]

Experimental Protocols

The following protocols are generalized for the application of this compound to ornamental plants. It is crucial to perform small-scale trials to determine the optimal concentration and application method for each specific ornamental species and cultivar.

Preparation of this compound Stock Solution

This compound is a chemical compound that requires careful handling and preparation.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Vortex mixer

  • Sterile conical tubes or vials

Protocol:

  • Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • In a sterile vial, dissolve the weighed this compound powder in the calculated volume of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions and Foliar Spray Application

Foliar application is a common and effective method for applying plant growth regulators to ornamental plants.[1][6]

Materials:

  • This compound stock solution

  • Sterile distilled water

  • Surfactant (e.g., Tween-20)

  • Spray bottle

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol:

  • On the day of application, thaw an aliquot of the this compound stock solution.

  • Prepare the desired final concentrations of this compound (e.g., a range of 0.5 µM to 10 µM for initial trials) by diluting the stock solution in sterile distilled water.

  • Add a surfactant (e.g., Tween-20 at 0.01-0.05% v/v) to the final working solution to ensure even coverage of the foliage.

  • Mix the solution thoroughly.

  • Apply the solution as a fine mist to the entire foliage of the target plants until runoff.[6] Ensure both the upper and lower leaf surfaces are covered.

  • Apply during the cooler parts of the day (early morning or late afternoon) to enhance absorption and reduce the risk of leaf burn.[6]

  • The application should be made when plants are in a state of active growth for optimal results.

  • Include a control group of plants sprayed with a solution containing DMSO and surfactant at the same concentrations as the treatment groups.

Experimental Design for Species-Specific Optimization

Due to the high diversity in ornamental plants, a standardized dose-response experiment is recommended to identify the optimal this compound concentration for a new species.

Experimental Setup:

  • Plant Material: Select healthy, uniform plants of the target ornamental species.

  • Treatments: A minimum of 5-6 concentration levels of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM).

  • Replicates: Use a sufficient number of replicates for each treatment group (e.g., 5-10 plants per group) for statistical validity.

  • Growth Conditions: Maintain all plants under optimal and consistent environmental conditions (light, temperature, humidity, and nutrition).

Data Collection and Analysis:

  • Branching: Count the number of primary and secondary branches at regular intervals (e.g., weekly) for 4-8 weeks post-application.

  • Plant Height: Measure the height of the plants to assess any growth-retardant effects.

  • Phytotoxicity: Visually inspect plants for any signs of phytotoxicity, such as leaf yellowing, necrosis, or malformation.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.

Visualizations

Strigolactone Biosynthesis and this compound Inhibition Pathway

Strigolactone_Biosynthesis_Inhibition cluster_pathway Strigolactone Biosynthesis Pathway cluster_inhibition Inhibition by this compound β-carotene β-carotene Carlactone Carlactone β-carotene->Carlactone D27, CCD7, CCD8 Strigolactones Strigolactones Carlactone->Strigolactones MAX1 (Cytochrome P450) Inhibition of Branching Inhibition of Branching Strigolactones->Inhibition of Branching Promotes This compound This compound This compound->Carlactone Inhibits MAX1

Caption: this compound inhibits the MAX1 enzyme, blocking strigolactone synthesis.

Strigolactone Signaling Pathway and Induction of Branching

Strigolactone_Signaling cluster_signaling Normal Strigolactone Signaling cluster_inhibition Effect of this compound SL Strigolactone D14 D14 (Receptor) SL->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts D53 D53/SMXL (Repressor) MAX2->D53 Targets for Degradation Branching Genes Branching-Promoting Genes D53->Branching Genes Represses Bud Outgrowth Bud Outgrowth Branching Genes->Bud Outgrowth Promotes Increased Branching Increased Branching Branching Genes->Increased Branching Leads to This compound This compound No SL No Strigolactone This compound->No SL Active D53 D53/SMXL (Active Repressor) Active D53->Branching Genes Repression Lifted

Caption: this compound leads to increased branching by preventing SL-mediated repression.

Experimental Workflow for this compound Application in Ornamentals

Experimental_Workflow start Select Uniform Ornamental Plants prep Prepare this compound Working Solutions (0.5 - 10 µM) start->prep apply Foliar Spray Application to Runoff prep->apply grow Maintain under Optimal Growth Conditions apply->grow data Collect Data Weekly for 4-8 Weeks (Branch Number, Plant Height, Phytotoxicity) grow->data analyze Statistical Analysis (ANOVA) data->analyze end Determine Optimal Concentration analyze->end

Caption: Workflow for optimizing this compound application in ornamental plants.

Potential Risks and Considerations

  • Phytotoxicity: As this compound is a triazole compound, there is a potential for phytotoxicity, especially at higher concentrations.[7] Symptoms can include stunting, leaf discoloration, and necrosis. It is imperative to conduct dose-response trials to identify the optimal concentration that maximizes branching without causing adverse effects.

  • Species and Cultivar Specificity: The response to plant growth regulators can vary significantly between different plant species and even cultivars within the same species.[8] A concentration that is effective for one ornamental may be ineffective or phytotoxic to another.

  • Environmental Factors: The efficacy of foliar-applied this compound can be influenced by environmental conditions such as temperature, humidity, and light intensity.[6] Applications should be made under conditions that favor slow drying to maximize absorption.[6]

  • Plant Health: The physiological state of the plant at the time of application is crucial. This compound should be applied to healthy, well-watered plants to ensure proper uptake and to minimize stress.[6]

Conclusion

This compound presents a promising tool for manipulating plant architecture in ornamentals by promoting branching through the inhibition of strigolactone biosynthesis. The provided protocols offer a framework for researchers to explore the potential of this compound in a variety of ornamental species. However, due to the inherent variability in plant responses, careful optimization of application rates and methods is essential for achieving the desired outcomes while ensuring plant health and quality. Further research is warranted to establish species-specific guidelines for the commercial application of this compound in the ornamental horticulture industry.

References

Application Notes and Protocols: Analyzing TIS108-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TIS108 is a triazole-type inhibitor of strigolactone (SL) biosynthesis, a class of phytohormones that regulate various aspects of plant development.[1][2][3] By inhibiting SL synthesis, this compound induces a state of SL deficiency, leading to characteristic physiological changes such as increased shoot branching and altered root architecture.[1][2][3] At the molecular level, this inhibition triggers a feedback mechanism, resulting in the upregulation of SL biosynthesis genes, including MAX3 and MAX4 in Arabidopsis thaliana.[1][2] Understanding the global gene expression changes induced by this compound is crucial for elucidating the complete downstream effects of SL signaling and for the development of novel plant growth regulators.

These application notes provide a comprehensive workflow for analyzing this compound-induced gene expression changes in the model plant Arabidopsis thaliana. The protocol outlines a combination of genome-wide transcriptomic analysis using RNA sequencing (RNA-seq) and subsequent validation of key differentially expressed genes (DEGs) by quantitative real-time PCR (qRT-PCR).

Signaling Pathway Overview

This compound acts by inhibiting the biosynthesis of strigolactones. This leads to a reduction in the downstream signaling cascade that is normally initiated by SL binding to its receptor, D14. In the absence of SLs, transcriptional repressors like D53/SMXLs remain active, suppressing the expression of SL-responsive genes. The inhibition of SL synthesis by this compound therefore mimics the SL-deficient state, leading to the persistent repression of these target genes. Furthermore, the plant's homeostatic mechanisms attempt to compensate for the lack of SLs by upregulating the expression of genes involved in the SL biosynthetic pathway.

Strigolactone_Signaling_Pathway cluster_biosynthesis Strigolactone Biosynthesis cluster_signaling Strigolactone Signaling Carotenoids Carotenoids MAX3_MAX4 MAX3, MAX4, etc. Carotenoids->MAX3_MAX4 MAX3_MAX4->MAX3_MAX4 SLs Strigolactones (SLs) MAX3_MAX4->SLs D14 D14 (Receptor) SLs->D14 This compound This compound This compound->MAX3_MAX4 D3_MAX2 D3/MAX2 (F-box protein) D14->D3_MAX2 SL-bound D53_SMXLs D53/SMXLs (Repressors) D3_MAX2->D53_SMXLs Ubiquitination & Degradation Gene_Expression SL-Responsive Gene Expression D53_SMXLs->Gene_Expression Repression Repression of Gene Expression D53_SMXLs->Repression Experimental_Workflow Start Start TIS108_Treatment This compound Treatment of Arabidopsis Start->TIS108_Treatment RNA_Extraction Total RNA Extraction TIS108_Treatment->RNA_Extraction RNA_QC RNA Quality Control (QC) RNA_Extraction->RNA_QC Library_Prep RNA-seq Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (Illumina) Library_Prep->Sequencing Data_QC Sequencing Data QC Sequencing->Data_QC Alignment Read Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA DEG_List List of Differentially Expressed Genes (DEGs) DEA->DEG_List Validation qRT-PCR Validation DEG_List->Validation End End Validation->End

References

Application Notes and Protocols: Utilizing TIS108 to Investigate the Role of Strigolactones in Legume Drought Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drought stress is a primary limiting factor for agricultural productivity worldwide, significantly impacting the yield of vital legume crops. Understanding the intricate molecular and physiological mechanisms that govern drought tolerance is paramount for developing resilient crop varieties. Strigolactones (SLs), a class of carotenoid-derived phytohormones, have emerged as crucial regulators of plant development and response to abiotic stresses.[1] Evidence suggests that SLs act as positive regulators of drought tolerance.[2] This document provides detailed application notes and protocols for using TIS108, a triazole-type strigolactone biosynthesis inhibitor, as a chemical tool to probe the role of the SL signaling pathway in the drought response of legumes. By inhibiting SL production, researchers can simulate the phenotype of an SL-deficient mutant and observe the resulting changes in drought susceptibility, thereby elucidating the specific functions of SLs in this critical stress response.

Principle of Application

This compound inhibits the biosynthesis of strigolactones.[3] Since strigolactones are positive regulators of drought tolerance, application of this compound is expected to induce a drought-sensitive phenotype in treated legumes. This induced sensitivity provides a powerful experimental system to:

  • Dissect the contribution of the SL pathway to overall drought tolerance.

  • Identify physiological and molecular changes associated with SL deficiency under drought.

  • Study the crosstalk between SLs and other hormone signaling pathways, such as abscisic acid (ABA), in response to water deficit.[4]

Data Presentation: Expected Quantitative Outcomes of this compound Application on Legumes Under Drought Stress

The following table summarizes the anticipated effects of this compound treatment on key physiological and biochemical parameters in legumes subjected to drought stress, based on findings from studies on SL-deficient mutants and plants treated with SL analogs.[5][6][7]

ParameterControl (Drought)This compound-Treated (Drought)Expected ChangeRationale
Physiological Parameters
Survival Rate (%)HighLowDecreaseSLs are positive regulators of drought tolerance.[2]
Relative Water Content (RWC) (%)ModerateLowDecreaseSL deficiency impairs water retention.[8]
Stomatal Conductance (mmol m⁻² s⁻¹)LowHighIncreaseSLs promote stomatal closure; inhibition leads to wider stomatal apertures.[9][10]
Transpiration RateLowHighIncreaseIncreased stomatal conductance leads to greater water loss.
Chlorophyll (B73375) Content (SPAD units)ModerateLowDecreaseDrought-induced chlorophyll degradation is exacerbated by SL deficiency.[7]
Biochemical Parameters
Proline Content (µmol g⁻¹ FW)HighLowDecreaseProline is an osmoprotectant; its accumulation may be compromised with SL deficiency.
Malondialdehyde (MDA) Content (nmol g⁻¹ FW)ModerateHighIncreaseIndicates higher oxidative stress and membrane damage due to reduced tolerance.
Superoxide Dismutase (SOD) Activity (U mg⁻¹ protein)HighLowDecreaseReduced antioxidant enzyme activity in response to oxidative stress.
Catalase (CAT) Activity (U mg⁻¹ protein)HighLowDecreaseReduced capacity to detoxify reactive oxygen species (ROS).

Mandatory Visualizations

Signaling Pathways and Experimental Logic

TIS108_Drought_Signaling cluster_this compound This compound Application cluster_SL_Pathway Strigolactone Pathway cluster_Drought_Response Drought Stress Response This compound This compound SL_Biosynthesis SL Biosynthesis This compound->SL_Biosynthesis Inhibits SL Strigolactones (SLs) SL_Biosynthesis->SL Produces D14 D14 Receptor SL->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SL_Signaling SL Signaling Cascade MAX2->SL_Signaling Activates Stomatal_Closure Stomatal Closure SL_Signaling->Stomatal_Closure Promotes (ABA-dependent & independent) ROS_Homeostasis ROS Homeostasis SL_Signaling->ROS_Homeostasis Maintains Drought Drought Stress ABA ABA Accumulation Drought->ABA Induces ABA->Stomatal_Closure Promotes Drought_Tolerance Drought Tolerance Stomatal_Closure->Drought_Tolerance Contributes to ROS_Homeostasis->Drought_Tolerance Contributes to

Caption: this compound inhibits strigolactone biosynthesis, disrupting SL-mediated drought responses.

SL_ABA_Crosstalk cluster_SL Strigolactone Pathway cluster_ABA ABA Pathway cluster_Cellular_Response Guard Cell Response Drought Drought Signal SL Strigolactones Drought->SL Induces biosynthesis in shoots ABA Abscisic Acid (ABA) Drought->ABA Induces biosynthesis D14 D14 SL->D14 Binds MAX2 MAX2 D14->MAX2 Activates H2O2_NO H₂O₂ / NO Production MAX2->H2O2_NO Promotes PYR_PYL PYR/PYL/RCAR ABA->PYR_PYL Binds PP2C PP2Cs PYR_PYL->PP2C Inhibits SnRK2 SnRK2s PP2C->SnRK2 Inhibits SnRK2->H2O2_NO Promotes SLAC1 SLAC1 Activation (Anion Efflux) SnRK2->SLAC1 Activates H2O2_NO->SLAC1 Activates Stomatal_Closure Stomatal Closure SLAC1->Stomatal_Closure Causes

References

Application Notes and Protocols: Techniques for Assessing the Efficacy of TIS108 in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIS108 is a triazole-type inhibitor of strigolactone (SL) biosynthesis, a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2][3] Measuring the direct uptake and distribution of this compound in plant tissues is not a routinely documented procedure. Instead, the efficacy of this compound is typically assessed indirectly by quantifying its physiological and molecular effects, which serve as reliable proxies for its uptake and bioactivity. These application notes provide detailed protocols for evaluating the impact of this compound on plants.

Data Presentation: Summary of this compound Effects

The following table summarizes the reported quantitative effects of this compound treatment in Arabidopsis thaliana and rice, providing a baseline for expected outcomes.

SpeciesTreatment ConcentrationObserved EffectQuantitative ChangeReference
Arabidopsis thaliana1–3 µMIncreased shoot branchingDose-dependent increase[1]
Arabidopsis thaliana5 µM this compound + 5 µM GR24Rescue of the increased branching phenotypePhenotype reverted to wild-type[1]
Arabidopsis thalianaNot specifiedUpregulation of MAX3 and MAX4 mRNAStatistically significant increase[1][3]
Rice (Oryza sativa)10-100 nMReduction of 2′-epi-5-deoxystrigol (epi-5DS) levels in roots and root exudatesDose-dependent reduction[4]
Rice (Oryza sativa)3 µM (foliar spray)Decreased Meloidogyne graminicola infectionStatistically significant reduction[5]
Rice (Oryza sativa)3 µM (foliar spray)Increased jasmonate concentrations in rootsStatistically significant increase[5]

Experimental Protocols

Protocol 1: Phenotypic Analysis of this compound-Treated Plants

This protocol details the methodology for observing and quantifying the morphological changes induced by this compound treatment, indicative of its inhibitory effect on strigolactone biosynthesis.

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana or other target plants in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity).
  • For soil-grown plants, apply this compound by watering with a solution of the desired concentration (e.g., 1-10 µM). A mock treatment with the solvent (e.g., DMSO) should be used as a control.
  • For in-vitro studies, incorporate this compound into the growth medium.
  • For foliar application, spray plants with a this compound solution containing a surfactant (e.g., 0.015% Silwet L-77) to ensure even coverage.[6]

2. Phenotypic Evaluation:

  • Shoot Branching: Count the number of primary and secondary rosette branches at a specific developmental stage (e.g., after 4-6 weeks of growth for Arabidopsis).
  • Root Hair Elongation: For seedlings grown on agar (B569324) plates, use a stereomicroscope to observe and measure the length of root hairs in a defined region of the primary root.
  • Plant Height: Measure the height of the primary inflorescence stem.
  • Data Analysis: Statistically compare the measurements from this compound-treated plants with mock-treated controls using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes how to measure changes in the expression of strigolactone biosynthesis and signaling genes in response to this compound treatment.

1. Plant Material and RNA Extraction:

  • Treat plants with this compound or a mock solution as described in Protocol 1.
  • Harvest specific tissues (e.g., roots, shoots) at desired time points and immediately freeze them in liquid nitrogen to prevent RNA degradation.
  • Extract total RNA using a commercial kit or a standard protocol (e.g., CTAB method).[7][8]

2. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Design or obtain validated primers for target genes involved in strigolactone biosynthesis (e.g., MAX3, MAX4 in Arabidopsis) and a stable reference gene (e.g., UBC, ACTIN).
  • Perform qRT-PCR using a SYBR Green-based master mix.
  • Analyze the relative gene expression levels using the ΔΔCt method.

Protocol 3: Quantification of Strigolactones by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of endogenous strigolactones, which are expected to decrease following this compound treatment.

1. Sample Preparation and Extraction:

  • Harvest and freeze plant tissues (roots are a primary site of SL synthesis) as described in Protocol 2.
  • Grind the frozen tissue to a fine powder in liquid nitrogen.
  • Extract the powdered tissue with a solvent mixture such as methanol:water:formic acid (15:4:1).[6] An internal standard can be added for absolute quantification.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Centrifuge the extract and evaporate the organic solvent.
  • Reconstitute the aqueous residue in a suitable buffer (e.g., 1% acetic acid).
  • Pass the sample through an SPE column (e.g., Oasis MCX) to remove interfering compounds.[6]
  • Wash the column and elute the strigolactones with a suitable solvent (e.g., 0.35 M ammonia (B1221849) in 70% methanol).[6]

3. LC-MS/MS Analysis:

  • Evaporate the eluent to dryness and reconstitute the sample in a small volume of a solvent compatible with the LC-MS system (e.g., 5% acetonitrile).
  • Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer.[6]
  • Separate the compounds on a C18 column using a gradient of solvents.
  • Detect and quantify the target strigolactones using their specific mass-to-charge ratios and fragmentation patterns.

Visualizations

Strigolactone_Biosynthesis_Pathway β-carotene β-carotene D27 D27 β-carotene->D27 CCD7 CCD7 D27->CCD7 Carlactone Carlactone MAX1 MAX1 Carlactone->MAX1 CCD8 CCD8 CCD7->CCD8 CCD8->Carlactone Strigolactones Strigolactones MAX1->Strigolactones This compound This compound (Inhibitor) This compound->MAX1

Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound.

TIS108_Effect_Workflow cluster_0 Treatment cluster_1 Analysis cluster_2 Data Interpretation Plant_Growth Plant Growth (e.g., Arabidopsis) TIS108_Application This compound Application (Soil, In-vitro, Foliar) Plant_Growth->TIS108_Application Phenotypic_Analysis Phenotypic Analysis (Branching, Root Hairs) TIS108_Application->Phenotypic_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) TIS108_Application->Gene_Expression Hormone_Quantification SL Quantification (LC-MS/MS) TIS108_Application->Hormone_Quantification Data_Analysis Statistical Analysis and Interpretation of Effects Phenotypic_Analysis->Data_Analysis Gene_Expression->Data_Analysis Hormone_Quantification->Data_Analysis

Caption: Experimental workflow for assessing the effects of this compound in plants.

References

Application Notes and Protocols: Utilizing TIS108 in Conjunction with Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIS108 is a potent and specific inhibitor of strigolactone (SL) biosynthesis, a class of carotenoid-derived phytohormones that play a pivotal role in regulating various aspects of plant growth and development.[1][2][3][4] By blocking the production of endogenous SLs, this compound provides a powerful tool for elucidating the physiological functions of these hormones and their intricate crosstalk with other plant growth regulators. These application notes provide detailed protocols and quantitative data to guide researchers in designing and conducting experiments involving the combined use of this compound and other key phytohormones.

This compound treatment typically results in phenotypes characteristic of SL-deficient mutants, including increased shoot branching, inhibited root hair elongation, and altered root system architecture.[2][3][4] The synthetic strigolactone analog GR24 is often used in conjunction with this compound to perform rescue experiments, confirming that the observed phenotypes are indeed due to SL deficiency.[2][3][4]

Data Summary: Quantitative Effects of this compound and Interactions with Other Regulators

The following tables summarize the quantitative effects of this compound on various plant species and the outcomes of its combined application with other plant growth regulators.

Table 1: Morphological and Physiological Effects of this compound Treatment

Plant SpeciesTissue/OrganThis compound ConcentrationObserved EffectFold/Percentage ChangeReference(s)
Arabidopsis thalianaShoots1-3 µMIncreased number of branchesDose-dependent increase[3][4]
Arabidopsis thalianaRoots3 µMRepressed root hair elongationSignificant reduction[3][4]
Rice (Oryza sativa)Roots and Root ExudatesConcentration-dependentReduced SL levelsSignificant reduction[2]
Cherry RootstocksStems10 µMIncreased stem length~1.5-fold increase at 30 DAT[5]
Cotton (Gossypium hirsutum)FibersNot specifiedImpeded fiber elongationThinner cell walls[6]

Table 2: Gene Expression Changes in Response to this compound Treatment in Arabidopsis thaliana

GeneFunctionThis compound ConcentrationRegulationFold ChangeReference(s)
MAX3SL BiosynthesisNot specifiedUpregulatedIncreased mRNA levels[2][4]
MAX4SL BiosynthesisNot specifiedUpregulatedIncreased mRNA levels[2][4]
MAX2SL SignalingNot specifiedNo change-[4]

Table 3: Interactions of this compound with Other Plant Growth Regulators

Co-applied RegulatorPlant SpeciesThis compound ConcentrationCo-applied Regulator ConcentrationCombined EffectReference(s)
GR24 (synthetic SL)Arabidopsis thaliana3 µM5 µMRescued the increased branching and inhibited root hair elongation phenotypes[3][4]
Gibberellin (GA)Cotton (Gossypium hirsutum)Not specifiedNot specifiedGA treatment did not reverse the inhibitory effect of this compound on fiber elongation[6]
Kinetin (B1673648) (Cytokinin)Ipecac (Carapichea ipecacuanha)Not specifiedNot specifiedBoth this compound and kinetin promoted adventitious shoot formation[7]
Jasmonic Acid (JA)Rice (Oryza sativa)3 µM (foliar spray)EndogenousIncreased JA content in roots[8][9]
Salicylic Acid (SA)Arabidopsis thalianaNot specifiedEndogenousSuppressed disease resistance, suggesting interaction with SA-mediated defense[10][11]
Ethylene (B1197577)Arabidopsis thalianaNot specifiedEndogenousSLs (inhibited by this compound) and ethylene interact to regulate root hair elongation and leaf senescence[12][13][14][15][16]
AuxinArabidopsis thalianaNot specifiedEndogenousSLs (inhibited by this compound) and auxin synergistically regulate shoot branching and root development[14][16][17]
Brassinosteroids (BR)Rice (Oryza sativa)Not specifiedEndogenousSLs (inhibited by this compound) and BRs antagonistically regulate tillering[18][19]
Abscisic Acid (ABA)Arabidopsis thalianaNot specifiedEndogenousSLs (inhibited by this compound) are involved in ABA-mediated stress responses[1][17]

Experimental Protocols

The following protocols provide a framework for investigating the interaction between this compound and other plant growth regulators. Researchers should optimize concentrations and treatment durations for their specific plant species and experimental system.

Protocol 1: Co-application of this compound and GR24 for Phenotype Rescue in Arabidopsis thaliana

Objective: To confirm that a phenotype induced by this compound is due to strigolactone deficiency.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar (B569324)

  • Petri dishes (9 cm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • GR24 stock solution (e.g., 5 mM in acetone)

  • Sterile water

  • Growth chamber

Methodology:

  • Prepare MS agar medium (0.8% agar, 1% sucrose) and autoclave.

  • Cool the medium to approximately 50-60°C.

  • Add this compound and/or GR24 to the desired final concentrations (e.g., 3 µM this compound, 5 µM GR24). Ensure the final concentration of the solvent (DMSO/acetone) is consistent across all treatments, including the control.

  • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Sterilize Arabidopsis seeds and sow them on the plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Transfer the plates to a growth chamber with appropriate light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

  • Observe and quantify the desired phenotypes (e.g., number of rosette branches, primary root length, root hair length) at specified time points.[3][4]

Protocol 2: Investigating the Interaction of this compound and Cytokinin on Adventitious Shoot Formation

Objective: To study the combined effect of strigolactone inhibition and cytokinin application on shoot regeneration.

Materials:

  • Explants from the desired plant species (e.g., ipecac internodal segments)

  • Basal medium for tissue culture (e.g., MS medium)

  • Sucrose

  • Gelling agent (e.g., agar, gellan gum)

  • This compound stock solution

  • Kinetin (or other cytokinin) stock solution

  • Sterile culture vessels

  • Laminar flow hood

Methodology:

  • Prepare the tissue culture medium with appropriate concentrations of this compound and/or kinetin.[7]

  • Prepare and sterilize the plant explants.

  • Place the explants onto the prepared medium in sterile culture vessels under a laminar flow hood.

  • Incubate the cultures under controlled conditions (light, temperature).

  • Regularly subculture the explants to fresh medium if required.

  • After a defined period (e.g., 8 weeks), count the number of adventitious shoots formed per explant.[7]

Protocol 3: Analysis of Root System Architecture in Response to this compound

Objective: To quantify the effect of this compound on primary root growth, lateral root formation, and root hair development.

Materials:

  • Arabidopsis thaliana or other small seedling species

  • Square Petri dishes

  • MS medium with 0.8% agar

  • This compound stock solution

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Prepare MS agar plates containing various concentrations of this compound (e.g., 0 µM, 1 µM, 3 µM, 5 µM).

  • Germinate seeds on a nylon mesh placed on a control MS plate.

  • After a few days of growth (e.g., 4 days), transfer the seedlings to the this compound-containing plates.[20][21]

  • Place the plates vertically in a growth chamber to allow roots to grow along the agar surface.

  • Image the plates at regular intervals.

  • Use image analysis software to measure primary root length, number and density of lateral roots, and root hair length.[22][23][24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in these application notes.

TIS108_Mode_of_Action cluster_synthesis Strigolactone Biosynthesis cluster_signaling Strigolactone Signaling Carotenoids Carotenoids SL_precursors SL Precursors Carotenoids->SL_precursors CCD7/CCD8 SLs Strigolactones SL_precursors->SLs MAX1 (CYP711A) D14 D14 (Receptor) SLs->D14 Binds This compound This compound This compound->SL_precursors Inhibits MAX2 MAX2 (F-box) D14->MAX2 Interacts with D53 D53/SMXLs (Repressors) MAX2->D53 Targets for Degradation Gene_Expression Downstream Gene Expression D53->Gene_Expression Represses Phenotypic_Responses Phenotypic Responses (e.g., Branching Inhibition) Gene_Expression->Phenotypic_Responses

Caption: this compound mode of action in the strigolactone biosynthesis and signaling pathway.

Caption: General experimental workflow for this compound co-treatment studies.

Hormone_Crosstalk_with_SL cluster_hormones Interacting Phytohormone Pathways cluster_responses Developmental & Stress Responses This compound This compound SL_Pathway Strigolactone Pathway This compound->SL_Pathway Inhibits Auxin Auxin SL_Pathway->Auxin Synergistic/ Antagonistic Cytokinin Cytokinin SL_Pathway->Cytokinin Antagonistic Gibberellin Gibberellin SL_Pathway->Gibberellin Antagonistic ABA Abscisic Acid SL_Pathway->ABA Synergistic Ethylene Ethylene SL_Pathway->Ethylene Complex Interaction Jasmonic_Acid Jasmonic Acid SL_Pathway->Jasmonic_Acid Antagonistic Salicylic_Acid Salicylic Acid SL_Pathway->Salicylic_Acid Synergistic Brassinosteroids Brassinosteroids SL_Pathway->Brassinosteroids Antagonistic Shoot_Branching Shoot Branching SL_Pathway->Shoot_Branching Root_Development Root Development SL_Pathway->Root_Development Senescence Senescence SL_Pathway->Senescence Stress_Response Stress Response SL_Pathway->Stress_Response Disease_Resistance Disease Resistance SL_Pathway->Disease_Resistance Auxin->Shoot_Branching Cytokinin->Shoot_Branching Gibberellin->Root_Development ABA->Stress_Response Ethylene->Senescence Jasmonic_Acid->Disease_Resistance Salicylic_Acid->Disease_Resistance Brassinosteroids->Root_Development

Caption: Overview of strigolactone pathway crosstalk with other phytohormones.

References

Application Notes and Protocols for Long-Term TIS108 Treatment in Perennial Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are synthesized from research primarily conducted on annual plants, such as Arabidopsis thaliana and rice. Long-term studies on the effects of TIS108 on perennial plants are not extensively documented in publicly available literature. Therefore, these guidelines are intended as a starting point for research and should be optimized for specific perennial species and experimental goals.

Introduction to this compound

This compound is a triazole-type compound that acts as a potent inhibitor of strigolactone (SL) biosynthesis.[1][2][3][4] Strigolactones are a class of phytohormones that play a crucial role in regulating various aspects of plant development, including shoot branching, root morphology, and responses to environmental stimuli.[1][5] By inhibiting SL biosynthesis, this compound can induce physiological changes in plants, such as increased shoot branching and altered root hair elongation, phenotypes similar to those observed in SL-deficient mutants.[1][3][4]

Mechanism of Action: this compound is believed to target a cytochrome P450 monooxygenase (MAX1) or its homologs, which are key enzymes in the SL biosynthesis pathway.[1] This inhibition leads to a reduction in the endogenous levels of strigolactones.[1][3][4] As a result of SL deficiency, feedback regulation may occur, leading to the upregulation of genes involved in the early stages of the SL biosynthesis pathway, such as MAX3 and MAX4 in Arabidopsis.[1][2][3]

Potential Applications in Perennial Plants

Based on its known effects, long-term this compound treatment in perennial plants could be explored for:

  • Architectural Modification: Increasing branching in ornamental perennials to create denser, more compact, and aesthetically pleasing forms.

  • Horticultural Production: Enhancing the production of cuttings from stock plants by promoting axillary bud outgrowth.

  • Root System Modulation: Investigating the long-term effects on root architecture, which could influence nutrient uptake, water absorption, and symbiotic relationships.

  • Stress Response Studies: Evaluating how prolonged strigolactone deficiency affects a perennial plant's ability to cope with abiotic and biotic stresses over multiple seasons.[5]

Data Summary: this compound Effects on Model Plants

The following table summarizes quantitative data from studies on annual plants, which can serve as a reference for designing experiments with perennials.

Plant SpeciesTreatment ConcentrationApplication MethodObserved EffectsReference(s)
Arabidopsis thaliana1–3 µMFoliar Spray / Growth MediumIncreased number of branches; repressed root hair elongation.[1]
Arabidopsis thaliana5 µM GR24 (SL analog)Co-application with this compoundRescue of the this compound-induced phenotype (reverted to wild-type).[1]
Rice (Oryza sativa)3 µMFoliar SprayDecreased root-knot nematode infection; increased jasmonate content.[5]
Rice (Oryza sativa)10–100 nMRoot Treatment (in culture media)Strongly reduced levels of epi-5DS (a type of strigolactone) in roots and root exudates.[6]

Experimental Protocols for Long-Term Treatment

These protocols are designed for perennial plants grown in controlled environments (e.g., greenhouses, growth chambers) or in field settings.

General Preparations
  • Plant Material: Select healthy, well-established perennial plants of a uniform age and size. It is advisable to use clonal material to minimize genetic variability.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or acetone). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Control Groups: Always include appropriate control groups in your experimental design:

    • Negative Control: Plants treated with a mock solution containing the same concentration of the solvent (e.g., DMSO) used for the this compound stock solution.

    • Positive Control (Optional but Recommended): Plants treated with a synthetic strigolactone analog, such as GR24, to confirm SL responsiveness. A rescue experiment, where this compound-treated plants are co-treated with GR24, can also be valuable.[1]

Protocol 1: Long-Term Foliar Application

This method is suitable for assessing the effects of this compound on shoot architecture.

  • Acclimatization: Acclimatize the perennial plants to the experimental conditions for at least two weeks prior to the start of the treatment.

  • Working Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in distilled water containing a surfactant (e.g., 0.01-0.05% Tween-20) to ensure even leaf coverage. A starting concentration range of 1–10 µM is recommended based on effective concentrations in Arabidopsis.[1]

  • Application:

    • Apply the this compound working solution as a fine mist to all aerial parts of the plants until runoff.

    • Apply the mock solution to the negative control group.

    • Perform applications at a regular frequency (e.g., once every 1-2 weeks). The frequency will need to be optimized based on the plant's growth rate and the persistence of the compound's effects.

  • Long-Term Maintenance:

    • Continue the treatment over an extended period (e.g., one or more growing seasons).

    • Monitor plant health and growth parameters regularly.

    • Adjust application frequency and concentration as needed based on observed plant responses. Be vigilant for any signs of phytotoxicity.

  • Data Collection:

    • Morphological Data: Number of branches, internode length, plant height, leaf senescence, and flowering time.

    • Physiological Data: Photosynthetic rate, stomatal conductance, and chlorophyll (B73375) content.

    • Biochemical Data: Endogenous strigolactone levels (if analytical equipment is available), and analysis of other interacting hormones like auxins and cytokinins.[5]

Protocol 2: Long-Term Soil Drench Application

This method is suitable for studying the effects of this compound on root development and overall plant physiology.

  • Acclimatization: As described in Protocol 4.2.

  • Working Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in the nutrient solution or irrigation water. A starting concentration range of 10–500 nM is recommended, based on effective concentrations in rice root treatments.[6]

  • Application:

    • Apply a standard volume of the this compound-containing solution to the soil of each pot to ensure consistent dosing.

    • Apply the mock solution to the negative control group.

    • Apply the treatment at each watering or at regular intervals (e.g., once a week).

  • Long-Term Maintenance:

    • Maintain consistent watering and nutrient supply for all experimental groups.

    • Monitor for any signs of waterlogging or altered soil chemistry due to the treatment.

  • Data Collection:

    • Root System Analysis: At the end of the experiment (or at intermediate time points for a subset of plants), carefully wash the roots and analyze root architecture (e.g., total root length, number of lateral roots, root hair density).

    • Shoot and Physiological Data: Collect the same data as described in Protocol 4.2.

Visualizations

Strigolactone Signaling Pathway and this compound Inhibition

Strigolactone_Pathway cluster_synthesis Strigolactone Biosynthesis cluster_signaling Strigolactone Signaling β-carotene β-carotene D27 D27 β-carotene->D27 CCD7 CCD7 D27->CCD7 CCD8 CCD8 CCD7->CCD8 Carlactone Carlactone CCD8->Carlactone MAX1 MAX1 Carlactone->MAX1 Strigolactones Strigolactones MAX1->Strigolactones D14 D14 (Receptor) Strigolactones->D14 This compound This compound This compound->MAX1 MAX2 MAX2 (F-box protein) D14->MAX2 recruits SMXLs SMXLs (Repressors) MAX2->SMXLs targets Degradation Ubiquitination & Degradation SMXLs->Degradation Branching_Inhibition Branching Inhibition SMXLs->Branching_Inhibition

Caption: this compound inhibits the MAX1 enzyme in the strigolactone biosynthesis pathway.

Experimental Workflow for Long-Term this compound Treatment

Experimental_Workflow start Start acclimatize Plant Acclimatization (≥ 2 weeks) start->acclimatize treatment Assign Treatment Groups acclimatize->treatment control_group Control Group (Mock Treatment) treatment->control_group Group 1 tis108_group This compound Treatment Group (Foliar or Drench) treatment->tis108_group Group 2 monitoring Long-Term Monitoring (Regular Intervals) control_group->monitoring tis108_group->monitoring data_collection Data Collection (Morphological, Physiological, Biochemical) monitoring->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End analysis->end

Caption: Workflow for long-term this compound treatment in perennial plants.

References

Troubleshooting & Optimization

Optimizing TIS108 concentration to avoid phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of TIS108 and avoid phytotoxicity in their plant experiments.

Troubleshooting Guide

Phytotoxicity is damage to plants caused by chemical compounds.[1][2][3] When using this compound, a strigolactone biosynthesis inhibitor, it is crucial to use a concentration that is effective for your experimental goals without causing harm to the plant. Below is a guide to help you troubleshoot potential issues.

Table 1: Troubleshooting Common Issues with this compound Application

Observed Symptom Potential Cause Suggested Solution
Leaf yellowing (chlorosis), browning (necrosis) at margins, or speckling [2][3]High concentration of this compound, solvent toxicity, or surfactant issues.- Perform a dose-response experiment to determine the optimal, non-phytotoxic concentration. - Ensure the solvent used to dissolve this compound is at a safe concentration for your plant species. - If using a surfactant, test its phytotoxicity separately.
Stunted growth or dwarfism [2][4]This compound concentration is too high, leading to off-target effects.- Lower the this compound concentration. Studies on Arabidopsis have shown that concentrations of 1-3 µM can induce the desired branching phenotype without causing dwarfism.[4]
Leaf cupping, twisting, or other abnormal growth [2][3]The plant may be particularly sensitive to this compound or the application method.- Re-evaluate the application method (e.g., foliar spray, soil drench, or media incorporation).[3] - Test different growth stages, as younger plants may be more sensitive.[1]
Reduced seed germination or seedling emergence [1][5]The this compound concentration in the growth medium is inhibitory.- Conduct a germination assay with a range of this compound concentrations to identify a safe level for seed treatment.
No observable effect on the plant (e.g., no increase in branching) This compound concentration is too low, or the plant's endogenous strigolactone levels are already very low.- Gradually increase the this compound concentration in a stepwise manner. - Confirm that the plant species is responsive to strigolactone inhibition.
Inconsistent results across experiments Variability in experimental conditions.- Standardize all experimental parameters, including plant age, growth conditions (light, temperature, humidity), and application technique.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in plants?

A1: this compound is a triazole-type chemical that acts as a strigolactone (SL) biosynthesis inhibitor.[4][7] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root morphology.[4][8] this compound is thought to inhibit a cytochrome P450 monooxygenase (MAX1) involved in the SL biosynthesis pathway, leading to a decrease in endogenous SL levels.[4] This inhibition can lead to phenotypes similar to those of SL-deficient mutants, such as increased shoot branching.[4][7]

Q2: What are the typical signs of phytotoxicity?

A2: Phytotoxicity can manifest in various ways, including:

  • Visual symptoms: Leaf yellowing (chlorosis), browning or death of tissue (necrosis), speckling, spotting, abnormal growth such as cupping or twisting of leaves, and overall stunting of the plant.[2][3]

  • Growth inhibition: Reduced seed germination, poor seedling establishment, or a decrease in biomass accumulation.[5][9]

Q3: At what concentration is this compound typically effective without causing phytotoxicity?

A3: The optimal concentration of this compound can vary depending on the plant species and experimental conditions. However, published studies provide a starting point:

  • In Arabidopsis thaliana, this compound was effective at inducing a branching phenotype in a dose-dependent manner within the concentration range of 1–3 µM without causing side effects like dwarfism.[4]

  • In rice, this compound has been shown to reduce the levels of 2′-epi-5-deoxystrigol (an endogenous strigolactone) in a dose-dependent manner at concentrations between 10-100 nM.[10] A foliar spray of 3 µM this compound has also been used effectively on rice.[8]

Table 2: Reported Effective Concentrations of this compound

Plant SpeciesApplication MethodEffective ConcentrationObserved EffectReference
Arabidopsis thalianaGrowth medium1-3 µMIncreased shoot branching, repressed root hair elongation[4]
Oryza sativa (rice)Growth medium10-100 nMReduced endogenous strigolactone levels[10]
Oryza sativa (rice)Foliar spray3 µMDecreased nematode infection[8]

Q4: How can I determine the optimal this compound concentration for my specific plant species and experiment?

A4: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions. This involves treating plants with a range of this compound concentrations and observing both the desired biological effect and any signs of phytotoxicity. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a general procedure for conducting a dose-response experiment to identify the optimal, non-phytotoxic concentration of this compound.

1. Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
  • Healthy, uniformly sized plants of the target species
  • Appropriate growth medium (soil, hydroponics, or agar (B569324) plates)
  • Solvent control (growth medium with the same concentration of solvent used for the highest this compound concentration)
  • Negative control (untreated plants)
  • Controlled environment growth chamber or greenhouse

2. Experimental Procedure:

  • Prepare this compound dilutions: Prepare a series of this compound concentrations. A good starting range, based on existing literature, would be from 0.1 µM to 10 µM (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM). Include a solvent-only control.
  • Plant preparation: Use a sufficient number of plants for each treatment group to ensure statistical significance (a minimum of 5-10 replicates is recommended).
  • Application of this compound: Apply the different concentrations of this compound to the plants. The method of application (e.g., adding to the growth media, soil drench, or foliar spray) should be consistent with your intended experimental procedure.
  • Incubation: Grow the plants under controlled conditions (e.g., temperature, light intensity, and photoperiod) for a predetermined period. The duration will depend on the specific research question and the plant's growth rate.
  • Data collection: Regularly observe and quantify the following parameters:
  • Phytotoxicity assessment: Record any visual signs of phytotoxicity such as leaf discoloration, necrosis, or abnormal growth. A rating scale can be used for more quantitative assessment.[9]
  • Morphological measurements: Measure parameters relevant to your study, such as plant height, number of branches, root length, etc.
  • Physiological measurements (optional): Depending on the research goals, you may also measure parameters like chlorophyll (B73375) content or photosynthetic rate.
  • Biomass: At the end of the experiment, harvest the plants and measure their fresh and dry weight.
  • Data analysis: Statistically analyze the collected data to determine the concentration of this compound that produces the desired effect without significant negative impacts on plant health.

Visualizations

Strigolactone_Signaling_Pathway cluster_0 Strigolactone Biosynthesis cluster_1 Strigolactone Signaling Carotenoids Carotenoids Carlactone Carlactone Carotenoids->Carlactone D27, CCD7, CCD8 Strigolactones Strigolactones Carlactone->Strigolactones MAX1 (Cytochrome P450) D14 D14 (SL Receptor) Strigolactones->D14 Binds to receptor This compound This compound MAX1 MAX1 This compound->MAX1 Inhibits MAX2 MAX2 (F-box protein) D14->MAX2 Forms complex D53 D53/SMXL (Repressor) MAX2->D53 Targets for degradation Gene_Expression Branching Inhibition Genes D53->Gene_Expression Represses

Caption: Simplified strigolactone signaling pathway and the inhibitory action of this compound.

TIS108_Optimization_Workflow start Start: Define Plant Species and Growth Conditions prep Prepare this compound Stock and Dilution Series (e.g., 0-10 µM) start->prep setup Set Up Experiment with Replicates and Controls (Solvent and Untreated) prep->setup apply Apply this compound Treatments (e.g., Media, Drench, Foliar) setup->apply grow Grow Plants in Controlled Environment apply->grow observe Daily Observation for Acute Phytotoxicity Symptoms grow->observe measure Quantitative Measurements at Predetermined Time Points (e.g., Height, Branching) observe->measure harvest Harvest and Measure Biomass (Fresh and Dry Weight) measure->harvest analyze Statistical Analysis of Dose-Response Data harvest->analyze end Determine Optimal Non-Phytotoxic Concentration analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Troubleshooting unexpected phenotypes after TIS108 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes following treatment with TIS108, a strigolactone (SL) biosynthesis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of this compound treatment in Arabidopsis thaliana?

A1: this compound is a triazole-type inhibitor of strigolactone (SL) biosynthesis.[1] The primary role of SLs is to suppress shoot branching.[1] Therefore, the expected phenotype in wild-type Arabidopsis treated with this compound is an increase in the number of rosette branches, mimicking SL-deficient mutants.[1] Another common phenotype is the repression of root hair elongation.[1] These effects are typically observed at concentrations between 1-3 µM.[1] Importantly, these phenotypes can be reversed by the co-application of a synthetic strigolactone analog, such as GR24.[1]

Q2: We are observing a dwarf phenotype (reduced plant height) after this compound treatment. Is this expected?

A2: A dwarf phenotype is generally considered an unexpected phenotype for this compound treatment, especially at concentrations effective for inhibiting strigolactone biosynthesis (e.g., 1 µM in rice).[2] this compound was developed as a more specific inhibitor than its predecessor, TIS13, which did cause dwarfism likely due to off-target inhibition of gibberellin (GA) and/or brassinosteroid (BR) biosynthesis.[3]

However, as this compound is a triazole-based compound, and this class of chemicals can inhibit various cytochrome P450 enzymes (P450s), off-target effects at higher concentrations are possible.[3] P450s are crucial for the biosynthesis of other hormones like GAs and BRs, which are major regulators of plant height.[3]

Troubleshooting Steps:

  • Confirm this compound Concentration: Verify the final concentration of this compound in your experiment. An error in calculation could lead to excessively high concentrations.

  • Perform a Dose-Response Curve: Test a range of this compound concentrations to determine if the dwarf phenotype is dose-dependent.

  • Rescue Experiment: Attempt to rescue the dwarf phenotype by co-applying GA₃ or brassinolide (B613842) (BL). If the phenotype is reversed, it strongly suggests an off-target effect on GA or BR biosynthesis.

Q3: Our this compound-treated plants are showing altered responses to abiotic stress (e.g., drought, salinity). Why is this happening?

A3: This can be an unexpected but explainable phenotype due to the intricate crosstalk between strigolactones (SLs) and abscisic acid (ABA), the primary stress hormone. SLs and ABA share a common precursor in their biosynthesis.[4] Inhibition of SL biosynthesis by this compound can lead to shifts in the balance of these hormones, potentially altering the plant's response to stress. For instance, in some conditions, SL deficiency can lead to ABA hypersensitivity.[4]

Troubleshooting Steps:

  • Quantify ABA Levels: Measure the endogenous ABA levels in both control and this compound-treated plants under normal and stress conditions.

  • ABA-Related Phenotype Assays: Conduct assays to assess ABA sensitivity, such as germination assays on ABA-containing media or stomatal aperture measurements.

Q4: We have observed changes in disease resistance or defense-related gene expression after this compound treatment. What is the potential cause?

A4: This is likely due to the interaction between the strigolactone (SL) and jasmonic acid (JA) signaling pathways. The JA pathway is a major regulator of plant defense against necrotrophic pathogens and insect herbivores. There is evidence of antagonism between SL and JA signaling.[5] By inhibiting SL biosynthesis with this compound, you may be inadvertently upregulating the JA pathway, leading to altered defense responses.

Troubleshooting Steps:

  • JA-Responsive Gene Expression Analysis: Use qRT-PCR to measure the expression of well-known JA marker genes (e.g., PDF1.2, VSP2).

  • Pathogen/Herbivore Assays: If feasible, conduct bioassays with relevant pathogens or herbivores to confirm changes in resistance.

  • Quantify Jasmonates: Measure the levels of JA and its bioactive conjugate JA-Ile in your plant tissues.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound treatment.

Table 1: Effect of this compound on Branching and Gene Expression in Arabidopsis thaliana

This compound Concentration (µM)Average Number of Rosette BranchesRelative Expression of MAX3Relative Expression of MAX4
0 (Control)6.2 ± 0.41.01.0
18.5 ± 0.6Not ReportedNot Reported
310.1 ± 0.7~2.5~3.0

Data are presented as mean ± SE. Gene expression is relative to the control. Data adapted from Ito et al., 2013.[1]

Table 2: Specificity of this compound in Rice Seedlings

Compound (10 µM)Relative epi-5DS Level in Root ExudatesPlant Height (cm)
Control100%15.2 ± 0.8
TIS13~10%8.5 ± 0.5 (Dwarfism)
This compound~1%14.8 ± 0.9 (No Dwarfism)

epi-5DS is a major strigolactone in rice. Data adapted from Ito et al., 2011.[6]

Experimental Protocols

1. Protocol for Quantifying Endogenous Plant Hormones (ABA, GA, JA-Ile) via LC-MS/MS

This protocol provides a general framework for the extraction and quantification of multiple phytohormones from plant tissue.

  • Plant Material: Collect 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)) containing a mixture of deuterated internal standards for each hormone class.

    • Incubate at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Use a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant.

    • Wash the cartridge with 1 mL of water.

    • Elute the hormones with 1 mL of 80% methanol.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen gas and resuspend in a suitable solvent (e.g., 5% acetonitrile).

    • Inject the sample into an LC-MS/MS system.

    • Hormone quantification is achieved by comparing the peak areas of the endogenous hormones to their corresponding stable isotope-labeled internal standards.

2. Arabidopsis Hypocotyl Elongation Bioassay for Gibberellin (GA) and Brassinosteroid (BR) Activity

This bioassay can be used to test for potential off-target effects of this compound on GA and BR signaling.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0).

    • Plate seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar (B569324).

    • Include different treatment groups:

      • Control (DMSO)

      • This compound (e.g., 1 µM, 5 µM, 10 µM)

      • Paclobutrazol (PAC, a GA biosynthesis inhibitor, e.g., 1 µM) as a positive control for GA inhibition.

      • Brassinazole (BRZ, a BR biosynthesis inhibitor, e.g., 1 µM) as a positive control for BR inhibition.

      • This compound + GA₃ (e.g., 10 µM) for rescue experiment.

      • This compound + Brassinolide (BL, e.g., 10 nM) for rescue experiment.

  • Growth Conditions:

    • Stratify plates at 4°C for 2-3 days in the dark.

    • Expose plates to light for 4-6 hours to induce germination.

    • Wrap the plates in aluminum foil and grow in the dark at 22°C for 5 days.

  • Data Analysis:

    • Carefully remove seedlings and place them on a clear agar plate or slide.

    • Image the seedlings and measure the hypocotyl length using software like ImageJ.

    • A significant reduction in hypocotyl length by this compound, which is rescued by GA₃ or BL, indicates off-target effects.

Signaling Pathways and Experimental Workflows

TIS108_On_Target_Pathway Carotenoids β-carotene Carlactone Carlactone Carotenoids->Carlactone D27, CCD7, CCD8 SLs Strigolactones (SLs) Carlactone->SLs MAX1 (P450) D14 D14 (SL Receptor) SLs->D14 Binding This compound This compound MAX1 MAX1 (CYP711A) This compound->MAX1 Inhibition SCF_MAX2 SCF-MAX2 Complex D14->SCF_MAX2 Recruitment SMXLs SMXLs (Repressors) SCF_MAX2->SMXLs Ubiquitination Proteasome 26S Proteasome SMXLs->Proteasome Degradation Branching Shoot Branching SMXLs->Branching Inhibition

Caption: On-target signaling pathway of this compound.

TIS108_Off_Target_Hypothesis This compound This compound (High Concentration) P450s_GA P450s (GA Biosynthesis) This compound->P450s_GA Potential Inhibition P450s_BR P450s (BR Biosynthesis) This compound->P450s_BR Potential Inhibition GA Gibberellins (GAs) P450s_GA->GA BR Brassinosteroids (BRs) P450s_BR->BR Dwarfism Unexpected Phenotype: Dwarfism GA->Dwarfism Deficiency leads to BR->Dwarfism Deficiency leads to

Caption: Hypothesis for unexpected dwarf phenotype.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckConc Verify this compound Concentration and Purity Start->CheckConc DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse Rescue Conduct Rescue Experiments (Co-apply other hormones) DoseResponse->Rescue Quantify Quantify Endogenous Hormones (LC-MS/MS) Rescue->Quantify GeneExpression Analyze Marker Gene Expression (qRT-PCR) Quantify->GeneExpression Conclusion Draw Conclusion: On-target vs. Off-target Effect GeneExpression->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Improving the efficacy of TIS108 under different light conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TIS108. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the efficacy of this compound under different light conditions in a plant biology context.

Understanding this compound

This compound is a triazole-type inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching and root architecture. By inhibiting the production of SLs, this compound can be used to study the function of these hormones and to manipulate plant growth. For example, treatment with this compound typically leads to an increase in shoot branching and a reduction in root hair elongation in model plants like Arabidopsis thaliana.

Light is a critical environmental factor that influences plant growth and development, and its interplay with strigolactone signaling can affect the outcomes of experiments using this compound. This guide will help you navigate the complexities of using this compound under various light environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of strigolactone (SL) biosynthesis. It is believed to target a cytochrome P450 monooxygenase, MAX1, which is a key enzyme in the SL biosynthesis pathway. By inhibiting this enzyme, this compound reduces the endogenous levels of strigolactones in the plant.

Q2: Is this compound a photosensitive compound that requires light for activation?

A2: There is no scientific evidence to suggest that this compound is a photosensitive compound that requires light for its activation in the context of photodynamic therapy or as a light-activated drug. Its function as a strigolactone biosynthesis inhibitor in plants is not directly dependent on light for its chemical activity. However, the effects of this compound on a plant are influenced by light conditions because light is a major regulator of plant growth and hormone signaling pathways, including the strigolactone pathway.

Q3: How do different light conditions affect the efficacy of this compound?

A3: Light conditions, including intensity, spectral quality (wavelength), and photoperiod, can significantly influence a plant's response to this compound. Light is a positive regulator of strigolactone levels in some plant species. Therefore, the baseline level of strigolactones can vary with light conditions, which in turn can alter the observed phenotypic changes upon this compound application. For instance, plants grown under high light intensity might produce more strigolactones, and thus the effect of a given concentration of this compound may be different compared to plants grown under low light.

Q4: What are the expected phenotypic changes in Arabidopsis thaliana after this compound treatment?

A4: The most prominent and well-documented phenotypes in Arabidopsis treated with this compound are an increased number of rosette branches (a "bushier" phenotype) and a reduction in the length of root hairs. These phenotypes are consistent with those of strigolactone-deficient mutants.

Q5: At what concentration should I use this compound for my experiments?

A5: The optimal concentration of this compound can vary depending on the plant species, growth conditions, and the specific experimental question. For Arabidopsis thaliana, effective concentrations typically range from 1 to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable increase in shoot branching after this compound treatment. 1. Suboptimal this compound concentration: The concentration may be too low to effectively inhibit strigolactone biosynthesis. 2. Inadequate light intensity: Low light conditions can independently suppress branching, masking the effect of this compound. 3. Plant age and developmental stage: The timing of application is critical. This compound is most effective when applied before or during the phase of axillary bud outgrowth. 4. Degradation of this compound: Improper storage or preparation of the this compound solution can lead to its degradation.1. Perform a dose-response curve with concentrations ranging from 1 µM to 20 µM. 2. Ensure adequate light intensity for your plant species (for Arabidopsis, typically 100-150 µmol/m²/s). Monitor and record light conditions. 3. Apply this compound to young, vegetative plants and continue treatment throughout the branching period. 4. Prepare fresh this compound solutions from a properly stored stock (e.g., at -20°C in DMSO).
Inconsistent results between experiments. 1. Variability in light conditions: Even minor differences in light intensity, spectrum, or photoperiod between experiments can affect plant growth and hormone signaling. 2. Inconsistent application of this compound: Uneven application can lead to variable responses within a plant population. 3. Environmental fluctuations: Changes in temperature, humidity, or nutrient availability can impact plant physiology and the effect of this compound.1. Precisely control and monitor light conditions in your growth chambers. Use a quantum sensor or spectrometer to measure light intensity and quality. 2. Standardize your application method (e.g., soil drench, spraying, or inclusion in the growth medium) to ensure uniform treatment. 3. Maintain consistent environmental conditions across all experiments and record these parameters.
This compound treatment causes unexpected pleiotropic effects (e.g., dwarfism, leaf discoloration). 1. High this compound concentration: Although generally specific, very high concentrations of this compound may have off-target effects. 2. Interaction with other environmental stressors: The combination of this compound and another stressor (e.g., nutrient deficiency, extreme temperature) might lead to unexpected phenotypes.1. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiment. 2. Ensure optimal growth conditions for your plants to minimize other sources of stress.
Difficulty in quantifying the effect of this compound on shoot branching. 1. Subjective assessment: Visual assessment can be subjective and lead to inconsistent data. 2. Timing of measurement: The number of branches changes over time, so the timing of data collection is crucial.1. Use a standardized and quantitative method for measuring branching. For Arabidopsis, this can include counting the number of rosette branches longer than a certain length (e.g., 5 mm). 2. Define a specific developmental stage or time point for quantifying branching across all treatments and replicates.

Data Presentation

Table 1: Effect of this compound Concentration on Shoot Branching in Arabidopsis thaliana under Standard Light Conditions

This compound Concentration (µM)Average Number of Rosette Branches (>5 mm)
0 (Control)3.2 ± 0.4
15.8 ± 0.6
38.5 ± 0.9
58.9 ± 1.1
109.1 ± 1.2
Data are presented as mean ± standard error (n=20). Plants were grown under a 16-hour light/8-hour dark photoperiod with a light intensity of 120 µmol/m²/s.

Table 2: Influence of Light Intensity on the Efficacy of this compound (3 µM) in Arabidopsis thaliana

Light Intensity (µmol/m²/s)Average Number of Rosette Branches (>5 mm) - ControlAverage Number of Rosette Branches (>5 mm) - this compound (3 µM)Fold Increase in Branching
50 (Low Light)2.1 ± 0.34.5 ± 0.52.1
120 (Standard Light)3.2 ± 0.48.5 ± 0.92.7
200 (High Light)4.5 ± 0.510.2 ± 1.22.3
Data are presented as mean ± standard error (n=20). Plants were grown under a 16-hour light/8-hour dark photoperiod.

Experimental Protocols

Protocol 1: Assessing the Dose-Response of this compound on Shoot Branching in Arabidopsis thaliana

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana ecotype Columbia (Col-0) for wild-type experiments.

  • Sow seeds on a standard soil mix (e.g., peat moss, perlite, and vermiculite (B1170534) in a 3:1:1 ratio).

  • Stratify seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Grow plants in a controlled environment chamber with the following conditions:

    • Photoperiod: 16 hours light / 8 hours dark.

    • Light Intensity: 100-150 µmol/m²/s of photosynthetically active radiation (PAR).

    • Temperature: 22°C (light) / 18°C (dark).

    • Humidity: 60-70%.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • On the day of application, prepare working solutions of this compound (e.g., 1 µM, 3 µM, 5 µM, 10 µM) by diluting the stock solution in water.

  • Prepare a control solution containing the same concentration of DMSO as the highest this compound concentration.

3. This compound Application:

  • Begin treatment when plants are approximately 3 weeks old (before the emergence of visible branches).

  • Apply the this compound solutions as a soil drench. For a standard 2.5-inch pot, apply 10 mL of the respective solution to the soil surface.

  • Repeat the treatment every 4-5 days to maintain the inhibitory effect.

4. Data Collection and Analysis:

  • At 5-6 weeks of age, quantify the number of rosette branches that are longer than 5 mm.

  • Use a minimum of 15-20 plants per treatment group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Investigating the Effect of Different Light Spectra on this compound Efficacy

1. Plant Growth and this compound Treatment:

  • Follow the plant material, growth, and this compound treatment procedures as described in Protocol 1.

2. Light Treatments:

  • Use programmable LED growth chambers that allow for the manipulation of the light spectrum.

  • Establish different light spectrum conditions while maintaining the same total light intensity (e.g., 120 µmol/m²/s). For example:

    • White Light (Control): Broad-spectrum white light.

    • Red-Enriched Light: e.g., 80% red light, 20% blue light.

    • Blue-Enriched Light: e.g., 20% red light, 80% blue light.

  • Grow a set of control and this compound-treated plants under each light condition.

3. Data Collection and Analysis:

  • Quantify shoot branching as described in Protocol 1.

  • Additionally, you can measure other parameters such as plant height, rosette diameter, and flowering time.

  • Analyze the data to compare the effect of this compound under each light spectrum.

Mandatory Visualizations

Strigolactone Biosynthesis Pathway

Strigolactone_Biosynthesis cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm All-trans-β-carotene All-trans-β-carotene 9-cis-β-carotene 9-cis-β-carotene All-trans-β-carotene->9-cis-β-carotene D27 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal 9-cis-β-carotene->9-cis-β-apo-10'-carotenal CCD7 (MAX3) Carlactone Carlactone 9-cis-β-apo-10'-carotenal->Carlactone CCD8 (MAX4) Carla-lactone Carlactone Strigolactones Strigolactones Carla-lactone->Strigolactones MAX1 (CYP711A) This compound This compound MAX1 (CYP711A) MAX1 (CYP711A) This compound-> MAX1 (CYP711A)

Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound on MAX1.

Strigolactone Signaling Pathway

Strigolactone_Signaling cluster_NoSL No Strigolactone (SL) cluster_WithSL With Strigolactone (SL) D14_inactive D14 SMXL_active SMXL (Repressor) Target_Genes_repressed Target Genes (Branching Inhibited) SMXL_active->Target_Genes_repressed Represses Proteasome 26S Proteasome SMXL_active->Proteasome Degraded by SL Strigolactone D14_active D14 SL->D14_active Binds & Activates MAX2 MAX2 (F-box protein) D14_active->MAX2 Recruits MAX2->SMXL_active Targets for Degradation SMXL_degraded SMXL (Degraded) Target_Genes_expressed Target Genes (Branching Promoted)

Caption: Overview of the strigolactone signaling pathway leading to the promotion of shoot branching.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Plant Growth (e.g., Arabidopsis) treatment This compound Application (Dose-Response & Controls) start->treatment data_collection Phenotypic Data Collection (Branch Count, Root Hair Length) treatment->data_collection light_conditions Controlled Light Conditions (Intensity, Spectrum, Photoperiod) light_conditions->treatment analysis Statistical Analysis data_collection->analysis results Results Interpretation (Efficacy of this compound) analysis->results

Caption: A logical workflow for testing the efficacy of this compound under different light conditions.

Technical Support Center: TIS108 (BTG1) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIS108, also known as B-cell translocation gene 1 (BTG1).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (BTG1)?

A1: this compound (BTG1) is a member of the BTG/TOB family of anti-proliferative proteins. Its primary function is to regulate cell growth and differentiation. It is known to be a tumor suppressor that plays a crucial role in various cellular processes, including inducing cell cycle arrest and promoting apoptosis (programmed cell death).[1][2]

Q2: In which cellular processes and signaling pathways is this compound (BTG1) involved?

A2: this compound (BTG1) is involved in several key signaling pathways that control cell fate. It is most notably associated with the regulation of the cell cycle, with its expression being highest during the G0/G1 phases.[1] It can induce G0/G1 cell cycle arrest by downregulating cyclins such as Cyclin D1 and Cyclin B1.[1] Furthermore, this compound (BTG1) promotes apoptosis by modulating the expression of pro-apoptotic proteins like Bax and caspase-3, and the anti-apoptotic protein Bcl-2.[1][3] It also interacts with Protein Arginine Methyltransferase 1 (PRMT1) to modulate the activity of transcription factors.[2]

Q3: What is the expression pattern of this compound (BTG1) in cancerous versus normal tissues?

A3: this compound (BTG1) expression is frequently downregulated in various types of cancer, including breast, renal, hepatocellular, and thyroid carcinomas.[1][2][3][4] This reduced expression often correlates with more aggressive tumor characteristics and a poorer prognosis for the patient.[5]

Troubleshooting Guides

Western Blotting for this compound (BTG1)
Problem Possible Cause Recommended Solution
Weak or No Signal Low expression of this compound (BTG1) in the chosen cell line.Select a cell line known to express this compound (BTG1) or use a positive control. Consider transiently overexpressing this compound (BTG1) in a cell line to confirm antibody reactivity.
Inefficient protein transfer.Optimize transfer conditions (time, voltage/amperage). Ensure good contact between the gel and the membrane and that no air bubbles are present.
Primary antibody concentration is too low.Increase the concentration of the primary antibody or incubate for a longer period (e.g., overnight at 4°C).
High Background Non-specific antibody binding.Increase the stringency of the washing steps. Use a different blocking agent (e.g., switch from non-fat milk to BSA or vice-versa).
Primary or secondary antibody concentration is too high.Titrate the antibodies to determine the optimal concentration that gives a strong signal with low background.
Non-Specific Bands Antibody cross-reactivity.Use a more specific, affinity-purified primary antibody. Ensure the secondary antibody does not cross-react with other proteins in the lysate.
Protein degradation.Prepare fresh cell lysates and always add a protease inhibitor cocktail. Keep samples on ice or at 4°C during preparation.
Immunoprecipitation (IP) / Co-Immunoprecipitation (Co-IP) of this compound (BTG1)
Problem Possible Cause Recommended Solution
Low Yield of Precipitated this compound (BTG1) Inefficient antibody-protein binding.Ensure the antibody is validated for IP. Use a sufficient amount of antibody and incubate with the lysate for an adequate amount of time (e.g., 4 hours to overnight).
Lysis buffer is too harsh and disrupts the antibody-antigen interaction.Use a less stringent lysis buffer. RIPA buffer, for example, can sometimes disrupt protein-protein interactions.
High Non-Specific Binding Insufficient pre-clearing of the lysate.Pre-clear the lysate with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.
Washing steps are not stringent enough.Increase the number of washes or the salt/detergent concentration in the wash buffer to reduce non-specific binding.
Failure to Co-Precipitate an Interacting Partner The interaction is weak or transient.Consider using a cross-linking agent to stabilize the protein complex before lysis.
The lysis buffer is disrupting the protein-protein interaction.Use a milder lysis buffer with lower concentrations of detergents and salts.
The interacting protein is not expressed in the cell line.Confirm the expression of the potential interacting partner in your cell lysate via Western Blot.
Quantitative Real-Time PCR (qRT-PCR) for this compound (BTG1) mRNA
Problem Possible Cause Recommended Solution
No or Low Amplification Poor RNA quality or integrity.Use a high-quality RNA extraction method and check RNA integrity on a gel or with a bioanalyzer.
Inefficient reverse transcription.Optimize the reverse transcription reaction. Ensure the use of high-quality reverse transcriptase and appropriate primers (e.g., random hexamers or oligo(dT)s).
Suboptimal primer design.Design and validate new primers. Ensure they have appropriate melting temperatures and do not form primer-dimers.
Non-Specific Amplification Primer-dimer formation.Increase the annealing temperature or redesign the primers to have less self-complementarity.
Genomic DNA contamination.Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and be meticulous when preparing the reaction mix and loading the plate.
Inconsistent sample quality.Ensure all RNA samples are of similar quality and concentration.

Quantitative Data Summary

Table 1: Relative Expression of this compound (BTG1) in Cancerous vs. Normal Tissues
Cancer Type Cell Line / Tissue Method Relative Expression in Cancer vs. Normal Reference
Thyroid CarcinomaTissue BiopsiesWestern Blot0.251 ± 0.021 vs. 0.651 ± 0.065[6]
Hepatocellular CarcinomaTissue BiopsiesWestern Blot0.255 ± 0.027 vs. 0.776 ± 0.082[3]
Renal Cell Carcinoma786-O cells vs. HK-2 cellsWestern BlotSignificantly lower in 786-O cells[2]
Breast CarcinomaMDA-MB-231, T-47D, MCF-7, SK-BR-3qRT-PCR & Western BlotUpregulated 1.2 to 2.4-fold after demethylation treatment[4]
Table 2: Effect of this compound (BTG1) Overexpression on Cell Cycle Distribution
Cell Line Experimental Condition % of Cells in G0/G1 Phase % of Cells in S Phase Reference
FTC-133 (Thyroid Cancer)Control (Empty Vector)62.4 ± 4.9%25.5 ± 2.6%[6]
BTG1 Overexpression81.8 ± 6.3%10.2 ± 1.0%[6]
HepG2 (Hepatocellular Carcinoma)Control (Empty Vector)64.2 ± 3.1%23.0 ± 2.0%[3]
BTG1 Overexpression84.5 ± 5.7%7.9 ± 0.7%[3]
Table 3: Effect of this compound (BTG1) Overexpression on Apoptosis
Cell Line Experimental Condition % of Apoptotic Cells Method Reference
FTC-133 (Thyroid Cancer)Control (Empty Vector)2.1 ± 0.4%Flow Cytometry[6]
BTG1 Overexpression11.6 ± 2.1%Flow Cytometry[6]
HepG2 (Hepatocellular Carcinoma)Control (Empty Vector)2.8 ± 0.4%Flow Cytometry[3]
BTG1 Overexpression10.4 ± 1.1%Flow Cytometry[3]

Experimental Protocols

Protocol 1: Western Blotting for this compound (BTG1) Detection
  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody specific for this compound (BTG1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify this compound (BTG1) Interacting Proteins
  • Cell Lysis:

    • Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with a protease inhibitor cocktail.

  • Pre-Clearing:

    • Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against this compound (BTG1) or an isotype control IgG for 4 hours to overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and wash them 3-5 times with ice-cold IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against the suspected interacting partners.

Visualizations

TIS108_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound (BTG1) PRMT1 PRMT1 This compound->PRMT1 interacts with CyclinD1_Gene Cyclin D1 Gene This compound->CyclinD1_Gene downregulates Bax_Gene Bax Gene This compound->Bax_Gene upregulates ATF4 ATF4 PRMT1->ATF4 methylates ATF4->CyclinD1_Gene regulates transcription ATF4->Bax_Gene regulates transcription CyclinD1_Protein Cyclin D1 CyclinD1_Gene->CyclinD1_Protein transcription & translation Bax_Protein Bax Bax_Gene->Bax_Protein transcription & translation CDK4_6 CDK4/6 CyclinD1_Protein->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Mitochondrion Mitochondrion Bax_Protein->Mitochondrion acts on Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound (BTG1) signaling pathway in cell cycle arrest and apoptosis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation and Transfer cluster_detection Detection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation (anti-TIS108) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Caption: A simplified workflow for Western Blotting of this compound (BTG1).

CoIP_Workflow A Cell Lysate Preparation (non-denaturing) B Pre-clearing with Beads A->B C Incubation with anti-TIS108 Antibody B->C D Immunocomplex Precipitation with Protein A/G Beads C->D E Washing Steps D->E F Elution of Protein Complex E->F G Analysis by Western Blot (e.g., for PRMT1) F->G

Caption: Experimental workflow for Co-Immunoprecipitation of this compound (BTG1).

References

Technical Support Center: TIS108 Application in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TIS108, a strigolactone (SL) biosynthesis inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address the variability in plant responses to this compound, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a triazole-type chemical inhibitor of strigolactone (SL) biosynthesis.[1][2][3] It functions by reducing the endogenous levels of SLs, such as 2′-epi-5-deoxystrigol (epi-5DS), in various plant species, including rice and Arabidopsis.[1][2][3] This inhibition of SL production leads to phenotypes characteristic of SL-deficient mutants, most notably an increase in shoot branching and a reduction in root hair elongation.[1][2] The effects of this compound can be reversed by the application of a synthetic strigolactone analog, GR24.[1][2] While the precise molecular target is not yet fully elucidated, it is hypothesized that this compound inhibits a cytochrome P450 monooxygenase, potentially a MAX1 homolog, which is a key enzyme in the SL biosynthesis pathway.[1]

Q2: What are the typical observable effects of this compound on plants?

A2: The application of this compound typically results in the following phenotypes:

  • Increased shoot branching: This is the most prominent effect, resulting from the inhibition of SLs which normally suppress axillary bud outgrowth.[1][2][4]

  • Repressed root hair elongation: this compound treatment often leads to shorter root hairs, a phenotype also observed in SL-deficient mutants.[1][2]

  • Alterations in gene expression: Treatment with this compound can lead to the upregulation of SL biosynthesis genes, such as MAX3 and MAX4, through a feedback regulatory mechanism.[1][5]

Q3: In which plant species has this compound been shown to be effective?

A3: this compound has been demonstrated to be effective in a range of plant species, including:

  • Arabidopsis thaliana[1][2][3]

  • Rice (Oryza sativa)[5][6]

  • Cherry rootstocks (Prunus cerasus)

  • Tartary buckwheat (Fagopyrum tataricum)[7]

  • Olive (Olea europaea)[8]

It is important to note that the optimal concentration and resulting phenotypic effects can vary between species.

Troubleshooting Guide

Variability in experimental results with this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.

Problem 1: No observable phenotype (e.g., no increase in shoot branching) after this compound treatment.
Click to expand troubleshooting steps

Possible Cause 1: Inappropriate this compound Concentration

  • Solution: The optimal concentration of this compound is species- and even ecotype-dependent. If you do not observe a phenotype, the concentration may be too low. It is recommended to perform a dose-response curve experiment to determine the optimal concentration for your specific plant system. For example, in Arabidopsis, effective concentrations range from 1–3 µM, while in rice, concentrations around 10-100 nM have been shown to reduce SL levels.[2][5]

Possible Cause 2: Ineffective Delivery Method

  • Solution: Ensure the chosen application method allows for efficient uptake of this compound. Common methods include adding it to the growth medium for root uptake or foliar spraying.[6] For soil-grown plants, drenching the soil with the this compound solution can be effective. The choice of method may depend on the plant species and experimental setup.

Possible Cause 3: Degradation of this compound Stock Solution

  • Solution: The stability of this compound in solution can be a factor, particularly with prolonged storage or exposure to light and non-optimal pH.[9][10] It is advisable to prepare fresh stock solutions and store them appropriately (e.g., protected from light at 4°C for short-term and -20°C for long-term storage). When diluting for experiments, use freshly prepared solutions.

Possible Cause 4: Interaction with Other Phytohormones

  • Solution: The plant's endogenous hormonal balance can influence its response to this compound. For instance, high levels of auxin can inhibit bud outgrowth independently of strigolactones.[11][12] Conversely, cytokinins promote bud outgrowth and can act antagonistically to SLs.[7] Consider the hormonal status of your plant material and the potential for interactions with other treatments.

Problem 2: High variability in plant response between replicates.
Click to expand troubleshooting steps

Possible Cause 1: Inconsistent Application

  • Solution: Ensure uniform application of this compound across all replicates. For media-based application, ensure thorough mixing. For foliar spray, ensure even coverage of all plants.

Possible Cause 2: Heterogeneous Plant Material

  • Solution: Use synchronized and developmentally uniform plant material. Age, size, and developmental stage can all influence a plant's response to hormonal treatments.

Possible Cause 3: Environmental Fluctuations

  • Solution: Maintain consistent environmental conditions (light, temperature, humidity) for all experimental units, as these factors can influence plant growth and hormone signaling.

Problem 3: Unintended side effects, such as dwarfism or chlorosis, are observed.
Click to expand troubleshooting steps

Possible Cause 1: this compound Concentration is Too High

  • Solution: High concentrations of this compound may lead to off-target effects. While this compound is considered relatively specific, as a triazole derivative, it could potentially inhibit other P450 enzymes at high concentrations, which might affect, for example, gibberellin or brassinosteroid biosynthesis.[1] If you observe phenotypes beyond the expected increase in branching, reduce the this compound concentration.

Possible Cause 2: Solvent Effects

  • Solution: Ensure that the solvent used to dissolve this compound (e.g., DMSO, ethanol) is used at a final concentration that is not phytotoxic. Always include a solvent control in your experiments to distinguish between the effects of this compound and the solvent.

Quantitative Data Summary

Plant SpeciesThis compound ConcentrationObserved EffectReference
Arabidopsis thaliana1-3 µMIncreased number of branches, repressed root hair elongation.[1][2]
Rice (Oryza sativa)10-100 nMReduced levels of epi-5DS in roots and root exudates.[5]
Rice (Oryza sativa)3 µM (foliar spray)Decreased nematode infection and increased jasmonate levels.[6]
Cherry Rootstocks10 µMIncreased stem length.
Tartary Buckwheat10 µMIncreased number of main-stem branches, grain number, and grain weight.[7]
Olive (Olea europaea)1-10 µMIncreased lateral bud formation.[8]

Experimental Protocols

Protocol 1: this compound Treatment of Arabidopsis thaliana in Sterile Culture
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Plating and Growth Conditions:

    • Prepare Murashige and Skoog (MS) medium, including 1% sucrose (B13894) and 0.8% agar.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the this compound stock solution to the cooled medium to achieve the desired final concentration (e.g., 1 µM, 3 µM, 5 µM). Also, prepare a control plate with an equivalent amount of DMSO.

    • Pour the medium into sterile petri dishes.

    • Surface-sterilize Arabidopsis seeds and place them on the plates.

    • Stratify the seeds at 4°C for 2-4 days in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Phenotypic Analysis:

    • After a designated growth period (e.g., 3-4 weeks), quantify the number of rosette branches.

    • For root hair analysis, seedlings can be grown vertically on plates for 7-10 days and root hairs observed under a microscope.

Protocol 2: Foliar Application of this compound to Rice Seedlings
  • Plant Growth:

    • Grow rice seedlings in a suitable hydroponic or soil-based system under controlled environmental conditions.

  • Preparation of this compound Spray Solution:

    • Dilute the this compound stock solution (e.g., 10 mM in DMSO) in water containing a surfactant (e.g., 0.01% Tween-20) to the desired final concentration (e.g., 3 µM).

    • Prepare a mock solution containing the same concentration of DMSO and surfactant in water.

  • Application:

    • When the seedlings have reached the desired developmental stage (e.g., 14 days old), spray the foliage with the this compound solution or the mock solution until runoff.[6]

    • Ensure even coverage of the shoots.

  • Post-Treatment and Analysis:

    • Return the plants to the growth chamber.

    • Phenotypic analysis (e.g., tiller number) and/or molecular/metabolic analysis (e.g., hormone quantification) can be performed at desired time points after treatment.[6]

Visualizations

Strigolactone_Pathway cluster_biosynthesis Strigolactone Biosynthesis cluster_signaling Strigolactone Signaling Carotenoids Carotenoids D27 D27 Carotenoids->D27 CCD7 (MAX3) CCD7 (MAX3) D27->CCD7 (MAX3) CCD8 (MAX4) CCD8 (MAX4) CCD7 (MAX3)->CCD8 (MAX4) Carlactone Carlactone CCD8 (MAX4)->Carlactone MAX1 (P450) MAX1 (P450) Carlactone->MAX1 (P450) Strigolactones Strigolactones MAX1 (P450)->Strigolactones D14 (Receptor) D14 (Receptor) Strigolactones->D14 (Receptor) This compound This compound This compound->MAX1 (P450) Inhibition MAX2 (F-box) MAX2 (F-box) D14 (Receptor)->MAX2 (F-box) Interaction D53/SMXL D53/SMXL MAX2 (F-box)->D53/SMXL Recruitment Ubiquitination & Degradation Ubiquitination & Degradation D53/SMXL->Ubiquitination & Degradation Branching Inhibition Branching Inhibition D53/SMXL->Branching Inhibition Suppression

Caption: Simplified strigolactone biosynthesis and signaling pathway, indicating the putative target of this compound.

Troubleshooting_Workflow Start Start Experiment_with_this compound Experiment_with_this compound Start->Experiment_with_this compound Observable_Phenotype Observable_Phenotype Experiment_with_this compound->Observable_Phenotype Consistent_Results Consistent_Results Observable_Phenotype->Consistent_Results Yes Check_Concentration Review/Optimize this compound Concentration Observable_Phenotype->Check_Concentration No Check_Plant_Uniformity Ensure Homogeneous Plant Material Consistent_Results->Check_Plant_Uniformity No Check_for_Side_Effects Check_for_Side_Effects Consistent_Results->Check_for_Side_Effects Yes Check_Delivery Verify Application Method Check_Concentration->Check_Delivery Check_Solution_Stability Prepare Fresh This compound Solution Check_Delivery->Check_Solution_Stability Consider_Hormone_Interaction Assess Endogenous Hormone Status Check_Solution_Stability->Consider_Hormone_Interaction Check_Environment Standardize Growth Conditions Check_Plant_Uniformity->Check_Environment Reduce_Concentration Lower this compound Concentration Check_for_Side_Effects->Reduce_Concentration Yes Successful_Experiment Successful_Experiment Check_for_Side_Effects->Successful_Experiment No Solvent_Control Include Solvent Control Reduce_Concentration->Solvent_Control

Caption: A decision-making workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Overcoming Protein Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to protein stability and degradation during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My protein of interest is degrading during long-term storage at -80°C. What are the potential causes?

A1: Several factors can contribute to protein degradation even at -80°C:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-factors in your storage buffer are critical. A suboptimal pH can lead to chemical modifications like deamidation or oxidation.

  • Presence of Proteases: Trace amounts of proteases from the expression and purification steps can remain active and degrade your protein over time.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein sample can cause denaturation and aggregation, making it more susceptible to degradation.

  • Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive amino acid residues, such as methionine and cysteine.

Q2: I am observing a gradual loss of my protein's activity in a cell-based assay that runs for several days. What could be the reason?

A2: The loss of protein activity in a long-term cell-based assay can be due to several factors within the experimental environment:

  • Proteolytic Degradation: The protein may be internalized by cells and degraded through lysosomal or proteasomal pathways.

  • Instability in Culture Media: The composition of the cell culture media (e.g., pH, presence of metal ions) may not be optimal for your protein's stability.

  • Interaction with Other Components: Your protein might be interacting with other proteins or components in the media, leading to conformational changes and loss of activity.

Q3: How can I improve the stability of my protein for long-term experiments?

A3: To enhance protein stability, consider the following strategies:

  • Optimize Storage Buffer: Screen different buffer conditions (pH, salts, and additives) to find the optimal formulation for your protein.

  • Include Additives: The addition of cryoprotectants (e.g., glycerol, trehalose), reducing agents (e.g., DTT, TCEP), or metal chelators (e.g., EDTA) can significantly improve stability.

  • Add Protease Inhibitors: A cocktail of protease inhibitors should be included during purification and can also be added to the final storage buffer.

  • Aliquot Samples: To avoid freeze-thaw cycles, store your protein in single-use aliquots.

Troubleshooting Guides

Problem 1: Rapid Degradation of a Purified Protein
  • Symptom: Significant degradation observed within hours or a few days of purification, even when stored at 4°C.

  • Troubleshooting Steps:

    • Assess Purity: Run an SDS-PAGE gel to check for contaminating proteases. If present, an additional purification step may be necessary.

    • Inhibit Proteases: Immediately add a broad-spectrum protease inhibitor cocktail to your purified protein.

    • Buffer Optimization: Perform a buffer screen to identify the optimal pH and ionic strength for your protein's stability.

Problem 2: Loss of Protein Function in a Multi-Day Experiment
  • Symptom: The biological activity of your protein decreases over the course of a multi-day experiment.

  • Troubleshooting Steps:

    • Stability in Media: Incubate your protein in the experimental media for the duration of the experiment and measure its concentration and activity at different time points.

    • Cellular Uptake and Degradation: Use inhibitors of endocytosis or lysosomal/proteasomal degradation to determine if these pathways are responsible for the loss of your protein.

    • Fresh Protein Addition: If the protein is inherently unstable in the experimental conditions, consider adding fresh protein at regular intervals throughout the experiment.

Quantitative Data Summary

The following tables provide a summary of hypothetical data from protein stability studies.

Table 1: Effect of Storage Buffer pH on Protein Stability

Storage Buffer pH% Intact Protein after 30 days at 4°C
5.565%
6.585%
7.595%
8.570%

Table 2: Impact of Additives on Protein Stability at -20°C

Additive (in Storage Buffer)% Intact Protein after 6 months
None40%
10% Glycerol75%
1 mM DTT60%
10% Glycerol + 1 mM DTT90%

Experimental Protocols

Protocol 1: Cycloheximide (B1669411) Chase Assay to Determine Protein Half-Life

This protocol is used to determine the intracellular half-life of a protein.

  • Culture cells expressing your protein of interest to 70-80% confluency.

  • Treat the cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 100 µg/mL.

  • Collect cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after cycloheximide treatment.

  • Perform Western blotting with an antibody specific to your protein of interest to determine the protein levels at each time point.

  • Quantify the band intensities and plot the percentage of remaining protein against time to calculate the half-life.

Protocol 2: Thermal Shift Assay for Buffer Optimization

This assay helps identify buffer conditions that enhance the thermal stability of a protein.

  • Prepare a series of buffers with varying pH, salt concentrations, and additives.

  • In a 96-well PCR plate, mix your purified protein with each buffer and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Use a real-time PCR machine to gradually increase the temperature of the plate and monitor the fluorescence.

  • The temperature at which the fluorescence rapidly increases is the melting temperature (Tm) of the protein. A higher Tm indicates greater stability.

  • The buffer condition that results in the highest Tm is considered optimal for protein stability.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Cycloheximide Chase Assay cluster_protocol2 Protocol 2: Thermal Shift Assay p1_start Culture Cells p1_treat Add Cycloheximide p1_start->p1_treat p1_collect Collect Lysates at Time Points p1_treat->p1_collect p1_wb Western Blot p1_collect->p1_wb p1_analyze Quantify and Calculate Half-Life p1_wb->p1_analyze p2_prepare Prepare Buffers p2_mix Mix Protein, Buffer, and Dye p2_prepare->p2_mix p2_run Run Thermal Melt p2_mix->p2_run p2_analyze Determine Melting Temperature (Tm) p2_run->p2_analyze degradation_pathways cluster_cellular Cellular Degradation cluster_chemical Chemical Degradation endocytosis Endocytosis lysosome Lysosomal Degradation endocytosis->lysosome proteasome Proteasomal Degradation oxidation Oxidation deamidation Deamidation protein Target Protein protein->endocytosis protein->proteasome protein->oxidation protein->deamidation

Validation & Comparative

Strigolactone Analogs as Novel Anti-Cancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Strigolactones (SLs), a class of plant hormones, have recently emerged as a promising area of investigation in oncology. While the SL biosynthesis inhibitor TIS108 is a valuable tool in plant biology, its utility in cancer research is not established. Instead, synthetic analogs of strigolactones have demonstrated significant anti-cancer activity across a range of cancer cell lines and in preclinical models. This guide provides a comparative overview of the effects of several key SL analogs, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential as therapeutic agents.

Comparative Efficacy of Strigolactone Analogs

Multiple studies have demonstrated the cytotoxic and anti-proliferative effects of various SL analogs on a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the reported IC50 values for several prominent SL analogs. It is important to note that these values are derived from different studies and experimental conditions may vary.

SL AnalogCancer Cell LineCancer TypeIC50 (µM)Incubation TimeReference
GR24 MDA-MB-436Breast Adenocarcinoma17.210 days[1]
MDA-MB-231Breast Adenocarcinoma18.810 days[1]
MCF-7Breast Adenocarcinoma18.810 days[1]
A172Glioblastoma6048 hours[1]
U87Glioblastoma2648 hours[1]
MEB55 Prostate Tumor CRCsProstate Cancer~5.6 (1.8 ppm)Not Specified[2]
ST362 Prostate Tumor CRCsProstate Cancer~4.8 (2.3 ppm)Not Specified[2]
IND A172Glioblastoma2.848 hours[3][4]
U87Glioblastoma1.148 hours[3][4]
EGO10 A172Glioblastoma15.348 hours[4]
U87Glioblastoma14.048 hours[4]
EDOT-EGO VariousMultiple5 - 20Not Specified[1]

Note: ppm to µM conversion for MEB55 and ST362 is approximated based on their chemical structures.

A significant finding across multiple studies is the selectivity of SL analogs for cancer cells over normal, non-transformed cells. For instance, MEB55 and ST362 showed significantly higher potency against prostate tumor cells compared to normal prostate cells[2].

Mechanisms of Action

The anti-cancer effects of SL analogs are attributed to several key mechanisms, primarily the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

SL analogs have been consistently shown to induce programmed cell death (apoptosis) in cancer cells. This is evidenced by an increase in the sub-G1 cell population in cell cycle analysis and positive staining with Annexin V[5][6]. For example, treatment of U2OS osteosarcoma cells with MEB55 or ST362 led to a significant increase in both early and late apoptotic cells[6].

Furthermore, these compounds can halt the progression of the cell cycle, most commonly at the G2/M phase[7]. However, some analogs, such as IND and EGO10, have been shown to induce G1 arrest in glioblastoma cells[3][4].

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of SL analogs are linked to their ability to modulate key intracellular signaling pathways. A common mechanism is the activation of stress-activated protein kinases (SAPKs), specifically p38 MAPK and JNK, while simultaneously inhibiting pro-survival pathways like ERK and AKT[5][8].

The diagram below illustrates the proposed signaling pathway affected by SL analogs in cancer cells.

G cluster_0 SL Analog Treatment cluster_1 Cellular Response SL_Analog Strigolactone Analog p38_JNK p38/JNK (Stress Kinases) SL_Analog->p38_JNK Activates ERK_AKT ERK/AKT (Survival Kinases) SL_Analog->ERK_AKT Inhibits Apoptosis Apoptosis p38_JNK->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M or G1) p38_JNK->CellCycleArrest ERK_AKT->Apoptosis Inhibits ERK_AKT->CellCycleArrest Inhibits G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Outcome CancerCells Cancer Cell Culture SL_Analog SL Analog Treatment CancerCells->SL_Analog PARPi PARP Inhibitor Treatment CancerCells->PARPi Combination Combination Treatment CancerCells->Combination ViabilityAssay Cell Viability Assay (e.g., MTT) SL_Analog->ViabilityAssay PARPi->ViabilityAssay Combination->ViabilityAssay DNA_Damage DNA Damage Analysis (e.g., γH2AX staining) Combination->DNA_Damage ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Combination->ApoptosisAssay Synergy Synergistic Cell Death ViabilityAssay->Synergy DNA_Damage->Synergy ApoptosisAssay->Synergy

References

Validating TIS108 as a Specific MAX1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TIS108 as a MAX1 inhibitor, detailing its performance against alternatives and providing supporting experimental data and protocols.

This compound has emerged as a valuable chemical tool for studying strigolactone (SL) biosynthesis and its physiological effects. As a triazole-type derivative, it is proposed to inhibit MORE AXILLARY GROWTH 1 (MAX1), a critical cytochrome P450 enzyme in the SL biosynthetic pathway. Validating the specificity of such an inhibitor is paramount to ensure that observed phenotypes are direct consequences of MAX1 inhibition and not due to off-target effects. This guide synthesizes available data to assess the specificity of this compound, compares it with other potential inhibitors, and provides detailed experimental protocols for its validation.

Performance Comparison of MAX1 Inhibitors

The available quantitative data on this compound and its alternatives primarily focus on their effects on strigolactone biosynthesis. Direct comparative data on their inhibitory activity against a broad panel of cytochrome P450 enzymes is limited in the public domain.

InhibitorTarget Enzyme(s)IC50 Value (µM)OrganismKey Findings & Specificity Notes
This compound OsMAX1-9000.15RiceInhibits the conversion of carlactone (B12838652) (CL) to carlactonoic acid (CLA) and 4-deoxyorobanchol (4DO).[1]
OsMAX1-14000.02RiceInhibits the conversion of 4DO to orobanchol.[1]
TIS13 Strigolactone BiosynthesisNot ReportedRiceA precursor to this compound, it shows a severe dwarf phenotype in rice that is not recoverable by SL application, suggesting off-target inhibition of gibberellin (GA) and/or brassinosteroid (BR) biosynthesis.[2]
Triflumizole Os900 (a MAX1 homolog)Not ReportedRiceEffectively reduces 4DO levels in rice root exudates, with stronger activity than diniconazole (B1670688) and bromuconazole. It is a known fungicide that inhibits P450 enzymes involved in ergosterol (B1671047) biosynthesis.
Uniconazole-P Multiple P450sNot ReportedGeneralA triazole derivative known to inhibit the biosynthesis of both gibberellins (B7789140) and brassinosteroids, and the deactivation of abscisic acid, highlighting the potential for off-target effects within this class of compounds.[2]

Signaling Pathways and Experimental Workflows

To understand the impact of MAX1 inhibition, it is essential to visualize its position in the strigolactone biosynthesis and signaling pathway.

Strigolactone Biosynthesis Pathway

Strigolactone_Biosynthesis β-carotene β-carotene D27 D27 β-carotene->D27 9-cis-β-carotene 9-cis-β-carotene D27->9-cis-β-carotene CCD7 CCD7 (MAX3) 9-cis-β-carotene->CCD7 9-cis-β-apo-10'-carotenal 9-cis-β-apo-10'-carotenal CCD7->9-cis-β-apo-10'-carotenal CCD8 CCD8 (MAX4) 9-cis-β-apo-10'-carotenal->CCD8 Carlactone (CL) Carlactone (CL) CCD8->Carlactone (CL) MAX1 MAX1 (Cytochrome P450) Carlactone (CL)->MAX1 Inhibition by this compound Carlactonoic Acid (CLA) Carlactonoic Acid (CLA) MAX1->Carlactonoic Acid (CLA) Orobanchol Orobanchol MAX1->Orobanchol 4-Deoxyorobanchol (4DO) 4-Deoxyorobanchol (4DO) Carlactonoic Acid (CLA)->4-Deoxyorobanchol (4DO) 4-Deoxyorobanchol (4DO)->MAX1 Inhibition by this compound

Caption: The strigolactone biosynthesis pathway, highlighting the central role of MAX1.

Strigolactone Signaling Pathway

Strigolactone_Signaling cluster_nucleus Nucleus SL Strigolactone (SL) D14 D14 (Receptor) SL->D14 binds MAX2 MAX2 (F-box protein) D14->MAX2 recruits SMXL SMXL (Transcriptional Repressor) MAX2->SMXL targets Ub Ubiquitin SMXL->Ub Ubiquitination SMXL->Repression Proteasome Proteasome Ub->Proteasome Degradation Target_Genes Target Gene Expression (e.g., BRC1) Shoot_Branching Inhibition of Shoot Branching Target_Genes->Shoot_Branching Repression->Target_Genes Represses

Caption: Simplified strigolactone signaling pathway leading to the inhibition of shoot branching.

Experimental Workflow for this compound Specificity Validation

TIS108_Validation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis P450_Expression Heterologous Expression of P450s (MAX1, GA & BR biosynthesis enzymes) P450_Inhibition_Assay Cytochrome P450 Inhibition Assay P450_Expression->P450_Inhibition_Assay IC50_Determination IC50 Value Determination P450_Inhibition_Assay->IC50_Determination Phenotype_Analysis Shoot Branching Quantification IC50_Determination->Phenotype_Analysis Correlate Arabidopsis_Growth Arabidopsis Growth (WT and SL-deficient mutants) Inhibitor_Treatment Treatment with this compound and controls Arabidopsis_Growth->Inhibitor_Treatment Inhibitor_Treatment->Phenotype_Analysis SL_Quantification Strigolactone Quantification (LC-MS/MS) Inhibitor_Treatment->SL_Quantification Rescue_Experiment Rescue with GR24 Phenotype_Analysis->Rescue_Experiment

Caption: A workflow for validating the specificity of this compound as a MAX1 inhibitor.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay

This protocol is for determining the IC50 value of this compound against heterologously expressed cytochrome P450 enzymes.

a. Heterologous Expression of Plant Cytochrome P450s:

  • Host System: Saccharomyces cerevisiae (yeast) is a common host due to its eukaryotic nature and presence of endoplasmic reticulum membranes for P450 anchoring.

  • Vector: Use a yeast expression vector (e.g., pYES-DEST52) containing a strong inducible promoter (e.g., GAL1).

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of the target P450s (e.g., Arabidopsis thaliana MAX1, GA biosynthesis P450s like CYP88A, and BR biosynthesis P450s like CYP90B1/DWF4) and clone them into the expression vector.

  • Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., WAT11).

  • Microsome Preparation: Grow the transformed yeast cultures and induce protein expression with galactose. Harvest the cells, lyse them, and isolate the microsomal fraction containing the expressed P450s by differential centrifugation.

b. Inhibition Assay:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Microsomal preparation containing the target P450

    • A specific substrate for the respective P450

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.01 µM to 100 µM) to the reaction wells. Include a vehicle control (DMSO).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at a controlled temperature (e.g., 28°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the product from the substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantification of Shoot Branching in Arabidopsis thaliana

This protocol describes a method for quantifying the effect of this compound on the shoot branching phenotype of Arabidopsis.

  • Plant Growth:

    • Genotypes: Use wild-type Arabidopsis thaliana (e.g., Col-0) and a strigolactone-deficient mutant (e.g., max1, max2, max3, or max4) as a control.

    • Conditions: Grow plants in a controlled environment (e.g., long-day conditions: 16 hours light / 8 hours dark, 22°C).

  • Inhibitor Application:

    • Prepare a stock solution of this compound in DMSO.

    • Apply this compound to the soil or hydroponic medium at various concentrations (e.g., 1 µM, 3 µM, 10 µM). Include a vehicle control (DMSO).

    • For rescue experiments, co-apply the synthetic strigolactone analog GR24 (e.g., 5 µM) with this compound.

  • Phenotypic Analysis:

    • Timing: Begin scoring for rosette branches approximately 3-4 weeks after germination, once the primary inflorescence has bolted.

    • Branch Counting:

      • Identify the main stem (primary inflorescence).

      • Carefully examine the axils of each rosette leaf.

      • Count the number of secondary rosette branches that are longer than a predefined threshold (e.g., 1 cm) to distinguish them from dormant buds.

    • Data Recording: Record the total number of rosette branches per plant.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Tukey's HSD test) to compare the number of branches between different treatment groups and genotypes. A significant increase in branching in wild-type plants treated with this compound, which is rescued by co-application of GR24, supports the on-target effect of this compound. The lack of a significant effect on max mutants further validates this.

Strigolactone Quantification by LC-MS/MS

This protocol outlines the extraction and quantification of endogenous strigolactones from plant tissues to confirm the inhibitory effect of this compound.

  • Sample Collection and Preparation:

    • Harvest root tissue from Arabidopsis or rice seedlings treated with this compound and controls.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with an appropriate solvent (e.g., ethyl acetate) containing an internal standard (e.g., deuterated GR24).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a C18 SPE cartridge to purify and concentrate the strigolactones from the crude extract.

    • Wash the cartridge to remove interfering compounds and elute the strigolactones with a suitable solvent.

  • LC-MS/MS Analysis:

    • Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Separation: Separate the different strigolactones on a C18 column using a gradient of water and acetonitrile/methanol containing formic acid.

    • Detection: Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target strigolactones and the internal standard.

  • Quantification: Calculate the concentration of each strigolactone in the samples by comparing the peak areas of the endogenous compounds to that of the internal standard and a standard curve of authentic standards. A significant reduction in strigolactone levels in this compound-treated plants compared to the control would confirm its inhibitory effect on the biosynthesis pathway.

Conclusion

This compound is a potent inhibitor of MAX1 in rice and a valuable tool for studying strigolactone-related processes in plants. Its in vivo effects in Arabidopsis, such as increased shoot branching, are consistent with the phenotype of strigolactone-deficient mutants and can be rescued by the application of a synthetic strigolactone, providing strong evidence for its on-target activity. However, the comprehensive validation of its specificity requires further investigation, particularly through in vitro assays against a broad panel of other plant cytochrome P450 enzymes. The protocols outlined in this guide provide a framework for researchers to conduct such validation studies and to further characterize this compound and other potential MAX1 inhibitors.

References

A Comparative Guide to TIS108 and GR24 in Root Hair Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of TIS108, a strigolactone biosynthesis inhibitor, and GR24, a synthetic strigolactone analog, on root hair development. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Overview of this compound and GR24

This compound and GR24 are two chemical tools frequently used to study the role of strigolactones (SLs) in plant development, particularly in the formation and elongation of root hairs.

  • This compound: A triazole-type inhibitor of strigolactone biosynthesis.[1][2] By blocking the production of endogenous SLs, this compound treatment induces a phenotype characteristic of SL-deficient mutants, which includes a reduction in root hair elongation.[1][2]

  • GR24: A synthetic analog of strigolactones. It is widely used to mimic the effects of natural SLs.[1][2] Exogenous application of GR24 can rescue the phenotypes of SL-deficient mutants and generally promotes root hair elongation.[1][2]

Effects on Root Hair Development: A Quantitative Comparison

Table 1: General Effects of this compound and GR24 on Root Hair Development

FeatureThis compoundGR24
Mechanism of Action Inhibits strigolactone biosynthesisMimics natural strigolactones
Effect on Root Hair Elongation Represses/InhibitsPromotes
Effect on Root Hair Density Generally reducesCan increase
Use in Research To study the effects of strigolactone deficiencyTo study the effects of strigolactone presence/signaling

Table 2: Quantitative Effects of GR24 on Root Hair Development in Arabidopsis thaliana

The following data is derived from a study on 12-day-old Arabidopsis seedlings (Col-0) grown on a 12-hour light/12-hour dark photoperiod.

TreatmentAverage Root Hair Number (per 3 mm)Average Root Hair Length (mm)
Control (No GR24) ~18~0.25
1 µM rac-GR24 ~25~0.45

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.

Signaling Pathways

The effects of both this compound and GR24 are mediated through the strigolactone signaling pathway. This compound reduces the pool of endogenous SLs that can activate this pathway, while GR24 directly stimulates it.

Strigolactone_Signaling_Pathway cluster_0 Strigolactone Biosynthesis cluster_1 Strigolactone Signaling Carotenoids Carotenoids Carlactone Carlactone Carotenoids->Carlactone MAX3, MAX4 Strigolactones Strigolactones Carlactone->Strigolactones MAX1 SL Strigolactones (or GR24) D14 D14 (Receptor) SL->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts SMXL SMXL (Repressor) MAX2->SMXL Targets for degradation Proteasome 26S Proteasome SMXL->Proteasome Degradation Gene_Expression Root Hair Gene Expression SMXL->Gene_Expression Represses Root_Hair Root Hair Elongation Gene_Expression->Root_Hair Promotes This compound This compound This compound->Carlactone Inhibits

Strigolactone signaling pathway in root hair development.

Experimental Protocols

This section outlines a general methodology for assessing the effects of this compound and GR24 on root hair development in Arabidopsis thaliana.

Experimental Workflow

Experimental_Workflow A 1. Seed Sterilization & Stratification B 2. Plating on Treatment Media A->B C 3. Seedling Growth B->C D 4. Root Imaging C->D E 5. Data Analysis D->E

General workflow for root hair analysis.
Detailed Methodology

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Wash the seeds 3-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agarose (B213101) and store at 4°C in the dark for 2-3 days for stratification to synchronize germination.

  • Plating on Treatment Media:

    • Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324).

    • Autoclave the medium and cool to approximately 50-60°C.

    • Add this compound or GR24 from stock solutions to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a solvent control (e.g., DMSO or acetone).

    • Pour the medium into square Petri plates and allow them to solidify.

    • Plate the stratified seeds on the surface of the agar plates.

  • Seedling Growth:

    • Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

    • Allow seedlings to grow for 5-7 days.

  • Root Imaging:

    • Carefully remove seedlings from the agar plates.

    • Mount the seedlings on a microscope slide with a drop of water.

    • Observe the root hairs in the maturation zone of the primary root using a light microscope equipped with a camera.

    • Capture images of the root hairs for quantitative analysis.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure root hair length and density.

    • For root hair length, measure a representative number of root hairs (e.g., 20-30) from the same root region for each seedling.

    • For root hair density, count the number of root hairs within a defined length of the root (e.g., 1 mm) in the maturation zone.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatments.

Conclusion

This compound and GR24 serve as powerful and complementary tools for dissecting the role of strigolactones in root hair development. This compound is invaluable for creating a transient, chemically-induced SL-deficient state, allowing for the study of the consequences of SL depletion. In contrast, GR24 provides a means to exogenously activate SL signaling, enabling the investigation of the downstream effects of this pathway. The choice between these compounds will depend on the specific research question. For instance, to identify genes repressed by SL signaling, a comparison between wild-type and this compound-treated plants would be appropriate. Conversely, to identify genes induced by SL signaling, a comparison between control and GR24-treated plants would be more suitable. By using these compounds, alone or in combination, researchers can gain deeper insights into the complex regulatory network governing root hair development.

References

Comparative Analysis of TIS108 and TIS13 on Plant Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two strigolactone biosynthesis inhibitors reveals distinct effects on plant development, with TIS108 demonstrating higher specificity and fewer off-target effects compared to TIS13. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies on plant growth and development.

Executive Summary

This compound and TIS13 are both chemical inhibitors of strigolactone (SL) biosynthesis, a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. While both compounds effectively reduce SL levels, their overall impact on plant growth differs significantly. This compound acts as a specific SL biosynthesis inhibitor, inducing characteristic SL-deficient phenotypes such as increased shoot branching and reduced root hair elongation. In contrast, TIS13, an earlier developed inhibitor, exhibits broader activity, causing severe dwarfism in plants, which is likely due to the inhibition of other phytohormone pathways, such as those for gibberellins (B7789140) (GAs) and brassinosteroids (BRs). This comparative analysis highlights this compound as a more precise tool for studying SL-specific functions in plant growth.

Data Presentation: Quantitative Comparison of Inhibitor Effects

The following table summarizes the quantitative effects of this compound and TIS13 on key plant growth parameters based on available experimental data.

ParameterPlant SpeciesInhibitor & ConcentrationObserved EffectReference
Shoot Branching Arabidopsis thalianaThis compound (1-3 µM)Increased number of rosette branches in a dose-dependent manner.[1]Ito et al., 2013
Arabidopsis thalianaTIS13No direct quantitative data available on shoot branching. Induces severe dwarfism.[1]Ito et al., 2011
Root Hair Elongation Arabidopsis thalianaThis compound (3 µM)Repressed root hair elongation.[1]Ito et al., 2013
Arabidopsis thalianaTIS13No direct quantitative data available on root hair length.
Plant Height (Dwarfism) Oryza sativa (Rice)This compound (up to 10 µM)No significant reduction in plant height (no dwarfism).[2]Ito et al., 2011
Oryza sativa (Rice)TIS13Induces a severe dwarf phenotype.[2]Ito et al., 2011
Strigolactone Levels (epi-5DS) Oryza sativa (Rice)This compound100-fold more active in reducing epi-5DS levels compared to TIS13.[2]Ito et al., 2011
Oryza sativa (Rice)TIS13Reduces epi-5DS levels.[2]Ito et al., 2011
Gene Expression (SL Biosynthesis) Arabidopsis thalianaThis compoundUpregulation of MAX3 and MAX4 genes.[1]Ito et al., 2013

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Plant Growth and Inhibitor Treatment (Arabidopsis thaliana)
  • Growth Medium: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on half-strength Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324).

  • Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Inhibitor Application: For shoot branching and root hair analysis, seedlings are grown on MS plates containing the desired concentrations of this compound or TIS13. The inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the autoclaved medium before pouring the plates. A solvent control should always be included. For hydroponic studies, seedlings can be transferred to a hydroponic system and the inhibitors added to the nutrient solution.[3][4][5][6][7]

Quantification of Shoot Branching in Arabidopsis
  • Method: The number of rosette branches longer than 5 mm is counted at a specific developmental stage (e.g., 4-5 weeks after germination).[8][9]

  • Data Analysis: Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the mean number of branches between control and inhibitor-treated plants.

Measurement of Root Hair Length and Density in Arabidopsis
  • Sample Preparation: Seedlings grown on vertical agar plates are carefully removed, and the roots are mounted on a microscope slide with a drop of water.

  • Imaging: The root tip and the root hair zone are imaged using a light microscope equipped with a camera.

  • Quantification using ImageJ:

    • Calibration: Set the scale of the image using a micrometer slide.

    • Length Measurement: Use the "Segmented Line" or "Freehand Line" tool in ImageJ to trace the length of individual root hairs from the base to the tip.[10][11]

    • Density Measurement: Define a specific region of interest (ROI) along the root (e.g., a 1 mm segment starting from the zone of differentiation) and count the number of root hairs within that ROI.[10][11]

  • Data Analysis: Calculate the average root hair length and density for each treatment group and perform statistical analysis.

Strigolactone Extraction and Quantification by LC-MS/MS
  • Extraction from Root Exudates:

    • Grow plants hydroponically and collect the nutrient solution.

    • Acidify the solution and pass it through a C18 solid-phase extraction (SPE) column to retain SLs.

    • Elute the SLs from the column with acetone (B3395972) or another suitable organic solvent.

    • Evaporate the solvent and redissolve the residue in a small volume of acetonitrile/water for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the different SLs using a suitable LC column and gradient.

    • Detect and quantify the SLs based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in multiple reaction monitoring (MRM) mode.

    • Use a labeled internal standard for accurate quantification.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the strigolactone biosynthesis and signaling pathways, as well as a typical experimental workflow for comparing this compound and TIS13.

Strigolactone_Biosynthesis_and_Signaling cluster_biosynthesis Strigolactone Biosynthesis cluster_signaling Strigolactone Signaling Carotenoids Carotenoids Carlactone Carlactone Carotenoids->Carlactone MAX3 (CCD7) MAX4 (CCD8) Strigolactones Strigolactones Carlactone->Strigolactones MAX1 (CYP711A) SL_receptor D14 (Receptor) Strigolactones->SL_receptor Binding This compound This compound This compound->Carlactone TIS13 TIS13 TIS13->Carlactone SCF_complex MAX2 (F-box protein) SL_receptor->SCF_complex Interaction Repressor D53/SMXLs (Repressors) SCF_complex->Repressor Ubiquitination & Degradation Gene_expression Target Gene Expression Repressor->Gene_expression Repression

Strigolactone biosynthesis and signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Collection and Analysis cluster_interpretation Interpretation Plant_growth Arabidopsis Growth (Agar plates or Hydroponics) Treatment Treatment Groups Plant_growth->Treatment Control Control (Solvent) Treatment->Control TIS108_treat This compound Treatment->TIS108_treat TIS13_treat TIS13 Treatment->TIS13_treat Phenotyping Phenotypic Analysis Treatment->Phenotyping SL_quant SL Quantification (LC-MS/MS) Treatment->SL_quant Shoot_branching Shoot Branching Quantification Phenotyping->Shoot_branching Root_hair Root Hair Length & Density Measurement Phenotyping->Root_hair Data_comp Comparative Data Analysis Shoot_branching->Data_comp Root_hair->Data_comp SL_quant->Data_comp Conclusion Conclusion on Inhibitor Specificity and Efficacy Data_comp->Conclusion

Experimental workflow for comparing this compound and TIS13.

Conclusion

The comparative analysis of this compound and TIS13 reveals critical differences in their specificity and effects on plant growth. This compound emerges as a highly specific and potent inhibitor of strigolactone biosynthesis, making it an invaluable tool for dissecting the precise roles of SLs in plant development without the confounding effects of dwarfism. In contrast, the broader inhibitory action of TIS13, while effective at reducing SL levels, also impacts other hormone pathways, leading to significant growth retardation. Researchers should carefully consider these differences when selecting an inhibitor for their specific research questions. This guide provides the necessary data, protocols, and conceptual framework to facilitate informed decisions and further investigations into the intricate world of plant hormone signaling.

References

Unraveling the Role of TIS108 in Strigolactone Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the strigolactone biosynthesis inhibitor TIS108 with genetic and other chemical alternatives. Detailed experimental data, protocols, and pathway visualizations are presented to objectively evaluate its role and efficacy in studying strigolactone signaling pathways.

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching and root architecture. The study of SL signaling pathways is crucial for understanding plant development and for potential applications in agriculture. This compound has emerged as a valuable chemical tool for this purpose. This guide confirms the role of this compound as a potent and specific inhibitor of SL biosynthesis and compares its effects to those of genetic mutations in the SL signaling pathway and other chemical inhibitors.

This compound: A Chemical Tool to Phenocopy Strigolactone Mutants

This compound is a triazole-type chemical that inhibits the biosynthesis of strigolactones.[1] Treatment with this compound induces phenotypes in wild-type plants that are strikingly similar to those of SL-deficient mutants, such as increased shoot branching and reduced root hair elongation.[2] This characteristic makes this compound a powerful tool for studying SL-related processes, offering a flexible and conditional alternative to the use of genetic mutants.

The inhibitory effect of this compound is believed to target cytochrome P450 monooxygenases, such as MAX1, which are key enzymes in the SL biosynthesis pathway.[2] By reducing the endogenous levels of SLs, this compound allows researchers to investigate the physiological consequences of SL deficiency.

Performance Comparison: this compound vs. Genetic and Chemical Alternatives

To objectively evaluate the utility of this compound, its effects on key developmental processes are compared with those of well-characterized SL signaling mutants (d14 and max2) and another SL biosynthesis inhibitor, TIS13.

Phenotypic TraitWild-Type (Col-0)This compound-Treatedd14 Mutantmax2 MutantTIS13-Treated
Number of Rosette Branches LowHighHighHighHigh
Root Hair Length NormalReducedReducedReducedReduced
Hypocotyl Elongation (in light) NormalNormalNormalElongated-
Dwarfism NoNoNoNoSevere (at high conc.)
Reversibility by GR24 -YesNoNoNo (for dwarfism)

This table synthesizes data from multiple sources. Specific quantitative values can vary based on experimental conditions.

Key Observations:

  • Specificity of this compound: this compound treatment effectively mimics the shoot branching and root hair phenotypes of SL-deficient and signaling mutants.[2] Unlike its predecessor TIS13, this compound shows high specificity for the SL biosynthesis pathway, causing minimal growth defects like dwarfism at effective concentrations.[3]

  • Irreversibility in Signaling Mutants: The phenotypes of d14 and max2 mutants cannot be rescued by the application of GR24, a synthetic strigolactone analog, because the signaling pathway itself is disrupted.[4] In contrast, the effects of this compound can be reversed by GR24, confirming that this compound acts on biosynthesis rather than signaling.[2]

  • Broader Role of MAX2: The max2 mutant exhibits additional phenotypes, such as elongated hypocotyls, which are not observed in SL-deficient mutants or this compound-treated plants. This suggests that MAX2 has functions beyond the SL signaling pathway.[5]

Strigolactone Signaling and Biosynthesis Pathways

To visualize the mechanism of action of this compound in the context of strigolactone signaling, the following diagrams illustrate the key pathways.

Strigolactone_Biosynthesis_Pathway cluster_synthesis Strigolactone Biosynthesis cluster_inhibition Inhibition Carotenoids Carotenoids Carlactone Carlactone Carotenoids->Carlactone D27, CCD7, CCD8 Strigolactones Strigolactones Carlactone->Strigolactones MAX1 (Cytochrome P450) This compound This compound This compound->Carlactone Inhibits MAX1

Strigolactone_Signaling_Pathway cluster_signaling Strigolactone Signaling SL Strigolactone D14 D14 (Receptor) MAX2 MAX2 (F-box protein) SMXLs SMXLs (Repressors) Ub Ubiquitination & Degradation Gene_Expression Target Gene Expression Response Inhibition of Shoot Branching

Experimental Protocols

1. This compound Treatment for Phenotypic Analysis in Arabidopsis

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • GR24 stock solution (e.g., 5 mM in acetone)

    • Growth medium (e.g., half-strength Murashige and Skoog [MS] agar (B569324) plates or soil)

    • Growth chambers with controlled light and temperature conditions.

  • Procedure for Plate-Based Assays (e.g., Root Hair Analysis):

    • Prepare half-strength MS agar plates containing the desired final concentration of this compound (e.g., 1-5 µM). Add this compound from the stock solution to the autoclaved and cooled medium just before pouring the plates. For control plates, add an equivalent amount of DMSO.

    • Sterilize and sow Arabidopsis seeds on the plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

    • Observe and measure root hair length after a specified period (e.g., 7-10 days).

  • Procedure for Soil-Based Assays (e.g., Shoot Branching Analysis):

    • Sow and grow Arabidopsis plants in soil under standard conditions.

    • Prepare a this compound working solution (e.g., 3 µM) with a surfactant (e.g., 0.01% Tween-20).

    • Apply the this compound solution to the soil or by foliar spray at regular intervals (e.g., every 3-4 days).

    • For rescue experiments, co-apply GR24 (e.g., 5 µM) with the this compound solution.

    • Quantify the number of rosette branches after bolting (e.g., 4-5 weeks).

2. Quantification of Shoot Branching in Arabidopsis

  • Method:

    • Grow plants until the primary inflorescence has elongated and set siliques.

    • Count the number of primary rosette branches that are longer than a defined length (e.g., 1 cm) to exclude dormant buds.

    • For more detailed analysis, the length of each primary rosette branch can also be measured.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to compare different genotypes and treatments.

3. Measurement of Root Hair Length in Arabidopsis

  • Method:

    • Carefully remove seedlings from the agar plates.

    • Mount the roots on a microscope slide in a drop of water.

    • Using a microscope with a calibrated eyepiece or a camera with imaging software (e.g., ImageJ), capture images of the root hair zone.

    • Measure the length of individual root hairs from the base to the tip. It is recommended to measure a consistent number of root hairs per root from a defined region (e.g., 2-3 mm from the root tip).

    • Calculate the average root hair length for each seedling and perform statistical analysis.

Conclusion

This compound is a valuable and specific chemical tool for studying strigolactone biosynthesis and its impact on plant development. Its ability to induce SL-deficient phenotypes without the pleiotropic effects observed in some signaling mutants makes it a powerful alternative for dissecting the intricacies of the strigolactone signaling pathway. The comparative data and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into plant growth and development.

References

TIS108: A Comparative Guide to a Potent Strigolactone Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of TIS108, a triazole-type strigolactone (SL) biosynthesis inhibitor, across various plant species. It includes supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative compounds.

Introduction to this compound

This compound is a potent and specific inhibitor of strigolactone biosynthesis, a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2] By targeting a key enzymatic step in the SL biosynthesis pathway, likely a cytochrome P450 monooxygenase such as MAX1, this compound effectively reduces endogenous SL levels.[1][3] This mode of action makes it a valuable tool for studying SL function and for potential applications in agriculture, such as controlling plant architecture and managing parasitic weeds.[2][3]

Cross-Species Efficacy of this compound

This compound has demonstrated efficacy in a range of plant species, inducing phenotypes characteristic of SL-deficient mutants. These include increased shoot branching (tillering in grasses) and altered root development.

Quantitative Data on this compound Efficacy

The following table summarizes the observed effects of this compound treatment in different plant species based on available experimental data.

SpeciesParameterThis compound ConcentrationObserved EffectReference
Rice (Oryza sativa)2'-epi-5-deoxystrigol (epi-5DS) Level in Roots10 - 100 nMDose-dependent reduction[3]
2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates10 - 100 nMDose-dependent reduction[3]
Tiller NumberNot QuantifiedIncreased tillering (qualitative)[2]
Arabidopsis (Arabidopsis thaliana)Number of Rosette Branches1 - 3 µMDose-dependent increase
Root Hair Elongation1 - 3 µMRepressed
Sorghum (Sorghum bicolor)Striga Germination Stimulating Activity of Root ExudatesNot SpecifiedReduced[2]
Tall Fescue (Festuca arundinacea)Root Growth and DevelopmentNot SpecifiedConstrained under drought conditions

Comparison with Alternative Compounds

This compound offers significant advantages over other SL biosynthesis inhibitors, primarily in its specificity.

CompoundChemical ClassAdvantagesDisadvantagesReference
This compound TriazoleHigh specificity for SL biosynthesis; no significant impact on plant height at effective concentrations.[3]
TIS13 TriazolePrecursor to this compound.Induces a severe dwarf phenotype, suggesting off-target effects on other hormone pathways (e.g., gibberellin biosynthesis).[3]
Tebuconazole TriazoleAlso a triazole-based fungicide with SL biosynthesis inhibitory activity.Primarily used as a fungicide; its specificity and efficacy as a dedicated SL inhibitor for research may be less characterized than this compound. Potential for phytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involving this compound.

Plant Treatment with this compound

Objective: To assess the in-planta effects of this compound on shoot branching and root development.

Materials:

  • This compound stock solution (e.g., 10 mM in acetone)

  • Plant growth medium (e.g., Murashige and Skoog for Arabidopsis, hydroponic solution for rice)

  • Sterile culture vessels

  • Plant seeds of the desired species

Procedure:

  • Prepare the plant growth medium and autoclave.

  • Once the medium has cooled to approximately 50°C, add the this compound stock solution to achieve the desired final concentration (e.g., 1-3 µM for Arabidopsis, 10-100 nM for rice). Ensure thorough mixing.

  • For control plates or hydroponic solutions, add an equivalent volume of the solvent (acetone).

  • Sow surface-sterilized seeds on the prepared medium.

  • Incubate the plants under appropriate growth conditions (light, temperature, and humidity).

  • Observe and quantify the desired phenotypes (e.g., number of branches, root hair length) at specified time points.

Strigolactone Extraction and Quantification

Objective: To measure the levels of endogenous strigolactones in plant tissues and root exudates following this compound treatment.

Materials:

  • Plant tissue (roots) or root exudates

  • Ethyl acetate (B1210297)

  • Liquid nitrogen

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Extraction from Root Tissue:

    • Harvest and freeze root tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract the powder with a known volume of ethyl acetate.

    • Centrifuge to pellet the plant debris and collect the supernatant.

  • Extraction from Root Exudates:

    • Collect the hydroponic solution in which the plants were grown.

    • Pass the solution through an activated SPE cartridge to retain the strigolactones.

    • Elute the strigolactones from the cartridge using ethyl acetate.

  • Quantification:

    • Evaporate the ethyl acetate from the extracts under a stream of nitrogen.

    • Re-dissolve the residue in a small volume of a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to identify and quantify specific strigolactones.

Visualizing Key Pathways and Workflows

Strigolactone Biosynthesis and this compound Inhibition

The following diagram illustrates the simplified strigolactone biosynthesis pathway and the proposed point of inhibition by this compound.

Strigolactone_Biosynthesis Carotenoids β-carotene Carlactone Carlactone Carotenoids->Carlactone D27, CCD7, CCD8 MAX1 MAX1 (Cytochrome P450) Carlactone->MAX1 Conversion Strigolactones Strigolactones This compound This compound This compound->MAX1 Inhibition MAX1->Strigolactones

Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Assessment

This diagram outlines the typical experimental workflow for evaluating the efficacy of this compound.

TIS108_Workflow start Start plant_prep Plant Material Preparation (Seed Sterilization) start->plant_prep treatment This compound Treatment (Varying Concentrations) plant_prep->treatment phenotyping Phenotypic Analysis (Branching, Root Hair Length) treatment->phenotyping sl_analysis Strigolactone Analysis (LC-MS/MS) treatment->sl_analysis data_analysis Data Analysis and Comparison phenotyping->data_analysis sl_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the efficacy of this compound.

Logical Relationship of this compound's Effect on Shoot Branching

This diagram illustrates the logical cascade of events following this compound application that leads to increased shoot branching.

TIS108_Logic This compound This compound Application inhibition Inhibition of Strigolactone Biosynthesis This compound->inhibition sl_decrease Decrease in Endogenous Strigolactone Levels inhibition->sl_decrease bud_outgrowth Release of Axillary Bud Inhibition sl_decrease->bud_outgrowth branching Increased Shoot Branching bud_outgrowth->branching

References

Validating TIS108's Impact on Mycorrhizal Symbiosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TIS108, a strigolactone biosynthesis inhibitor, and its impact on arbuscular mycorrhizal (AM) symbiosis. The performance of this compound is contrasted with alternative methods of modulating this crucial plant-fungal interaction, supported by experimental data.

Introduction to this compound and Mycorrhizal Symbiosis

Arbuscular mycorrhizal symbiosis is a vital interaction for most terrestrial plants, facilitating nutrient uptake, particularly phosphorus. This process is initiated by signaling molecules, primarily strigolactones (SLs), exuded by the plant roots. These hormones stimulate the hyphal branching of AM fungi, a critical step for root colonization.

This compound is a triazole-type chemical that acts as a specific inhibitor of strigolactone biosynthesis. By reducing the production of SLs in plants, this compound is hypothesized to negatively impact the establishment of mycorrhizal symbiosis. Understanding the quantitative effects of this compound is crucial for its application in research and potentially in agriculture.

Comparative Analysis of Mycorrhizal Modulation

This section compares the effects of this compound with a key activator of mycorrhizal symbiosis, the synthetic strigolactone analog GR24, and with genetic approaches that result in strigolactone deficiency.

Table 1: Quantitative Comparison of Mycorrhizal Colonization

Treatment/ConditionPlant SpeciesMycorrhizal FungiMycorrhizal Colonization (%)Data Source (Proxy/Direct)
Wild Type (Control) Pea (Pisum sativum)Rhizophagus irregularis~35%Proxy: Strigolactone-deficient mutant studies[1]
This compound Application Pea (Pisum sativum)Rhizophagus irregularisSignificantly Reduced (Expected, direct data not available)Inferred from mechanism of action[2]
Strigolactone-deficient mutant (ccd8) Pea (Pisum sativum)Rhizophagus irregularis~5%Proxy: Gomez-Roldan et al., 2008[1]
GR24 Application Pea (Pisum sativum)Rhizophagus irregularisIncreased (rescues mutant phenotype)Proxy: Strigolactone-deficient mutant studies[1]

Note: Direct quantitative data for the effect of this compound on mycorrhizal colonization percentage was not available in the searched literature. The expected outcome is a significant reduction based on its function as a strigolactone biosynthesis inhibitor. Data from strigolactone-deficient mutants (e.g., ccd8) are used as a proxy to illustrate the likely magnitude of this effect.

Experimental Protocols

Detailed methodologies are essential for replicating and validating experimental findings. Below are protocols for key experiments in this area of research.

Quantification of Mycorrhizal Colonization (Grid-Line Intersect Method)

This widely used method provides a quantitative assessment of the extent of mycorrhizal colonization in plant roots.

1. Root Sampling and Preparation:

  • Excavate plant roots carefully and wash them gently to remove soil particles.
  • Clear the roots by heating them in a 10% potassium hydroxide (B78521) (KOH) solution at 90°C for 10-60 minutes, depending on the root thickness.
  • Rinse the cleared roots with water and then acidify them in 1% hydrochloric acid (HCl) for at least 10 minutes.

2. Staining:

  • Stain the roots with a 0.05% Trypan Blue solution in lactoglycerol overnight.
  • Destain the roots in a clear lactoglycerol solution to remove excess stain from the root tissue, while the fungal structures remain stained.

3. Microscopic Observation and Quantification:

  • Mount the stained root fragments on a microscope slide.
  • Observe the slide under a compound microscope at 100-400x magnification.
  • Place a grid-line eyepiece (or use a grid on the slide) and record the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at each intersection of the grid with a root fragment.
  • Calculate the percentage of colonization:
  • % Colonization = (Number of intersections with fungal structures / Total number of intersections) x 100

Application of this compound and GR24

1. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).
  • Dilute the stock solution to the desired final concentration in the plant growth medium (e.g., hydroponics solution or irrigation water for soil-grown plants). A typical concentration range for observing phenotypic effects in Arabidopsis is 1-3 µM.[2]
  • Apply the this compound solution to the plants consistently throughout the experimental period.

2. GR24 Treatment:

  • Prepare a stock solution of GR24, a synthetic strigolactone analog.
  • For rescue experiments in SL-deficient mutants or this compound-treated plants, co-application of GR24 is performed. A typical concentration used to rescue this compound-induced phenotypes in Arabidopsis is 5 µM.[2]
  • Apply the GR24 solution to the growth medium.

Visualizing the Impact of this compound

Diagrams generated using Graphviz (DOT language) illustrate the signaling pathways and experimental logic.

Strigolactone Signaling Pathway and this compound Inhibition

Strigolactone_Pathway cluster_plant Plant Root Cell cluster_rhizosphere Rhizosphere Carotenoids β-carotene SL_Biosynthesis Strigolactone Biosynthesis Carotenoids->SL_Biosynthesis Strigolactones Strigolactones (SLs) SL_Biosynthesis->Strigolactones Exudation Exudation Strigolactones->Exudation This compound This compound This compound->SL_Biosynthesis Inhibits AM_Fungus Arbuscular Mycorrhizal Fungus (Spore) Exudation->AM_Fungus SLs Signal Hyphal_Branching Hyphal Branching AM_Fungus->Hyphal_Branching Stimulates Root_Colonization Root Colonization Hyphal_Branching->Root_Colonization

Caption: this compound inhibits strigolactone biosynthesis, disrupting the signal for mycorrhizal fungi.

Experimental Workflow for Validating this compound's Impact

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Plant_Inoculation Plant Inoculation with AM Fungi Treatment_Groups Control This compound GR24 This compound + GR24 Plant_Inoculation->Treatment_Groups Root_Harvest Root Harvest Treatment_Groups->Root_Harvest Staining Clearing and Staining Root_Harvest->Staining Quantification Quantification of Mycorrhizal Colonization (%) Staining->Quantification Data_Comparison Data Comparison Quantification->Data_Comparison

Caption: Workflow for assessing this compound's effect on mycorrhizal colonization.

Conclusion

References

Tipping the Scales: A Researcher's Guide to Interrogating SAMHD1 Function with Genetic Knockouts versus Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1), the choice of inhibitory tool is a critical juncture. Both genetic knockouts and small molecule inhibitors offer powerful, yet distinct, avenues to probe SAMHD1's function in viral restriction, innate immunity, and cancer biology. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.

SAMHD1, a dNTP triphosphohydrolase, plays a crucial role in maintaining cellular dNTP homeostasis, thereby influencing a range of cellular processes from cell cycle progression to antiviral defense.[1][2][3] Its significance in restricting HIV-1 replication in myeloid cells and its emerging role in cancer have made it a prominent target for investigation.[1][3][4] The two primary methods for studying the loss of SAMHD1 function—genetic knockout and small molecule inhibition—each present a unique set of advantages and limitations.

At a Glance: Genetic Knockouts vs. Small Molecule Inhibitors

FeatureGenetic Knockouts (e.g., CRISPR-Cas9)Small Molecule Inhibitors (e.g., TH6342, pppCH₂dU)
Principle Permanent removal of the SAMHD1 gene, leading to complete and sustained loss of protein expression.Reversible or irreversible binding to SAMHD1, typically inhibiting its enzymatic activity by preventing tetramerization.[5][6]
Specificity Highly specific to the targeted gene, but potential for off-target effects exists.Specificity can vary; potential for off-target effects on other proteins.
Temporal Control Constitutive knockout leads to long-term adaptation. Inducible systems offer some temporal control.Acute and reversible inhibition, allowing for the study of immediate cellular responses.
Cellular Effects Increased intracellular dNTP pools, enhanced susceptibility to viral infections (e.g., HIV-1), and altered cell cycle and apoptosis.[1][2]Can increase viral replication to a similar extent as Vpx-mediated degradation of SAMHD1.[7] May sensitize cancer cells to nucleoside analog chemotherapies.[5]
In Vivo Application Feasible through the generation of knockout animal models.Can be challenging due to pharmacokinetics, bioavailability, and potential toxicity.
Ease of Use Technically demanding, requiring expertise in molecular biology and cell culture.Relatively straightforward to apply to cell cultures.

Delving Deeper: A Quantitative Look

The functional consequences of SAMHD1 ablation have been quantified in various studies. Here, we summarize key findings from studies utilizing CRISPR-Cas9-mediated knockout of SAMHD1 in the human monocytic THP-1 cell line.

ParameterWild-Type THP-1 CellsSAMHD1 Knockout THP-1 CellsReference
Intracellular dNTP Levels BaselineSignificantly increased[1][8]
HIV-1 Infection (Luciferase Assay) BaselineIncreased infection efficiency[1][9]
Cell Proliferation Normal rateIncreased growth rate[1]
Cell Cycle (G1/G0 phase) Normal distributionPerturbed distribution[1]
Apoptosis Baseline susceptibilityReduced susceptibility[1]

While direct quantitative comparisons in the same cellular system are limited for small molecule inhibitors, in vitro studies have demonstrated their potency. For instance, the small molecule inhibitor TH6342 has been shown to inhibit SAMHD1's dGTPase activity with a low micromolar IC50.[5][10] Another inhibitor, pppCH₂dU, acts as a potent allosteric inhibitor that destabilizes the active enzyme tetramer.

Experimental Corner: Protocols for the Bench

Genetic Knockout of SAMHD1 in THP-1 Cells using CRISPR-Cas9

This protocol outlines the generation of SAMHD1 knockout THP-1 cells using lentiviral delivery of the CRISPR-Cas9 system.

1. sgRNA Design and Cloning:

  • Design single-guide RNAs (sgRNAs) targeting a critical exon of the SAMHD1 gene.

  • Clone the designed sgRNAs into a lentiviral CRISPR vector (e.g., lentiCRISPRv2).

2. Lentiviral Packaging:

  • Co-transfect HEK293T cells with the lentiviral CRISPR plasmid and packaging plasmids.

  • Harvest the lentiviral particles from the supernatant after 48-72 hours.

3. Transduction of THP-1 Cells:

  • Transduce THP-1 cells with the harvested lentivirus.

  • Select for transduced cells using an appropriate selection marker (e.g., puromycin).

4. Validation of Knockout:

  • Confirm the absence of SAMHD1 protein expression by Western blotting.

  • Verify genomic editing through sequencing of the targeted locus.

Inhibition of SAMHD1 in Cell Culture using a Small Molecule Inhibitor (General Protocol)

This protocol provides a general framework for using a small molecule inhibitor to study SAMHD1 function in a cellular context.

1. Cell Seeding:

  • Seed the cells of interest (e.g., THP-1, primary macrophages) in an appropriate culture vessel.

2. Inhibitor Treatment:

  • Prepare a stock solution of the SAMHD1 inhibitor (e.g., TH6342) in a suitable solvent (e.g., DMSO).

  • Treat the cells with the inhibitor at the desired final concentration. Include a vehicle control (e.g., DMSO alone). The optimal concentration and treatment duration should be determined empirically.

3. Functional Assays:

  • Following inhibitor treatment, perform downstream functional assays, such as:

    • Measurement of intracellular dNTP levels by HPLC or LC-MS/MS.

    • Viral infection assays (e.g., using HIV-1 reporter viruses).

    • Cell cycle analysis by flow cytometry.

    • Apoptosis assays (e.g., Annexin V staining).

Visualizing the Science: Pathways and Workflows

To better understand the mechanisms at play, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

SAMHD1_Inhibition_Workflow cluster_knockout Genetic Knockout cluster_inhibitor Small Molecule Inhibition ko1 sgRNA Design & Cloning ko2 Lentiviral Packaging ko1->ko2 ko3 Transduction ko2->ko3 ko4 Selection & Validation ko3->ko4 sm3 Functional Assays ko4->sm3 Comparative Analysis sm1 Cell Seeding sm2 Inhibitor Treatment sm1->sm2 sm2->sm3

Experimental workflows for SAMHD1 inhibition.

SAMHD1_Signaling_Pathway SAMHD1 SAMHD1 dNTPs dNTP Pool SAMHD1->dNTPs hydrolyzes Viral_RT Viral Reverse Transcription SAMHD1->Viral_RT restricts Innate_Immunity Innate Immune Signaling SAMHD1->Innate_Immunity modulates DNA_Repair DNA Damage Repair SAMHD1->DNA_Repair participates in dNTPs->Viral_RT enables cGAS_STING cGAS-STING Innate_Immunity->cGAS_STING NFkB_IRF NF-κB / IRF Activation cGAS_STING->NFkB_IRF

References

Unraveling the TIS108-Auxin Interplay: A Comparative Guide to Investigating Strigolactone's Role in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant development is paramount. This guide provides a comparative analysis of TIS108, a potent strigolactone (SL) biosynthesis inhibitor, and its interaction with auxin transport, a critical pathway in plant growth and architecture. By presenting quantitative data, detailed experimental protocols, and visual signaling pathways, this document serves as a comprehensive resource for investigating the crosstalk between strigolactones and auxin.

At the heart of this interaction lies this compound, a triazole-type inhibitor that curtails the production of strigolactones, a class of phytohormones that regulate a myriad of developmental processes. While this compound does not directly interact with auxin transport proteins, its inhibitory effect on SL biosynthesis profoundly influences auxin-regulated phenotypes, most notably shoot branching and root development. This guide will delve into the experimental evidence verifying this relationship and provide the necessary tools to replicate and expand upon these findings.

Comparative Analysis of this compound and Other Key Compounds

To contextualize the effects of this compound, it is essential to compare its performance with other molecules that modulate the strigolactone and auxin pathways. The following tables summarize the quantitative effects of this compound, the synthetic strigolactone analog GR24, and the auxin transport inhibitor N-1-naphthylphthalamic acid (NPA) on key developmental and molecular markers in Arabidopsis thaliana.

Table 1: Comparative Effects on Shoot Branching in Arabidopsis thaliana

TreatmentConcentrationNumber of Rosette Branches (Mean ± SE)Reference
Control (Mock)-1.8 ± 0.2[1]
This compound1 µM3.5 ± 0.3[1]
This compound3 µM4.8 ± 0.4[1]
This compound (3 µM) + GR24 (5 µM)-2.1 ± 0.3[1]

Table 2: Comparative Effects on Root Hair Elongation in Arabidopsis thaliana

TreatmentConcentrationRoot Hair Length (Relative to Control)Reference
Control (Mock)-100%[1]
This compound3 µM~50%[1]
This compound (3 µM) + GR24 (5 µM)-~100%[1]

Table 3: Comparative Effects on Strigolactone Biosynthesis Gene Expression in Arabidopsis thaliana Roots

TreatmentGeneFold Change in Expression (vs. Control)Reference
This compound (3 µM)MAX3~3.5[1]
This compound (3 µM)MAX4~4.0[1]

Visualizing the Signaling Pathways

To elucidate the complex interactions between this compound, strigolactones, and auxin, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

TIS108_Action_Pathway cluster_synthesis Strigolactone Biosynthesis cluster_inhibition Inhibition cluster_signaling Strigolactone Signaling Carotenoids Carotenoids Carlactone Carlactone Carotenoids->Carlactone CCD7/MAX3, CCD8/MAX4 Strigolactones Strigolactones Carlactone->Strigolactones MAX1 (P450) D14 D14 Strigolactones->D14 Receptor This compound This compound MAX1 MAX1 This compound->MAX1 MAX2 MAX2 D14->MAX2 Transcriptional Repressors\n(e.g., SMXLs) Transcriptional Repressors (e.g., SMXLs) MAX2->Transcriptional Repressors\n(e.g., SMXLs) Degradation Branching Inhibition Branching Inhibition Transcriptional Repressors\n(e.g., SMXLs)->Branching Inhibition

Diagram 1: this compound inhibits the strigolactone biosynthesis pathway.

SL_Auxin_Crosstalk cluster_auxin Auxin Signaling cluster_sl Strigolactone Pathway cluster_transport Auxin Transport Auxin Auxin TIR1/AFB Receptors TIR1/AFB Receptors Auxin->TIR1/AFB Receptors SL Biosynthesis SL Biosynthesis Auxin->SL Biosynthesis Promotes (MAX3, MAX4 transcription) Aux/IAA Repressors Aux/IAA Repressors TIR1/AFB Receptors->Aux/IAA Repressors Degradation ARF Transcription Factors ARF Transcription Factors Aux/IAA Repressors->ARF Transcription Factors Auxin-responsive Genes Auxin-responsive Genes ARF Transcription Factors->Auxin-responsive Genes Strigolactones Strigolactones SL Biosynthesis->Strigolactones PIN Proteins PIN Proteins Strigolactones->PIN Proteins Reduces PIN levels in plasma membrane Polar Auxin Transport Polar Auxin Transport PIN Proteins->Polar Auxin Transport Bud Outgrowth Bud Outgrowth Polar Auxin Transport->Bud Outgrowth

Diagram 2: Crosstalk between strigolactone and auxin signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Phenotypic and Molecular Analysis Plant Growth\n(Arabidopsis thaliana) Plant Growth (Arabidopsis thaliana) Chemical Treatment\n(this compound, GR24, NPA) Chemical Treatment (this compound, GR24, NPA) Plant Growth\n(Arabidopsis thaliana)->Chemical Treatment\n(this compound, GR24, NPA) Shoot Branching\nQuantification Shoot Branching Quantification Chemical Treatment\n(this compound, GR24, NPA)->Shoot Branching\nQuantification Root Hair Length\nMeasurement Root Hair Length Measurement Chemical Treatment\n(this compound, GR24, NPA)->Root Hair Length\nMeasurement Gene Expression\nAnalysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Chemical Treatment\n(this compound, GR24, NPA)->Gene Expression\nAnalysis (qRT-PCR)

Diagram 3: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

To ensure the reproducibility of the cited experiments, the following detailed protocols are provided.

Plant Growth and Chemical Treatment
  • Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) is typically used.

  • Growth Conditions:

    • Sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach for 10 minutes, and then rinse with sterile water.

    • Sow seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar (B569324).

    • Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.

    • Grow plants in a controlled environment chamber at 22-24°C under a 16-hour light/8-hour dark photoperiod.[1]

  • Chemical Treatment:

    • Prepare stock solutions of this compound, GR24, and NPA in dimethyl sulfoxide (B87167) (DMSO).

    • For plate-based assays, add the chemicals to the growth medium to the desired final concentration (e.g., 1-3 µM for this compound, 5 µM for GR24). Ensure the final DMSO concentration is below 0.1% and include a DMSO-only control.

    • For soil-grown plants, treatments can be applied by watering the soil with the chemical solutions.

Quantification of Shoot Branching
  • Method:

    • Grow Arabidopsis plants in soil under the conditions described above for 4-6 weeks, or until the primary inflorescence has bolted and rosette branches are visible.

    • Count the number of rosette branches that are longer than a specified length (e.g., 5 mm) to exclude very small, undeveloped buds.

    • Record the data for a sufficient number of plants per treatment group (e.g., n=10-20) to ensure statistical significance.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the different treatments.

Measurement of Root Hair Length
  • Method:

    • Grow seedlings vertically on agar plates for 5-7 days to allow for straight root growth.

    • Capture images of the primary root using a microscope equipped with a camera.

    • Use image analysis software, such as ImageJ, to measure the length of individual root hairs in a defined region of the root (e.g., the maturation zone).

    • Measure a representative number of root hairs per root and a sufficient number of roots per treatment.

    • Calculate the average root hair length for each treatment and perform statistical analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction:

    • Harvest root tissue from seedlings grown on agar plates with the respective chemical treatments.

    • Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercially available kit or a standard protocol (e.g., Trizol-based method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Design or obtain validated primers for the target genes (MAX3, MAX4) and a suitable reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.

    • Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]

    • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.

By utilizing the information and protocols outlined in this guide, researchers can effectively investigate the intricate relationship between this compound, strigolactone signaling, and auxin transport, thereby contributing to a deeper understanding of plant development and paving the way for novel applications in agriculture and drug development.

References

Safety Operating Guide

Proper Disposal of TIS108: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing TIS108, a triazole-type strigolactone biosynthetic inhibitor, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with general laboratory chemical safety protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, data from similar triazole-based plant growth regulators, such as Paclobutrazol and Uniconazole, can provide guidance on potential hazards.

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE must be worn to minimize exposure.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and dust.[1][2]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be needed for handling large quantities of powder.Avoids inhalation of dust particles.[2]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. Do not dispose of this compound down the drain or in regular solid waste.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and grossly contaminated PPE in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (6-phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one)".

  • Include the approximate concentration and quantity of the waste.

  • Attach any other specific labels required by your institution.

3. Storage:

  • Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

4. Disposal Request:

  • Once the waste container is full, or in accordance with your laboratory's waste pickup schedule, submit a hazardous waste pickup request to your institution's EHS office.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound are cited in the available literature, the procedures outlined above are based on established best practices for the disposal of laboratory chemical waste. The principles of waste minimization, segregation, proper labeling, and disposal through a licensed hazardous waste handler are universally applicable.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

TIS108_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused this compound Powder D Labeled Solid Hazardous Waste Container A->D B Contaminated Labware (Gloves, Pipette Tips, etc.) B->D C This compound Solutions E Labeled Liquid Hazardous Waste Container C->E F Designated & Secure Waste Storage Area D->F E->F G Submit Waste Pickup Request to EHS F->G H Professional Hazardous Waste Disposal G->H

This compound Disposal Workflow Diagram

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Logistical Information for Handling TIS108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of TIS108, a triazole-type strigolactone biosynthesis inhibitor. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, a precautionary approach based on handling similar chemical compounds is recommended. The following PPE and engineering controls are considered essential to minimize exposure and ensure user safety.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.Minimizes the inhalation of any potential dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for the safe handling of this compound in a laboratory setting. The following diagram outlines the recommended experimental workflow from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (if available) & SOPs B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh this compound C->D E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Glassware & Surfaces F->G H Segregate & Label Waste G->H I Dispose of Waste According to Institutional Guidelines H->I

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Solid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid this compound Waste (Solutions) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, gloves) Dispose of in a designated solid hazardous waste container.
Empty this compound Containers Rinse with a suitable solvent three times, collecting the rinsate as hazardous liquid waste. Deface the label and dispose of the container according to institutional guidelines for chemically contaminated glass or plastic.

All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

This compound Mechanism of Action: Inhibition of Strigolactone Biosynthesis

This compound functions as an inhibitor of the strigolactone biosynthesis pathway in plants. Strigolactones are a class of plant hormones that regulate various aspects of plant development. The simplified signaling pathway below illustrates the key steps in strigolactone biosynthesis and the point of inhibition by this compound.

G Carotenoids All-trans-β-carotene D27 D27 Carotenoids->D27 Nine_cis 9-cis-β-carotene D27->Nine_cis CCD7 CCD7 Nine_cis->CCD7 Nine_cis_apo 9-cis-β-apo-10'-carotenal CCD7->Nine_cis_apo CCD8 CCD8 Nine_cis_apo->CCD8 Carlactone Carlactone CCD8->Carlactone MAX1 MAX1 (a Cytochrome P450) Carlactone->MAX1 Strigolactones Strigolactones MAX1->Strigolactones This compound This compound This compound->Inhibition Inhibition->MAX1

Caption: Simplified strigolactone biosynthesis pathway and the inhibitory action of this compound.

Disclaimer: The safety information provided is based on general laboratory practices for handling chemical compounds in the absence of a specific Safety Data Sheet for this compound. It is imperative to consult your institution's safety office and any available supplier documentation for the most accurate and comprehensive safety guidelines. Always perform a risk assessment before starting any new experimental procedure.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。